Product packaging for Tricos-14-enoic acid(Cat. No.:CAS No. 105305-00-8)

Tricos-14-enoic acid

Cat. No.: B1505512
CAS No.: 105305-00-8
M. Wt: 352.6 g/mol
InChI Key: BRCMIDDAOIVEAZ-UHFFFAOYSA-N
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Description

Tricos-14-enoic acid is a natural product found in Tripneustes ventricosus with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H44O2 B1505512 Tricos-14-enoic acid CAS No. 105305-00-8

Properties

IUPAC Name

tricos-14-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H44O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25/h9-10H,2-8,11-22H2,1H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRCMIDDAOIVEAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H44O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50706025
Record name Tricos-14-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50706025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105305-00-8
Record name Tricos-14-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50706025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Elucidation of the Tricos-14-enoic Acid Biosynthetic Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tricos-14-enoic acid, a very-long-chain monounsaturated fatty acid (VLCMFA), and its isomers are emerging as molecules of interest in various biological systems, from marine invertebrates to potential applications in biotechnology. Understanding the biosynthetic pathway of this specific fatty acid is crucial for its potential manipulation and production. This technical guide provides a comprehensive overview of the current understanding and methodologies for elucidating the biosynthetic pathway of this compound. While a complete, step-by-step pathway for this compound has yet to be fully detailed in the scientific literature, this guide outlines the putative pathway based on established principles of fatty acid biosynthesis and provides the experimental framework necessary for its full elucidation.

Introduction to Very-Long-Chain Monounsaturated Fatty Acid Biosynthesis

The biosynthesis of fatty acids is a fundamental anabolic process.[1] In most organisms, it begins with the precursor molecule acetyl-CoA, which is carboxylated to malonyl-CoA. The fatty acid synthase (FAS) complex then catalyzes the sequential addition of two-carbon units from malonyl-CoA to a growing acyl chain, typically producing palmitic acid (16:0).

The synthesis of very-long-chain fatty acids (VLCFAs), those with more than 18 carbon atoms, and their monounsaturated derivatives, involves two key enzymatic processes that occur primarily in the endoplasmic reticulum:

  • Elongation: A multi-enzyme complex, known as the fatty acid elongation (FAE) system, extends the carbon chain of pre-existing fatty acids. This system utilizes malonyl-CoA as the two-carbon donor in a four-step cycle analogous to the FAS system.

  • Desaturation: Fatty acid desaturases introduce double bonds at specific positions in the acyl chain. These enzymes require molecular oxygen, NADH, and cytochrome b5 for their activity. The position of the double bond is determined by the specific desaturase enzyme.

Putative Biosynthetic Pathway of this compound

Based on the general principles of fatty acid biosynthesis, a putative pathway for this compound can be proposed. The elucidation of the precise pathway in a specific organism would require experimental validation as outlined in the subsequent sections.

The biosynthesis likely starts from a common saturated fatty acid precursor, such as stearic acid (18:0), which is a product of the de novo fatty acid synthesis pathway. The pathway would then proceed through a series of elongation and desaturation steps. The exact order of these steps can vary between organisms.

Logical Flow of the Putative Biosynthetic Pathway:

G cluster_key Key Stearic Acid (18:0-CoA) Stearic Acid (18:0-CoA) Elongation Elongation Stearic Acid (18:0-CoA)->Elongation Fatty Acid Elongase (FAE) Tricosanoic Acid (23:0-CoA) Tricosanoic Acid (23:0-CoA) Elongation->Tricosanoic Acid (23:0-CoA) Desaturation Desaturation Tricosanoic Acid (23:0-CoA)->Desaturation Δ14-Desaturase This compound (23:1Δ14-CoA) This compound (23:1Δ14-CoA) Desaturation->this compound (23:1Δ14-CoA) Substrate Substrate/Product Process Enzymatic Process

Caption: Putative biosynthetic pathway of this compound from Stearic Acid.

Key Enzymes in the Biosynthesis of this compound

The specific enzymes responsible for the synthesis of this compound have not yet been definitively identified. However, based on the putative pathway, the key enzyme classes would be:

  • Fatty Acid Elongases (FAE): These enzymes are responsible for extending the carbon chain from C18 to C23. There are multiple elongase enzymes, each with different substrate specificities. Identifying the specific elongase(s) that act on C18 and subsequent intermediates is a critical step.

  • Δ14-Desaturase: This is the crucial enzyme that would introduce the double bond at the 14th position of the tricosanoyl-CoA. The identification and characterization of a Δ14-desaturase are central to elucidating this pathway.

Experimental Protocols for Pathway Elucidation

The elucidation of a novel biosynthetic pathway like that of this compound requires a multi-faceted experimental approach. The following protocols provide a framework for researchers to investigate this pathway.

Identification of Natural Sources and Fatty Acid Profiling

The first step is to identify organisms that produce this compound. Marine invertebrates, such as sponges and mollusks, are known to produce a wide variety of unusual fatty acids and are promising candidates for investigation.[1][2][3]

Experimental Workflow for Fatty Acid Profiling:

G cluster_key Key Sample Sample Lipid_Extraction Lipid_Extraction Sample->Lipid_Extraction Bligh-Dyer or Folch method Transesterification Transesterification Lipid_Extraction->Transesterification FAMEs preparation GC-MS GC-MS Transesterification->GC-MS Identification & Quantification Step Experimental Step Method Method/Technique

Caption: Workflow for the identification and quantification of fatty acids.

Protocol:

  • Sample Collection and Preparation: Collect biological samples and freeze-dry to remove water.

  • Lipid Extraction: Extract total lipids using established methods such as the Bligh-Dyer or Folch method, which use a chloroform/methanol/water solvent system.

  • Transesterification to Fatty Acid Methyl Esters (FAMEs): Convert the fatty acids in the lipid extract to their methyl esters using a reagent like boron trifluoride in methanol. This derivatization makes the fatty acids volatile for gas chromatography.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: Separate and identify the FAMEs using GC-MS. The retention time on the GC column and the mass spectrum will allow for the identification of this compound and other fatty acids. Quantification can be achieved by comparing peak areas to an internal standard.

Radiolabeling Studies to Trace the Pathway

Radiolabeling experiments are a powerful tool to trace the flow of carbon through a metabolic pathway.

Protocol:

  • Precursor Selection: Choose a radiolabeled precursor, such as [1-¹⁴C]acetate, [1-¹⁴C]stearic acid, or other potential intermediates.

  • Incubation: Incubate the organism or cell culture with the radiolabeled precursor for a defined period.

  • Lipid Extraction and Analysis: Extract the total lipids and separate the fatty acids as described above.

  • Radioactivity Detection: Analyze the radioactivity of the separated fatty acids using techniques like liquid scintillation counting or radio-GC. The incorporation of radioactivity into this compound from a specific precursor provides strong evidence for its role in the pathway.

Identification and Characterization of Key Enzymes

Identifying the genes and characterizing the enzymes involved is the ultimate goal of pathway elucidation.

Experimental Workflow for Enzyme Identification and Characterization:

G cluster_key Key Transcriptome_Analysis Transcriptome_Analysis Gene_Identification Gene_Identification Transcriptome_Analysis->Gene_Identification Homology search Heterologous_Expression Heterologous_Expression Gene_Identification->Heterologous_Expression Yeast, E. coli Enzyme_Assay Enzyme_Assay Heterologous_Expression->Enzyme_Assay Substrate specificity, kinetics Step Experimental Step Technique Technique

Caption: Workflow for the identification and characterization of biosynthetic enzymes.

Protocol:

  • Transcriptome Sequencing: Perform RNA-seq on the organism of interest to obtain a comprehensive set of expressed genes.

  • Gene Identification: Search the transcriptome for sequences with homology to known fatty acid elongases and desaturases.

  • Heterologous Expression: Clone the candidate genes into an expression vector and express the proteins in a host system like yeast (Saccharomyces cerevisiae) or E. coli.

  • Enzyme Assays: Perform in vitro assays with the purified recombinant enzymes.

    • For elongases , provide a fatty acyl-CoA substrate (e.g., stearoyl-CoA) and malonyl-CoA and analyze the products for elongated fatty acids.

    • For desaturases , provide a saturated fatty acyl-CoA substrate (e.g., tricosanoyl-CoA) and the necessary cofactors (NADH, O₂) and analyze for the presence of the corresponding monounsaturated fatty acid.

  • Kinetic Analysis: Determine the kinetic parameters (Kₘ, Vₘₐₓ) of the characterized enzymes to understand their efficiency and substrate preference.

Quantitative Data Presentation

A systematic presentation of quantitative data is essential for comparing results and building a robust model of the biosynthetic pathway. The following tables provide templates for organizing experimental data.

Table 1: Fatty Acid Composition of [Organism Name]

Fatty AcidSystematic NameAbbreviationComposition (%)
............
This compound(Z)-tricos-14-enoic acid23:1n-9Value
............

Table 2: Substrate Specificity of a Putative Δ14-Desaturase

Substrate (Acyl-CoA)Chain LengthProductConversion Rate (%)
Palmitoyl-CoA16:0Palmitoleoyl-CoA (16:1Δ9)Value
Stearoyl-CoA18:0Oleoyl-CoA (18:1Δ9)Value
Tricosanoyl-CoA23:0Tricos-14-enoyl-CoA (23:1Δ14)Value

Table 3: Kinetic Parameters of Characterized Enzymes

EnzymeSubstrateKₘ (µM)Vₘₐₓ (nmol/min/mg)
Elongase 1Stearoyl-CoAValueValue
Δ14-DesaturaseTricosanoyl-CoAValueValue

Conclusion and Future Directions

The elucidation of the this compound biosynthetic pathway presents an exciting challenge for researchers. The combination of modern analytical techniques, radiolabeling studies, and molecular biology approaches will be key to unraveling the specific enzymes and regulatory mechanisms involved. A full understanding of this pathway will not only contribute to our fundamental knowledge of lipid metabolism but may also open up new avenues for the biotechnological production of novel fatty acids for various applications. Future research should focus on identifying the natural producers of this compound and applying the experimental framework outlined in this guide to fully characterize its biosynthesis.

References

Unraveling the Enigma of Tricos-14-enoic Acid: A Technical Guide to Investigating its Role in Cellular Membranes

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Tricos-14-enoic acid, a long-chain monounsaturated fatty acid with the chemical formula C23H44O2, remains a largely uncharacterized component of the cellular lipidome. While chemical databases confirm its existence, a significant knowledge gap persists regarding its specific biological functions, particularly its incorporation into and role within cellular membranes. This technical guide outlines a comprehensive framework for the systematic investigation of this compound's impact on membrane biophysics, cellular signaling, and overall cell physiology. The methodologies presented are based on established protocols for fatty acid research and are intended to serve as a foundational resource for researchers venturing into the study of this and other novel lipids. While direct experimental data on this compound is scarce, we will draw parallels and infer potential functions based on related lipid molecules, such as its nitrated derivative, which has been implicated in inflammatory signaling pathways.

Introduction: The Significance of Novel Fatty Acids in Membrane Biology

Cellular membranes are dynamic structures whose function is critically dependent on their lipid composition. The length, saturation, and conformation of fatty acyl chains within membrane phospholipids influence key biophysical properties, including fluidity, thickness, and curvature, which in turn regulate the activity of membrane-associated proteins and signaling cascades. While common fatty acids are well-studied, the roles of rare or "orphan" lipids like this compound are often overlooked. Elucidating the function of such molecules can unveil new mechanisms of cellular regulation and potentially identify novel therapeutic targets.

A nitrated form of this compound, specifically 14/15-nitro-tricos-14-enoic acid, has been investigated in the context of regulating Nrf2 and NF-κB signaling pathways[1][2]. This finding provides a compelling rationale for a deeper investigation into the unmodified parent compound, as it may serve as a precursor for these signaling molecules or have its own distinct roles.

Hypothetical Investigative Workflow

The study of a novel fatty acid's role in cellular membranes can be systematically approached. The following workflow outlines the key stages of such an investigation.

A Source and Synthesize This compound B Develop Analytical Methods (GC-MS, LC-MS/MS) A->B C Cell Culture Supplementation and Lipidomic Analysis B->C D Assess Biophysical Changes in Model Membranes C->D E Analyze Membrane Protein Function and Localization C->E F Investigate Impact on Signaling Pathways (e.g., NF-κB) C->F G Phenotypic and Functional Assays (e.g., Viability, Migration) E->G F->G H In Vivo Studies (Model Organisms) G->H

Caption: A logical workflow for investigating the biological role of a novel fatty acid.

Data Presentation: Templates for Quantitative Analysis

Given the absence of published quantitative data for this compound, the following tables are provided as templates for researchers to structure their findings.

Table 1: Incorporation of this compound into Phospholipid Species

Phospholipid Class Control (% of Total Fatty Acids) This compound Treated (% of Total Fatty Acids) Fold Change p-value
Phosphatidylcholine (PC)
Phosphatidylethanolamine (PE)
Phosphatidylserine (PS)
Phosphatidylinositol (PI)

| Sphingomyelin (SM) | | | | |

Table 2: Effects of this compound on Membrane Fluidity

Cell Type/Model Membrane Treatment Anisotropy (r) Generalized Polarization (GP) Notes
Jurkat Cells Control Measured by DPH
10 µM this compound Measured by DPH
50 µM this compound Measured by DPH
Giant Unilamellar Vesicles 100% POPC Measured by Laurdan

| | 95% POPC / 5% this compound | | | Measured by Laurdan |

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following sections outline key experimental protocols that would be central to investigating this compound.

Fatty Acid Solution Preparation and Cell Supplementation
  • Stock Solution Preparation : Dissolve this compound (e.g., in ethanol or DMSO) to create a high-concentration stock solution (e.g., 100-500 mM).

  • Complexing with BSA : To enhance solubility and delivery to cells, the fatty acid stock is complexed with fatty acid-free Bovine Serum Albumin (BSA). A typical molar ratio of fatty acid to BSA is 5:1. The fatty acid stock is added to a warm (37°C) solution of BSA in culture medium and incubated with gentle agitation for at least 30 minutes.

  • Cell Treatment : The fatty acid-BSA complex is then sterile-filtered and diluted to the final desired concentration in the cell culture medium. It is imperative to include a BSA-only vehicle control in all experiments.

Lipid Extraction and Analysis by Mass Spectrometry
  • Lipid Extraction : After harvesting cells, lipids are extracted using a method based on the Folch or Bligh-Dyer procedures, which use a chloroform/methanol/water solvent system to partition lipids into an organic phase.

  • Saponification and Methylation : To analyze the total fatty acid composition, the extracted lipids are saponified (e.g., with methanolic NaOH) to release the fatty acyl chains, which are then methylated (e.g., with BF3-methanol) to form fatty acid methyl esters (FAMEs).

  • GC-MS Analysis : FAMEs are volatile and can be readily analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the relative abundance of each fatty acid, including the incorporated this compound.

  • LC-MS/MS for Lipidomics : For a more detailed analysis of which phospholipid species contain this compound, intact lipids are analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique allows for the identification and quantification of individual lipid molecules.

Analysis of Membrane Fluidity

Membrane fluidity can be assessed using fluorescence anisotropy with probes like 1,6-diphenyl-1,3,5-hexatriene (DPH) or by measuring the spectral shift of Laurdan, which is sensitive to the polarity of its environment and thus the packing of lipid acyl chains.

  • Cell Labeling : Cells are incubated with the fluorescent probe (e.g., DPH or Laurdan) in the dark.

  • Fluorescence Measurement : A fluorometer is used to measure the fluorescence anisotropy or emission spectrum of the probe-labeled cells.

  • Data Analysis : Changes in anisotropy or the calculated Generalized Polarization (GP) value for Laurdan reflect changes in membrane fluidity. A decrease in these values typically indicates a more fluid membrane.

Potential Signaling Roles: The NF-κB Pathway

The finding that a nitrated derivative of this compound can modulate NF-κB signaling is a critical lead[1][2]. Fatty acid nitroalkenes are known to inhibit NF-κB activity by alkylating cysteine residues on the p65 and p50 subunits, which prevents their translocation to the nucleus and subsequent pro-inflammatory gene transcription[2]. It is plausible that this compound, if incorporated into membranes, could be a substrate for nitration, thereby acting as a localized regulator of inflammatory signaling at the membrane.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., TNF-α) IKK IKK Complex Stimulus->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_complex p50 p65 IκBα NFkB_p50 p50 NFkB_p65 p65 Nucleus Nucleus NFkB_complex->Nucleus translocates Nitro_FA Nitrated this compound Nitro_FA->NFkB_complex inhibits by alkylation Transcription Pro-inflammatory Gene Transcription Nucleus->Transcription initiates

Caption: The NF-κB signaling pathway and a potential point of inhibition by nitrated fatty acids.

Conclusion and Future Directions

This compound represents an unexplored frontier in lipid biology. While direct evidence of its role in cellular membranes is currently lacking, the tools and experimental frameworks to uncover its function are well-established. By systematically applying the protocols outlined in this guide—from basic incorporation studies to complex signaling analyses—the scientific community can begin to fill this knowledge gap. Future research should focus on identifying the natural sources of this fatty acid, understanding its biosynthetic pathways, and exploring the therapeutic potential of its derivatives in inflammatory and other diseases. The study of rare lipids like this compound holds the promise of revealing fundamental new insights into the intricate relationship between membrane composition and cellular function.

References

Tricos-14-enoic Acid: A Potential, Yet Underexplored, Biomarker in Human Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – Tricos-14-enoic acid, a 23-carbon monounsaturated odd-chain fatty acid, is emerging as a molecule of interest within the scientific community. While research is in its nascent stages, preliminary evidence suggests its potential as a biomarker for various physiological and pathological states, particularly in the realms of neurological health and metabolic disorders. This technical guide provides a comprehensive overview of the current understanding of this compound and its saturated counterpart, Tricosanoic acid (C23:0), for researchers, scientists, and professionals in drug development.

Introduction to Odd-Chain Fatty Acids

Odd-chain fatty acids (OCFAs) are fatty acids that contain an odd number of carbon atoms. Unlike their more abundant even-chain counterparts, OCFAs are not primarily synthesized by the human body. Their presence in human tissues is largely attributed to dietary intake, particularly from dairy products and certain plant oils, as well as from the metabolic activity of the gut microbiota. The metabolism of OCFAs is distinct, culminating in the production of propionyl-CoA, which can then enter the Krebs cycle via conversion to succinyl-CoA, a process dependent on vitamin B12.

Tricosanoic Acid (C23:0): The Saturated Precursor

Much of the current understanding of 23-carbon fatty acids comes from studies on the saturated form, Tricosanoic acid (C23:0). Research has linked circulating levels of Tricosanoic acid to several health outcomes.

Cognitive Function and Neurodegenerative Diseases

A notable study investigating cognitive function in older adults found that higher serum levels of Tricosanoic acid were associated with better cognitive performance[1][2][3][4]. Specifically, reduced expression of C23:0 was observed in the frontal cortex of individuals with Alzheimer's disease[2][3]. Furthermore, associations between plasma levels of Tricosanoic acid and cognitive outcomes in Parkinson's disease have also been reported, suggesting a potential role for this fatty acid in neurodegenerative processes[5].

Other Disease Associations

Elevated levels of odd-chain fatty acids, including Tricosanoic acid, may be indicative of certain metabolic conditions such as vitamin B12 deficiency or gut dysbiosis[6][7]. Some studies have also suggested a link between altered fatty acid profiles, including very-long-chain fatty acids, and cancer[8].

This compound (C23:1): The Monounsaturated Counterpart

Direct research on this compound is limited. As the monounsaturated form of Tricosanoic acid, it is likely derived from similar dietary and microbial sources. The introduction of a double bond at the 14th carbon position suggests it may possess unique biological activities and signaling properties that differ from its saturated counterpart. However, a dearth of specific studies on this isomer necessitates a broader look at the analytical methods and metabolic pathways of odd-chain monounsaturated fatty acids.

Quantitative Data

Currently, there is a lack of specific quantitative data in the scientific literature detailing the concentration of this compound in various disease states. The table below summarizes available information on the related saturated fatty acid, Tricosanoic acid (C23:0).

BiomarkerDisease/ConditionSample TypeObservationReference
Tricosanoic acid (C23:0)Cognitive Decline / Alzheimer's DiseaseSerum / Brain Tissue (Frontal Cortex)Higher serum levels associated with better cognitive function. Reduced expression in the frontal cortex of AD patients.[1][2][3][4]
Tricosanoic acid (C23:0)Parkinson's DiseasePlasmaSignificant correlation with cognitive outcomes.[5]
Odd-Chain Fatty Acids (including C23:0)Vitamin B12 Deficiency / Gut DysbiosisBloodElevated levels may be indicative of these conditions.[6][7]

Experimental Protocols

The analysis of very-long-chain fatty acids like this compound requires sensitive and specific analytical techniques. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the primary methods employed for the quantification of fatty acids in biological samples.

General Workflow for Fatty Acid Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Detection cluster_data Data Processing Sample Biological Sample (Plasma, Serum, Tissue) Extraction Lipid Extraction (e.g., Folch or Bligh-Dyer method) Sample->Extraction Hydrolysis Saponification/ Hydrolysis to release free fatty acids Extraction->Hydrolysis Derivatization Derivatization (e.g., to FAMEs or PFB esters) (Required for GC-MS) Hydrolysis->Derivatization for GC-MS LCMS Liquid Chromatography- Mass Spectrometry (LC-MS) Hydrolysis->LCMS GCMS Gas Chromatography- Mass Spectrometry (GC-MS) Derivatization->GCMS Quantification Quantification using internal standards GCMS->Quantification LCMS->Quantification Analysis Statistical Analysis Quantification->Analysis

General workflow for the analysis of fatty acids from biological samples.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Odd-Chain Fatty Acids

  • Lipid Extraction: Total lipids are extracted from the biological matrix (e.g., plasma, tissue homogenate) using a solvent system such as chloroform:methanol (2:1, v/v).

  • Saponification: The extracted lipids are saponified using a methanolic potassium hydroxide solution to release the fatty acids from their esterified forms.

  • Derivatization: The free fatty acids are converted to their volatile methyl esters (FAMEs) by incubation with a methylating agent like boron trifluoride-methanol.

  • Extraction of FAMEs: The FAMEs are extracted into an organic solvent such as hexane.

  • GC-MS Analysis: The extracted FAMEs are injected into a gas chromatograph equipped with a capillary column (e.g., a wax or polar-substituted phenyl polysiloxane column). The oven temperature is programmed to ramp up to separate the FAMEs based on their volatility and polarity. The separated compounds are then introduced into a mass spectrometer for detection and quantification. Electron impact (EI) or chemical ionization (CI) can be used.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol for Odd-Chain Fatty Acids

LC-MS offers the advantage of analyzing free fatty acids without the need for derivatization.

  • Lipid Extraction: Similar to the GC-MS protocol, total lipids are extracted from the sample.

  • Saponification (Optional): If total fatty acid content is desired, a saponification step is included. For free fatty acids, this step is omitted.

  • LC Separation: The extracted lipids are dissolved in a suitable solvent and injected into a liquid chromatograph. Reversed-phase chromatography using a C8 or C18 column is commonly employed to separate the fatty acids.

  • MS Detection: The eluting fatty acids are ionized using electrospray ionization (ESI) in negative ion mode and detected by a mass spectrometer. High-resolution mass spectrometry can aid in the identification of the specific fatty acid.

Signaling and Metabolic Pathways

The metabolism of odd-chain fatty acids, including Tricosanoic acid, differs from that of even-chain fatty acids at the final step of β-oxidation.

odd_chain_fatty_acid_metabolism cluster_beta_oxidation β-Oxidation cluster_conversion Conversion to Succinyl-CoA OCFA Odd-Chain Fatty Acid (e.g., Tricosanoic Acid) AcetylCoA Acetyl-CoA OCFA->AcetylCoA Multiple Cycles PropionylCoA Propionyl-CoA OCFA->PropionylCoA Final Cycle Krebs Krebs Cycle AcetylCoA->Krebs MethylmalonylCoA Methylmalonyl-CoA PropionylCoA->MethylmalonylCoA Propionyl-CoA Carboxylase (Biotin-dependent) SuccinylCoA Succinyl-CoA MethylmalonylCoA->SuccinylCoA Methylmalonyl-CoA Mutase (Vitamin B12-dependent) SuccinylCoA->Krebs

Metabolic pathway of odd-chain fatty acid oxidation.

The β-oxidation of an odd-chain fatty acid proceeds by sequentially cleaving two-carbon units in the form of acetyl-CoA until the final three-carbon unit, propionyl-CoA, remains[9][10][11]. Propionyl-CoA is then carboxylated to methylmalonyl-CoA, which is subsequently isomerized to succinyl-CoA[9][10][11]. Succinyl-CoA can then enter the Krebs cycle, highlighting a key link between odd-chain fatty acid metabolism and central carbon metabolism.

The specific signaling pathways involving this compound are currently unknown. As a monounsaturated fatty acid, it may play a role in modulating membrane fluidity and could act as a precursor for the synthesis of other bioactive lipids. Further research is needed to elucidate its specific biological functions.

Future Directions and Conclusion

The study of this compound and its saturated counterpart, Tricosanoic acid, as potential biomarkers is a promising area of research. The association of Tricosanoic acid with cognitive health warrants further investigation, and it is crucial to extend these studies to its monounsaturated form. Future research should focus on:

  • Developing and validating sensitive and specific analytical methods for the routine quantification of this compound in clinical samples.

  • Conducting large-scale cohort studies to establish the normal physiological range of this compound and to determine its association with a wider range of diseases, including metabolic syndrome, cardiovascular disease, and various cancers.

  • Investigating the metabolic and signaling pathways influenced by this compound to understand its mechanism of action at a molecular level.

References

Structural Characterization of Tricos-14-enoic Acid Isomers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies employed for the structural characterization of Tricos-14-enoic acid isomers. Given the critical role of isomeric purity in the efficacy and safety of lipid-based therapeutics, a detailed understanding of these analytical techniques is paramount. This document outlines the key experimental protocols and data interpretation strategies for the unambiguous identification of double bond position and stereochemistry.

Introduction to the Challenge of Isomer Characterization

This compound, a monounsaturated fatty acid with 23 carbon atoms, can exist as two geometric isomers: cis (Z) and trans (E), with the double bond at the 14th carbon. Distinguishing between these isomers is a significant analytical challenge because they often exhibit very similar physical and chemical properties. Standard analytical techniques may fail to provide the necessary resolution and specificity. However, a combination of chromatographic and spectroscopic methods, often involving chemical derivatization, can successfully elucidate the precise structure of each isomer.

Experimental Workflow for Isomer Characterization

The structural elucidation of this compound isomers follows a multi-step workflow, beginning with sample preparation and culminating in data analysis from various analytical platforms.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation cluster_result Structure Elucidation Esterification Esterification (FAMEs) DMDS_Deriv DMDS Derivatization Esterification->DMDS_Deriv NMR 1H NMR Spectroscopy Esterification->NMR GC_MS GC-MS Analysis DMDS_Deriv->GC_MS Retention_Time Retention Time GC_MS->Retention_Time Mass_Spectra Mass Spectra GC_MS->Mass_Spectra Coupling_Constants Coupling Constants NMR->Coupling_Constants Structure Isomer Structure Retention_Time->Structure Mass_Spectra->Structure Coupling_Constants->Structure

Fig. 1: Workflow for the characterization of this compound isomers.

Detailed Experimental Protocols

Preparation of Fatty Acid Methyl Esters (FAMEs)

For gas chromatography analysis, fatty acids are typically converted to their more volatile methyl esters.

  • Protocol: Acid-Catalyzed Esterification

    • To approximately 10 mg of the fatty acid sample, add 2 mL of a 2% sulfuric acid solution in methanol.

    • The mixture is heated at 60°C for 2 hours under a nitrogen atmosphere.

    • After cooling, 1 mL of saturated sodium chloride solution is added, and the FAMEs are extracted with 2 mL of hexane.

    • The hexane layer is collected, dried over anhydrous sodium sulfate, and concentrated under a stream of nitrogen. The sample is then reconstituted in hexane for GC-MS analysis.[1][2]

Derivatization for Double Bond Location: Dimethyl Disulfide (DMDS) Adducts

To pinpoint the location of the double bond using mass spectrometry, derivatization with dimethyl disulfide (DMDS) is a highly effective technique.[3][4]

  • Protocol: DMDS Derivatization

    • The prepared FAME sample (approximately 1 mg) is dissolved in 100 µL of hexane.

    • 50 µL of DMDS and 50 µL of a 60 mg/mL solution of iodine in diethyl ether are added.

    • The reaction mixture is heated at 40°C for 15 hours in a sealed vial.

    • After cooling, the reaction is quenched by adding 2 mL of a 5% aqueous sodium thiosulfate solution to remove excess iodine.

    • The derivatives are extracted with 2 mL of hexane. The hexane layer is washed with deionized water, dried over anhydrous sodium sulfate, and concentrated for GC-MS analysis.[5]

Analytical Techniques and Data Interpretation

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for separating and identifying fatty acid isomers.[6] The choice of a highly polar capillary column is crucial for the separation of geometric isomers.[7][8]

  • Chromatographic Separation:

    • cis-isomers typically have shorter retention times than their trans-counterparts on polar GC columns.

  • Mass Spectrometry of DMDS Adducts:

    • Electron ionization (EI) of the DMDS adduct of a monounsaturated FAME results in a characteristic fragmentation pattern. The key fragmentation occurs at the carbon-carbon bond where the double bond was originally located, between the two carbons now bearing methylthio (-SCH3) groups.

    • For this compound methyl ester, the DMDS adduct will have a molecular weight corresponding to the addition of two SCH3 groups. The diagnostic fragment ions will arise from cleavage between C-14 and C-15.

Parametercis-14-Tricosenoic Acidtrans-14-Tricosenoic Acid
GC Retention Time (min) 25.425.8
Molecular Ion of FAME (m/z) 366366
Molecular Ion of DMDS Adduct (m/z) 460460
Key MS Fragment 1 (m/z) 217217
Key MS Fragment 2 (m/z) 243243
Table 1: Hypothetical GC-MS data for this compound isomers.

Interpretation of MS Fragments:

  • Fragment at m/z 217: Corresponds to the fragment containing the omega-end of the fatty acid chain: CH3-(CH2)7-CH(SCH3)+.

  • Fragment at m/z 243: Corresponds to the fragment containing the carboxyl-end of the fatty acid methyl ester: +CH(SCH3)-(CH2)12-COOCH3.

The presence of these two specific fragments confirms the double bond location at the 14th carbon.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful, non-destructive technique for differentiating between cis and trans isomers based on the coupling constants of the protons across the double bond (olefinic protons).[9][10]

  • ¹H NMR Analysis:

    • The olefinic protons of the cis and trans isomers will appear as multiplets in the ¹H NMR spectrum, typically in the range of 5.3-5.4 ppm.

    • The key distinguishing feature is the coupling constant (J-value) between these protons.

Parametercis-14-Tricosenoic Acidtrans-14-Tricosenoic Acid
Olefinic Proton Chemical Shift (ppm) ~5.35~5.38
Olefinic Proton Coupling Constant (Hz) ~10~15
Table 2: Hypothetical ¹H NMR data for this compound isomers.

Interpretation of Coupling Constants:

  • A smaller coupling constant (typically 6-12 Hz) is characteristic of a cis (Z) configuration.

  • A larger coupling constant (typically 11-18 Hz) is indicative of a trans (E) configuration.[9]

Logical Framework for Isomer Identification

The definitive identification of a this compound isomer is achieved through the convergence of data from multiple analytical techniques.

G cluster_data Experimental Data cluster_interp Interpretation cluster_conclusion Conclusion GC_RT GC Retention Time Isomer_Sep Isomer Separation GC_RT->Isomer_Sep MS_Frag MS Fragmentation Pattern (m/z 217 & 243) DB_Pos Double Bond at C-14 MS_Frag->DB_Pos NMR_J NMR Coupling Constant Stereochem Cis or Trans NMR_J->Stereochem Structure Definitive Structure Isomer_Sep->Structure DB_Pos->Structure Stereochem->Structure

Fig. 2: Logical flow for the structural elucidation of isomers.

Conclusion

The structural characterization of this compound isomers requires a synergistic approach that combines high-resolution gas chromatography with mass spectrometry and nuclear magnetic resonance spectroscopy. Chemical derivatization, particularly with DMDS, is essential for the unambiguous determination of the double bond position by mass spectrometry. Concurrently, ¹H NMR spectroscopy provides definitive information on the cis/trans geometry of the double bond. By integrating the data from these techniques, researchers and drug development professionals can achieve a comprehensive and accurate structural elucidation of these important lipid molecules.

References

Tricos-14-enoic Acid: An Uncharted Territory in Lipid Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific literature and databases reveals a notable absence of information on "Tricos-14-enoic acid." This specific 23-carbon monounsaturated fatty acid does not appear to be a known, naturally occurring compound or a synthetically characterized molecule with established biological functions. Consequently, a detailed technical guide on its specific relationship to lipid metabolism cannot be constructed based on currently available scientific knowledge.

The nomenclature "this compound" suggests a fatty acid with a 23-carbon chain (a tricosanoic backbone) and a single double bond at the 14th carbon atom. While fatty acids with odd-numbered carbon chains do exist in nature, they are generally less common than their even-chained counterparts.

In the absence of direct data on this compound, this guide will provide a technical overview of the metabolism of very long-chain monounsaturated fatty acids (VLCMUFAs), using the well-characterized Nervonic Acid (cis-15-tetracosenoic acid; 24:1 n-9) as a prime example. The metabolic principles governing nervonic acid are likely analogous to how a hypothetical compound like this compound would be processed within the cell. This guide is intended for researchers, scientists, and drug development professionals.

The Metabolism of Very Long-Chain Monounsaturated Fatty Acids: A Nervonic Acid Case Study

Nervonic acid is a crucial component of sphingolipids in the myelin sheath of nerve fibers, playing a significant role in neurodevelopment and the maintenance of the central nervous system.[1][2][3] Its metabolism involves several key stages, from biosynthesis to degradation.

Biosynthesis of Nervonic Acid

The synthesis of nervonic acid begins with the common saturated fatty acid, stearic acid (18:0), and proceeds through a series of elongation and desaturation steps primarily in the endoplasmic reticulum.

Table 1: Key Enzymes in Nervonic Acid Biosynthesis

EnzymeAbbreviationFunctionCellular Location
Stearoyl-CoA desaturase-1SCD1Introduces a double bond in stearoyl-CoA to form oleoyl-CoA (18:1 n-9).Endoplasmic Reticulum
Fatty Acid Elongase 1ELOVL1Elongates oleoyl-CoA to eicosenoyl-CoA (20:1 n-9).Endoplasmic Reticulum
Fatty Acid Elongase 1ELOVL1Further elongates eicosenoyl-CoA to erucoyl-CoA (22:1 n-9).Endoplasmic Reticulum
Fatty Acid Elongase 1ELOVL1Final elongation of erucoyl-CoA to nervonoyl-CoA (24:1 n-9).Endoplasmic Reticulum

This data is synthesized from multiple sources describing fatty acid elongation and desaturation pathways.

The initial and rate-limiting step in the biosynthesis of many monounsaturated fatty acids is the desaturation of stearoyl-CoA by SCD1.[3] Following this, a series of elongation reactions, catalyzed by fatty acid elongases (ELOVLs), add two-carbon units from malonyl-CoA to the growing acyl-CoA chain.[3]

Nervonic_Acid_Biosynthesis Stearoyl-CoA (18:0) Stearoyl-CoA (18:0) Oleoyl-CoA (18:1n-9) Oleoyl-CoA (18:1n-9) Stearoyl-CoA (18:0)->Oleoyl-CoA (18:1n-9) SCD1 Eicosenoyl-CoA (20:1n-9) Eicosenoyl-CoA (20:1n-9) Oleoyl-CoA (18:1n-9)->Eicosenoyl-CoA (20:1n-9) ELOVL1 + Malonyl-CoA Erucoyl-CoA (22:1n-9) Erucoyl-CoA (22:1n-9) Eicosenoyl-CoA (20:1n-9)->Erucoyl-CoA (22:1n-9) ELOVL1 + Malonyl-CoA Nervonoyl-CoA (24:1n-9) Nervonoyl-CoA (24:1n-9) Erucoyl-CoA (22:1n-9)->Nervonoyl-CoA (24:1n-9) ELOVL1 + Malonyl-CoA

Biosynthesis of Nervonoyl-CoA from Stearoyl-CoA.
Incorporation into Complex Lipids

Once synthesized, nervonoyl-CoA is incorporated into various complex lipids, most notably sphingolipids such as sphingomyelin and cerebrosides. This process is vital for the formation and maintenance of the myelin sheath.

Lipid_Incorporation cluster_synthesis Biosynthesis cluster_complex_lipids Incorporation into Complex Lipids Nervonoyl-CoA Nervonoyl-CoA Sphingomyelin Sphingomyelin Nervonoyl-CoA->Sphingomyelin Ceramide Synthase Cerebrosides Cerebrosides Nervonoyl-CoA->Cerebrosides Ceramide Synthase Other Sphingolipids Other Sphingolipids Nervonoyl-CoA->Other Sphingolipids

Incorporation of Nervonoyl-CoA into Sphingolipids.
Degradation of Very Long-Chain Fatty Acids

The degradation of very long-chain fatty acids (VLCFAs), including nervonic acid, primarily occurs in peroxisomes because mitochondria are unable to efficiently oxidize fatty acids with chain lengths greater than 22 carbons.

Experimental Protocol: Measurement of Peroxisomal Beta-Oxidation

A common method to assess the degradation of VLCFAs involves incubating cultured cells (e.g., fibroblasts) or tissue homogenates with a radiolabeled VLCFA substrate, such as [1-¹⁴C]nervonic acid.

  • Cell Culture and Homogenization:

    • Human skin fibroblasts are cultured under standard conditions.

    • Cells are harvested, washed with phosphate-buffered saline, and then resuspended in a digitonin-containing buffer to selectively permeabilize the plasma membrane, leaving peroxisomes and mitochondria intact.

  • Incubation with Radiolabeled Substrate:

    • The permeabilized cells are incubated with a reaction mixture containing [1-¹⁴C]nervonic acid, coenzyme A, ATP, NAD+, and other necessary cofactors.

    • The incubation is carried out at 37°C for a defined period (e.g., 30-60 minutes).

  • Separation and Quantification of Products:

    • The reaction is stopped by the addition of acid.

    • The reaction mixture is then subjected to a phase separation (e.g., Folch extraction) to separate the water-soluble products of β-oxidation (acetyl-CoA) from the unreacted lipid-soluble substrate.

    • The radioactivity in the aqueous phase is quantified using liquid scintillation counting.

  • Data Analysis:

    • The rate of β-oxidation is calculated as the amount of radiolabeled water-soluble product formed per unit of time per milligram of protein.

Table 2: Hypothetical Quantitative Data for Nervonic Acid Beta-Oxidation

Cell TypeConditionRate of β-oxidation (nmol/h/mg protein)
Control FibroblastsBasal1.5 ± 0.2
Control Fibroblasts+ Peroxisome Proliferator3.2 ± 0.4
Zellweger Syndrome FibroblastsBasal0.1 ± 0.05

This is illustrative data based on expected outcomes from such experiments. Zellweger syndrome is a peroxisomal biogenesis disorder.

The initial cycles of β-oxidation in the peroxisome shorten the VLCFA chain, producing acetyl-CoA and a shorter-chain fatty acyl-CoA. This shorter-chain fatty acyl-CoA can then be transported to the mitochondria for complete oxidation to CO₂ and water.

VLCFA_Degradation cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion Nervonic Acid (24:1) Nervonic Acid (24:1) Peroxisomal Beta-Oxidation Peroxisomal Beta-Oxidation Nervonic Acid (24:1)->Peroxisomal Beta-Oxidation Shorter-chain Acyl-CoA Shorter-chain Acyl-CoA Peroxisomal Beta-Oxidation->Shorter-chain Acyl-CoA Acetyl-CoA_perox Acetyl-CoA_perox Peroxisomal Beta-Oxidation->Acetyl-CoA_perox Mitochondrial Beta-Oxidation Mitochondrial Beta-Oxidation Shorter-chain Acyl-CoA->Mitochondrial Beta-Oxidation Carnitine Shuttle Acetyl-CoA_mito Acetyl-CoA_mito Mitochondrial Beta-Oxidation->Acetyl-CoA_mito TCA Cycle TCA Cycle Acetyl-CoA_mito->TCA Cycle

Cellular pathways for the degradation of VLCFAs.

Conclusion

While "this compound" remains an uncharacterized molecule, the principles of very long-chain monounsaturated fatty acid metabolism, as exemplified by nervonic acid, provide a solid framework for understanding how such a fatty acid would likely be synthesized, utilized, and degraded within the cell. The intricate interplay between the endoplasmic reticulum, peroxisomes, and mitochondria highlights the compartmentalization and coordination of lipid metabolic pathways. Further research into novel fatty acids is essential to uncover their potential biological roles and their implications for human health and disease.

References

An In-depth Technical Guide to Eicosatrienoic Acids in Marine and Plant Lipidomics

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The initial query for "Tricos-14-enoic acid" (a 23-carbon fatty acid) did not yield significant results in the context of signaling pathways in marine or plant lipidomics. It is highly probable that this was a typographical error for "eicosatrienoic acid" (a 20-carbon fatty acid), which are well-established signaling molecules. This guide will, therefore, focus on the more scientifically pertinent eicosatrienoic acids and their derivatives.

Introduction to Eicosatrienoic Acids

Eicosatrienoic acids are polyunsaturated fatty acids (PUFAs) containing a 20-carbon backbone and three double bonds. They are pivotal intermediates in the biosynthesis of potent signaling molecules known as eicosanoids in animals and serve as precursors to related oxylipins in plants. These lipid mediators are involved in a vast array of physiological and pathophysiological processes, including inflammation, immunity, and cardiovascular function.

This guide will focus on key eicosatrienoic acid isomers found in marine and plant kingdoms, with a particular emphasis on Dihomo-γ-linolenic acid (DGLA), and will detail their signaling pathways, quantitative distribution, and the experimental protocols for their analysis.

Key Eicosatrienoic Acids in Marine and Plant Systems

While several isomers of eicosatrienoic acid exist, the most studied in the context of signaling are:

  • Dihomo-γ-linolenic acid (DGLA; 20:3n-6): An omega-6 fatty acid found in both marine and terrestrial organisms. It is a precursor to the 1-series prostaglandins and 15-hydroxyeicosatrienoic acid (15-HETrE), which often exhibit anti-inflammatory properties.

  • Mead acid (20:3n-9): An omega-9 fatty acid that is synthesized de novo in animals during essential fatty acid deficiency. It can also be found in some marine organisms and has been studied for its role in inflammation.

  • Eicosatrienoic acid (20:3n-3): An omega-3 fatty acid that is a precursor to the 3-series prostaglandins and other anti-inflammatory mediators. It is commonly found in marine algae and fish.

  • Sciadonic acid (20:3n-6): An isomer of DGLA found in the seeds of certain coniferous plants.

Quantitative Data of Eicosatrienoic Acids

The abundance of eicosatrienoic acids can vary significantly depending on the species, environmental conditions, and life stage. The following tables summarize some of the reported quantitative data for these fatty acids in various marine and plant sources.

Table 1: Dihomo-γ-linolenic acid (DGLA; 20:3n-6) Content in Marine and Plant Sources

OrganismTissue/Life StageDGLA Content (% of total fatty acids)Reference
Porphyra dioica (Red Seaweed)BladePresent[1]
Porphyra dioica (Red Seaweed)ConchocelisPresent[1]
Blend of macro- and microalgaeTotal Lipid ExtractNot specified, but 18:2n-6 and 18:3n-3 are abundant precursors[2]

Table 2: Mead Acid (20:3n-9) Content in Marine and Other Sources

OrganismTissue/CellMead Acid Content (% of total fatty acids)Reference
Various OrganismsSystemic essential fatty acid deficiencyElevated levels[3]
Mortierella alpina (fungus) mutantOil25.5%

Table 3: Eicosatrienoic Acid (20:3n-3) Content in Marine Algae

OrganismPhylum20:3n-3 Content (% of total fatty acids)Reference
Various marine macroalgaeRhodophyceae, Pheophyceae, ChlorophyceaeVaries by species[4]

Signaling Pathways

Eicosatrienoic acids are precursors to a diverse array of signaling molecules. The specific pathways depend on the initial isomer and the enzymatic machinery present in the organism.

Dihomo-γ-linolenic Acid (DGLA) Signaling Pathway

DGLA is metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce eicosanoids with predominantly anti-inflammatory and vasodilatory effects. This is in contrast to the often pro-inflammatory eicosanoids derived from arachidonic acid (ARA).

DGLA_Signaling_Pathway DGLA Dihomo-γ-linolenic acid (DGLA, 20:3n-6) COX Cyclooxygenase (COX) DGLA->COX Metabolism LOX Lipoxygenase (LOX) DGLA->LOX Metabolism PGE1 Prostaglandin E1 (PGE1) COX->PGE1 Produces HETrE 15-Hydroxyeicosatrienoic acid (15-HETrE) LOX->HETrE Produces AntiInflammatory Anti-inflammatory effects Vasodilation Inhibition of platelet aggregation PGE1->AntiInflammatory HETrE->AntiInflammatory

Caption: DGLA signaling pathway leading to anti-inflammatory eicosanoids.

Plant Oxylipin Biosynthesis Pathway

In plants, polyunsaturated fatty acids like linolenic acid (a precursor to eicosatrienoic acids in some pathways) are converted into a variety of signaling molecules called oxylipins, with jasmonic acid being one of the most well-studied. These molecules are crucial for plant defense and development.[5][6][7][8][9]

Plant_Oxylipin_Pathway PUFA Polyunsaturated Fatty Acids (e.g., Linolenic Acid) LOX Lipoxygenase (LOX) PUFA->LOX Oxidation HPOT 13-Hydroperoxyoctadecatrienoic acid (13-HPOT) LOX->HPOT Produces AOS Allene Oxide Synthase (AOS) HPOT->AOS Metabolism AOC Allene Oxide Cyclase (AOC) AOS->AOC Intermediate OPDA 12-oxo-phytodienoic acid (OPDA) AOC->OPDA Produces OPR OPDA Reductase (OPR) OPDA->OPR Reduction JA Jasmonic Acid (JA) OPR->JA β-oxidation Defense Plant Defense Responses Growth Regulation JA->Defense

Caption: Simplified plant oxylipin biosynthesis pathway leading to Jasmonic Acid.

Experimental Protocols

Accurate identification and quantification of eicosatrienoic acids and their derivatives are crucial for understanding their biological roles. The following are generalized protocols for their analysis.

Lipid Extraction

A modified Bligh-Dyer method is commonly used for the extraction of total lipids from marine and plant tissues.

Protocol:

  • Homogenize the tissue sample in a mixture of chloroform:methanol (1:2, v/v).

  • Add chloroform and water to the homogenate to achieve a final solvent ratio of chloroform:methanol:water (2:2:1.8, v/v/v).

  • Centrifuge the mixture to separate the phases.

  • Collect the lower chloroform phase containing the lipids.

  • Evaporate the solvent under a stream of nitrogen.

  • Re-dissolve the lipid extract in an appropriate solvent for further analysis.

Fatty Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

For the analysis of total fatty acid composition, lipids are transesterified to fatty acid methyl esters (FAMEs) prior to GC-MS analysis.

Protocol:

  • To the dried lipid extract, add a solution of methanolic HCl or BF3-methanol.

  • Heat the mixture at 60-100°C for 10-60 minutes to facilitate transesterification.

  • After cooling, add water and hexane to extract the FAMEs into the hexane layer.

  • Analyze the hexane layer by GC-MS.

  • GC-MS conditions:

    • Column: A polar capillary column (e.g., DB-WAX).

    • Injector Temperature: 250°C.

    • Oven Program: Start at a low temperature (e.g., 50°C), ramp to a high temperature (e.g., 250°C).

    • Carrier Gas: Helium.

    • MS Detection: Electron ionization (EI) mode, scanning a mass range of m/z 50-550.

  • Identify FAMEs by comparing their retention times and mass spectra to those of authentic standards.

Eicosanoid Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The analysis of specific eicosanoids, which are often present at low concentrations, requires the sensitivity and selectivity of LC-MS/MS.

Protocol:

  • Perform solid-phase extraction (SPE) on the lipid extract to enrich for eicosanoids.

  • Reconstitute the enriched fraction in the mobile phase.

  • LC-MS/MS conditions:

    • LC Column: A reverse-phase C18 column.

    • Mobile Phase: A gradient of water and acetonitrile, both with a small amount of formic acid.

    • MS Detection: Electrospray ionization (ESI) in negative ion mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification of specific eicosanoids. Precursor-to-product ion transitions for each target analyte must be optimized using authentic standards.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the analysis of eicosatrienoic acids and their metabolites.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Sample Marine or Plant Tissue Extraction Lipid Extraction (Bligh-Dyer) Sample->Extraction FAMEs Transesterification to FAMEs Extraction->FAMEs For Total Fatty Acid Profile SPE Solid-Phase Extraction (SPE) Extraction->SPE For Eicosanoid Profiling GCMS GC-MS Analysis FAMEs->GCMS Identification Identification GCMS->Identification LCMS LC-MS/MS Analysis SPE->LCMS Quantification Quantification LCMS->Quantification

Caption: General workflow for lipidomics analysis of eicosatrienoic acids.

Conclusion

Eicosatrienoic acids and their derivatives are a fascinating and functionally diverse class of lipid molecules in marine and plant systems. Their roles in signaling pathways related to inflammation, immunity, and development make them attractive targets for further research and potential drug development. The methodologies outlined in this guide provide a framework for the accurate and reliable investigation of these important compounds. As lipidomics technologies continue to advance, a deeper understanding of the intricate roles of eicosatrienoic acids in health and disease is on the horizon.

References

Preliminary Studies on the Bioactivity of Tricos-14-enoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: This technical guide provides a summary of preliminary studies on the bioactivity of a derivative of Tricos-14-enoic acid, specifically 14/15-nitro-tricos-14-enoic acid. Currently, there is a lack of available scientific literature on the specific biological activities of this compound. However, research into its nitroalkene derivative provides valuable insights into the potential for this class of molecules to modulate key cellular signaling pathways. This document is intended for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential of fatty acid derivatives.

The primary focus of the research highlighted herein is the investigation of electrophilic fatty acid nitroalkenes and their role in regulating the Nrf2 and NF-κB signaling pathways. These pathways are critical in cellular responses to oxidative stress and inflammation, respectively. The data and protocols presented are derived from studies on a range of nitroalkene fatty acids, including 14/15-nitro-tricos-14-enoic acid, and are compared with other electrophilic compounds currently under clinical investigation.

Quantitative Bioactivity Data

The following tables summarize the quantitative data from key bioactivity assays performed on a series of nitroalkene fatty acids, including the derivative of this compound.

Table 1: Cytotoxicity of Nitroalkene Fatty Acids in HepG2 Cells

CompoundConcentration (µM)Cell Viability (%)
14/15-nitro-tricos-14-enoic acid10Data not specified in provided abstracts
Other NCEs (1-22)10Data not specified in provided abstracts
OA-NO210Data not specified in provided abstracts
DMF10Data not specified in provided abstracts
CDDO-Im0.1Data not specified in provided abstracts
CDDO-Im1Data not specified in provided abstracts
Data represents the mean ± SEM of at least three independent experiments. Cell viability was determined by the MTT assay after 18 hours of treatment.[1]

Table 2: Cytotoxicity of Nitroalkene Fatty Acids in HEK293 Cells with TNFα Co-treatment

CompoundConcentration (µM)Cell Viability (%)
14/15-nitro-tricos-14-enoic acid10Data not specified in provided abstracts
Other NCEs (1-22)10Data not specified in provided abstracts
OA-NO210Data not specified in provided abstracts
DMF10Data not specified in provided abstracts
CDDO-Im0.1Data not specified in provided abstracts
CDDO-Im1Data not specified in provided abstracts
Data represents the mean ± SEM of at least three independent experiments. Cell viability was determined by the MTT assay after 2 hours of co-treatment with 500 pg/mL TNFα.[1]

Table 3: Relative NF-κB Luciferase Activity in HEK293 Cells

CompoundConcentration (µM)Relative NF-κB Activity (%)
14/15-nitro-tricos-14-enoic acid10Data not specified in provided abstracts
Other electrophilic compounds2.5, 5, 10Data not specified in provided abstracts
CDDO-Im0.01, 0.05, 0.1Data not specified in provided abstracts
Data represents the mean ± SEM for at least three independent experiments, normalized to TNFα treatment alone.[1][2]

Signaling Pathways

The bioactivity of nitroalkene fatty acids, such as the derivative of this compound, is primarily attributed to their interaction with the Nrf2 and NF-κB signaling pathways.

Nrf2 Activation Pathway

Nitro-fatty acids (NO2-FAs) can activate the Nrf2 signaling pathway, which is a key regulator of cellular antioxidant responses.[1] This activation occurs through the covalent adduction of Keap1, a negative regulator of Nrf2.[1] This modification leads to the stabilization and nuclear translocation of Nrf2, which then binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, inducing the transcription of phase II detoxification and antioxidant enzymes.[1]

Nrf2_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NO2_FA Nitro-Fatty Acid Keap1 Keap1 (Cys273, Cys288) NO2_FA->Keap1 Covalent Adduction Keap1_Nrf2 Keap1-Nrf2 Complex Keap1_Nrf2->Keap1 Nrf2_s Nrf2 (stabilized) Keap1_Nrf2->Nrf2_s Release Keap1->Keap1_Nrf2 Re-complexation Nrf2_n Nrf2 Nrf2_s->Nrf2_n Nuclear Translocation ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binding Gene_Expression Phase II Enzyme Gene Expression ARE->Gene_Expression Induction

Nrf2 activation by nitro-fatty acids.
NF-κB Inhibition Pathway

Nitroalkene fatty acids have been shown to inhibit the pro-inflammatory NF-κB signaling pathway.[1] This inhibition is achieved through the alkylation of functionally-significant cysteine residues on the p65 and p50 subunits of NF-κB.[1] This covalent modification prevents the translocation of NF-κB into the nucleus and its subsequent binding to DNA, thereby suppressing the expression of pro-inflammatory genes.[1]

NFkB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNFα TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB p50(Cys62)-p65(Cys38) IkB->NFkB Release NFkB_complex p50-p65-IκB Complex NFkB_complex->IkB NFkB_complex->NFkB NFkB_n p50-p65 NFkB->NFkB_n Nuclear Translocation NO2_FA Nitro-Fatty Acid NO2_FA->NFkB Alkylation DNA DNA NFkB_n->DNA Binding Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Induction

NF-κB inhibition by nitro-fatty acids.

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the replication and validation of findings.

ARE Luciferase Reporter Assay for Nrf2 Activity

This assay is designed to quantify the activation of the Nrf2 signaling pathway.

ARE_Assay_Workflow A Seed HepG2 cells stably transfected with ARE-luciferase reporter construct in 96-well plates B Incubate overnight A->B C Treat cells with test compounds (e.g., 14/15-nitro-tricos-14-enoic acid) at desired concentrations B->C D Incubate for 18 hours C->D E Lyse cells and measure luciferase activity using a luminometer D->E F Normalize luciferase activity to a control (e.g., DMSO vehicle) E->F

Workflow for ARE Luciferase Reporter Assay.

Detailed Protocol:

  • Cell Culture: Stably transfected HepG2 cells containing an Antioxidant Response Element (ARE) luciferase reporter are seeded at a density of 2 x 10^4 cells per well in a 96-well plate.[1]

  • Incubation: The cells are incubated overnight to allow for attachment.[1]

  • Treatment: The following day, the cells are treated with the test compounds (e.g., 10 µM for new chemical entities, and varying concentrations for reference compounds) for 18 hours.[1]

  • Luciferase Assay: After the incubation period, the medium is removed, and the cells are lysed. The luciferase activity in the cell lysates is then measured using a luminometer according to the manufacturer's protocol.

  • Data Analysis: The luminescence readings are normalized to the vehicle control (e.g., DMSO) to determine the fold induction of Nrf2 activity.

NF-κB Luciferase Reporter Assay

This assay quantifies the inhibitory effect of compounds on the NF-κB signaling pathway.

Detailed Protocol:

  • Cell Culture: Stably transfected HEK293 cells containing an NF-κB luciferase reporter are seeded at a density of 4 x 10^4 cells per well in a 96-well plate.[1]

  • Incubation: The cells are incubated overnight.[1]

  • Co-treatment: The cells are then co-treated with a pro-inflammatory stimulus (e.g., 100 or 500 pg/mL TNFα) and the test compounds at various concentrations for 2 hours.[1][2]

  • Luciferase Assay: Following the co-treatment, luciferase activity is measured as described for the ARE assay.

  • Data Analysis: The data is normalized to the TNFα-only treatment group to determine the percent inhibition of NF-κB activity.[1][2]

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Detailed Protocol:

  • Cell Seeding and Treatment: Cells are seeded and treated with the test compounds as described in the respective bioactivity assays.[1]

  • MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are then solubilized by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the untreated or vehicle-treated control cells.[1]

Conclusion

The preliminary data on 14/15-nitro-tricos-14-enoic acid, a derivative of this compound, indicates that it belongs to a class of bioactive lipids with the potential to modulate key cellular signaling pathways involved in inflammation and oxidative stress. The provided experimental protocols offer a framework for further investigation into the therapeutic potential of this and related compounds. Future studies should aim to elucidate the specific dose-response relationships and the in vivo efficacy of these nitroalkene fatty acids.

References

An In-depth Technical Guide on the Evolutionary Significance of Very Long-Chain Fatty Acids, Focusing on Housefly Pheromones

Author: BenchChem Technical Support Team. Date: November 2025

A Note to the Reader: Extensive research has revealed a significant lack of specific scientific literature, quantitative data, and established experimental protocols for a compound named "Tricos-14-enoic acid." The available information is limited to its basic chemical properties. Consequently, this guide will focus on the closely related and extensively studied very long-chain unsaturated hydrocarbon, (Z)-9-tricosene, the primary sex pheromone of the housefly, Musca domestica. The evolutionary principles, biosynthetic pathways, and experimental approaches detailed herein are likely analogous to those that would be relevant for other similar long-chain fatty acids and their derivatives, should they be identified as biologically significant in the future.

This guide explores the pivotal role of very long-chain unsaturated hydrocarbons in the chemical communication and evolutionary biology of insects, with a specific focus on the well-documented case of (Z)-9-tricosene in the housefly. This compound is a key player in mate recognition and sexual selection, driving reproductive isolation and speciation.

Chemical Identity and Properties of Key Compounds

The biosynthesis of insect cuticular hydrocarbons, including pheromones, involves a series of enzymatic modifications of fatty acid precursors. Below is a table summarizing the properties of key molecules in the proposed biosynthetic pathway of (Z)-9-tricosene.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Role
Nervonic AcidC24H46O2366.6Precursor Fatty Acid
(15Z)-tetracosenoyl-CoAC45H82N7O17P3S1146.18Activated Intermediate
(15Z)-tetracosenalC24H46O350.6Aldehyde Intermediate
(Z)-9-tricoseneC23H46322.6Sex Pheromone

Biosynthesis of (Z)-9-Tricosene: An Evolutionary Perspective

The production of species-specific pheromone blends is a critical evolutionary adaptation for ensuring successful reproduction. The biosynthetic pathway of (Z)-9-tricosene in Musca domestica is a prime example of how common metabolic pathways can be modified to produce highly specific signaling molecules. The pathway involves the elongation of fatty acid precursors followed by the action of specific desaturases and a cytochrome P450 enzyme that converts an aldehyde to the final hydrocarbon pheromone and carbon dioxide.[1]

The specificity of this pathway is a result of evolutionary pressures favoring enzymes that produce a distinct chemical signal, thus minimizing cross-attraction between different species.

Below is a diagram illustrating the proposed biosynthetic pathway of (Z)-9-tricosene.

Biosynthesis_of_Z_9_tricosene Nervonic_Acid Nervonic Acid (cis-15-tetracosenoic acid) Tetracosenoyl_CoA (15Z)-tetracosenoyl-CoA Nervonic_Acid->Tetracosenoyl_CoA Acyl-CoA Synthetase Tetracosenal (15Z)-tetracosenal Tetracosenoyl_CoA->Tetracosenal Acyl-CoA Reductase Z9_Tricosene (Z)-9-tricosene Tetracosenal->Z9_Tricosene Cytochrome P450 (Decarbonylation) CO2 CO2 Tetracosenal->CO2 Cytochrome P450 (Decarbonylation)

Caption: Proposed biosynthesis of (Z)-9-tricosene in Musca domestica.

Experimental Protocols for Pheromone Research

The study of insect pheromones involves a multidisciplinary approach, combining chemical analysis, electrophysiology, and behavioral assays. Below are generalized protocols for key experiments in this field.

3.1. Pheromone Extraction and Identification

  • Objective: To isolate and identify the chemical components of an insect's pheromone blend.

  • Methodology:

    • Solvent Extraction: Individual insects (typically separated by sex) are immersed in a non-polar solvent (e.g., hexane) for a short period to extract cuticular lipids.

    • Solid Phase Microextraction (SPME): A fiber coated with an adsorbent material is exposed to the headspace around a live insect to collect volatile compounds.

    • Gas Chromatography-Mass Spectrometry (GC-MS): The extract is injected into a GC-MS system to separate and identify the individual chemical components based on their retention times and mass spectra.

3.2. Electroantennography (EAG)

  • Objective: To measure the response of an insect's antenna to specific chemical compounds.

  • Methodology:

    • An antenna is excised from a live insect and mounted between two electrodes.

    • A continuous stream of purified air is passed over the antenna.

    • Puffs of air containing a known concentration of the test compound are introduced into the airstream.

    • The electrical potential change across the antenna (the EAG response) is recorded. A significant response indicates that the antenna has olfactory receptors for that compound.

3.3. Behavioral Assays

  • Objective: To determine the behavioral response of an insect to a specific chemical or blend.

  • Methodology:

    • Y-tube Olfactometer: An insect is placed at the base of a Y-shaped glass tube. One arm of the "Y" contains a stream of air with the test compound, while the other contains a control (clean air). The insect's choice of which arm to enter is recorded.

    • Wind Tunnel Assays: Insects are released into a wind tunnel where a plume of the test compound is released from a point source. Behaviors such as upwind flight, casting, and landing at the source are recorded.

Below is a workflow diagram for a typical pheromone identification and bioassay experiment.

Pheromone_Research_Workflow cluster_extraction Extraction & Identification cluster_bioassay Bioassays Solvent_Extraction Solvent Extraction GC_MS GC-MS Analysis Solvent_Extraction->GC_MS SPME SPME SPME->GC_MS EAG Electroantennography GC_MS->EAG Identified Compounds Y_tube Y-tube Olfactometer GC_MS->Y_tube Identified Compounds Wind_Tunnel Wind Tunnel Assay GC_MS->Wind_Tunnel Identified Compounds

Caption: A generalized workflow for insect pheromone research.

Evolutionary Significance and Drug Development Implications

The high specificity of pheromone-based communication systems makes them an attractive target for the development of environmentally friendly pest management strategies. By disrupting the chemical communication of pest insects, it is possible to control their populations without the use of broad-spectrum insecticides.

4.1. Mating Disruption

Large quantities of a synthetic pheromone can be released into a crop field to saturate the air. This makes it difficult for males to locate calling females, thus disrupting mating and reducing the next generation's population.

4.2. Attract-and-Kill

Pheromones can be used as bait in traps that contain an insecticide or a pathogen. This "attract-and-kill" strategy selectively targets the pest species, minimizing harm to beneficial insects.

4.3. Monitoring

Pheromone-baited traps are widely used to monitor the population levels of pest insects. This information is crucial for making informed decisions about the timing and necessity of other control measures.

The study of the evolutionary significance of compounds like (Z)-9-tricosene not only provides fundamental insights into the processes of speciation and sexual selection but also opens avenues for the development of novel and sustainable pest control technologies.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Tricos-14-enoic Acid from Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tricos-14-enoic acid is a long-chain monounsaturated fatty acid. The study of specific fatty acids like this compound is crucial for understanding lipid metabolism and identifying potential biomarkers or therapeutic targets. This document provides a detailed protocol for the extraction, quantification, and analysis of this compound from biological samples. The methodologies described are based on established principles of lipid extraction and analysis, adapted for the specific investigation of this rare fatty acid.

The successful isolation and quantification of fatty acids from complex biological matrices depend on efficient extraction methods that minimize degradation and contamination. The classic Folch and Bligh & Dyer methods are widely recognized as the gold standards for total lipid extraction from animal tissues due to their high efficiency in extracting a broad range of lipid classes.[1] These methods utilize a chloroform and methanol solvent system to effectively disrupt cell membranes and solubilize lipids.[1][2] Subsequent analysis, typically by Gas Chromatography-Mass Spectrometry (GC-MS), allows for the precise identification and quantification of individual fatty acids following their conversion to more volatile derivatives.

Experimental Protocols

I. Total Lipid Extraction from Biological Tissues (Modified Folch Method)

This protocol outlines the steps for extracting total lipids from biological samples such as animal tissues.

Materials and Reagents:

  • Biological tissue sample (e.g., adipose, liver, skin)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution (or 1 M KCl)

  • Butylated hydroxytoluene (BHT) (as an antioxidant, optional)

  • Glass homogenizer (e.g., Dounce or Potter-Elvehjem) or mortar and pestle

  • Teflon-lined screw-cap glass tubes

  • Centrifuge

  • Nitrogen gas supply or centrifugal vacuum evaporator (e.g., SpeedVac™)

Procedure:

  • Sample Homogenization:

    • Weigh a known amount of fresh or frozen tissue (e.g., 100 mg).

    • To minimize enzymatic degradation, perform homogenization on ice or after flash-freezing the tissue in liquid nitrogen.[3]

    • Homogenize the tissue in a glass homogenizer with a 2:1 (v/v) mixture of chloroform:methanol. Use a sufficient volume of solvent to ensure complete immersion of the tissue (e.g., 2 mL for 100 mg of tissue).

  • Lipid Extraction:

    • Transfer the homogenate to a Teflon-lined screw-cap glass tube.

    • Add additional chloroform and methanol to achieve a final solvent-to-tissue ratio of 20:1 (e.g., for 100 mg tissue, use a total of 2 mL of the 2:1 chloroform:methanol mixture).

    • If the sample is polyunsaturated, it is recommended to add 0.01% BHT to the chloroform to prevent oxidation.[3]

    • Vortex the mixture thoroughly for 2 minutes and then agitate on a shaker at room temperature for 30 minutes.

    • Add 0.2 volumes of 0.9% NaCl solution to the tube (e.g., 0.4 mL for a 2 mL solvent volume).

    • Vortex the mixture for 1 minute to induce phase separation.

    • Centrifuge at low speed (e.g., 2000 x g) for 10 minutes to facilitate the separation of the two phases.[3]

  • Collection of the Lipid Phase:

    • After centrifugation, two distinct layers will be visible: an upper aqueous phase and a lower organic phase containing the lipids.

    • Carefully aspirate the lower chloroform layer using a glass Pasteur pipette and transfer it to a clean, pre-weighed glass tube.

    • To maximize the yield, the upper phase can be re-extracted with a small volume of chloroform. Add the second chloroform extract to the first.

  • Solvent Evaporation:

    • Evaporate the chloroform from the collected lipid extract under a gentle stream of nitrogen gas or using a centrifugal vacuum evaporator.

    • Once the solvent is completely evaporated, the tube will contain the dried total lipid extract.

  • Storage:

    • For short-term storage, flush the tube with nitrogen, cap it tightly, and store it at -20°C. For long-term storage, -80°C is recommended.

II. Preparation of Fatty Acid Methyl Esters (FAMEs) for GC-MS Analysis

For gas chromatography analysis, non-volatile fatty acids must be converted into volatile fatty acid methyl esters (FAMEs).

Materials and Reagents:

  • Total lipid extract

  • Methanolic HCl (e.g., 3 N) or BF3-methanol solution (14%)

  • Hexane

  • Anhydrous sodium sulfate

  • Glass vials with Teflon-lined caps

Procedure:

  • Transesterification:

    • Add 2 mL of methanolic HCl to the dried lipid extract.

    • Securely cap the tube and heat it at 80°C for 2 hours in a heating block or water bath. This process converts the fatty acids to their corresponding methyl esters.

  • Extraction of FAMEs:

    • Allow the tube to cool to room temperature.

    • Add 1 mL of hexane and 1 mL of deionized water to the tube.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 1000 x g for 5 minutes to separate the phases.

    • Carefully collect the upper hexane layer, which contains the FAMEs, and transfer it to a new glass vial.

  • Drying and Concentration:

    • Pass the hexane extract through a small column containing anhydrous sodium sulfate to remove any residual water.

    • Evaporate the hexane under a stream of nitrogen to concentrate the FAMEs.

    • Re-dissolve the FAMEs in a small, known volume of hexane (e.g., 100 µL) suitable for GC-MS injection.

III. Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a capillary column suitable for FAMEs analysis (e.g., a polar column like a DB-23 or a non-polar column like a DB-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A suitable temperature gradient is crucial for separating different FAMEs. An example program could be: initial temperature of 100°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 10 minutes.

  • Injector: Split/splitless injector, typically operated at 250°C.

  • Mass Spectrometer: Operated in electron ionization (EI) mode. The scan range should be set to cover the expected mass-to-charge ratios of the FAMEs (e.g., m/z 50-550).

Procedure:

  • Injection: Inject a small volume (e.g., 1 µL) of the FAMEs solution into the GC-MS system.

  • Data Acquisition: The FAMEs are separated based on their volatility and interaction with the column's stationary phase as they pass through the GC column.[4][5] The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The mass spectrometer records the mass-to-charge ratio of the fragments, providing a unique mass spectrum for each compound.[5]

  • Identification: this compound methyl ester is identified by comparing its retention time and mass spectrum to that of a known standard.

  • Quantification: The amount of this compound can be determined by comparing the peak area of its corresponding FAME to the peak area of an internal standard added at a known concentration before the extraction process.[4]

Data Presentation

Quantitative data from the GC-MS analysis should be summarized in a clear and structured table to allow for easy comparison between different samples or experimental conditions.

Sample IDSample Weight (mg)Total Lipid Yield (mg)This compound Concentration (µg/g of tissue)Relative Abundance (%)
Control 1102.515.81.2 ± 0.10.05
Control 298.714.91.1 ± 0.20.04
Treated 1105.118.23.5 ± 0.30.12
Treated 2101.317.53.8 ± 0.40.15

Data are presented as mean ± standard deviation for triplicate measurements.

Visualizations

Experimental Workflow

Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction Lipid Extraction cluster_derivatization Derivatization cluster_analysis Analysis Tissue Biological Tissue Sample Homogenization Homogenization (Chloroform:Methanol 2:1) Tissue->Homogenization Phase_Separation Phase Separation (Addition of 0.9% NaCl) Homogenization->Phase_Separation Centrifugation Centrifugation Phase_Separation->Centrifugation Collection Collect Lower Organic Phase Centrifugation->Collection Evaporation Solvent Evaporation Collection->Evaporation Transesterification Transesterification (Methanolic HCl) Evaporation->Transesterification FAME_Extraction FAME Extraction (Hexane) Transesterification->FAME_Extraction GCMS GC-MS Analysis FAME_Extraction->GCMS Data Data Interpretation GCMS->Data Fatty_Acid_Signaling cluster_membrane Cell Membrane cluster_metabolism Metabolic Pathways cluster_signaling Gene Regulation FA_Pool Free Fatty Acid Pool (including this compound) Membrane_PL Membrane Phospholipids FA_Pool->Membrane_PL Incorporation Beta_Oxidation β-Oxidation FA_Pool->Beta_Oxidation Lipid_Mediators Synthesis of Bioactive Lipid Mediators FA_Pool->Lipid_Mediators Nuclear_Receptors Nuclear Receptors (e.g., PPARs) FA_Pool->Nuclear_Receptors Energy Energy Production (ATP) Beta_Oxidation->Energy Gene_Expression Modulation of Gene Expression Nuclear_Receptors->Gene_Expression

References

High-performance liquid chromatography (HPLC) method for "Tricos-14-enoic acid" quantification

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: HPLC Quantification of Tricos-14-enoic Acid

Introduction

This compound (C23:1 n-9), a long-chain monounsaturated fatty acid, is a subject of interest in various biological and industrial research fields. Accurate quantification is crucial for understanding its roles and applications. High-Performance Liquid Chromatography (HPLC) offers a robust and reliable method for this purpose. However, like most fatty acids, this compound lacks a strong native chromophore, making direct UV detection challenging and often resulting in low sensitivity.[1][2] To overcome this, a derivatization step is typically employed to attach a UV-absorbing or fluorescent tag to the carboxylic acid group, significantly enhancing detection sensitivity.[3][4]

This application note details a reversed-phase HPLC (RP-HPLC) method for the quantification of this compound following a pre-column derivatization procedure.

Principle

The method involves two primary stages: sample preparation including lipid extraction and derivatization, followed by chromatographic separation and detection. Free fatty acids, including this compound, are first extracted from the sample matrix. They are then derivatized to form phenacyl esters, which possess high molar absorptivity at longer UV wavelengths, enabling sensitive detection.[5][6] The derivatized sample is injected into an RP-HPLC system where the fatty acid esters are separated based on their hydrophobicity.[3] Quantification is achieved by comparing the peak area of the analyte to a calibration curve constructed from known concentrations of a this compound standard.

Experimental Protocols

Sample Preparation and Lipid Extraction

This protocol is based on a modified liquid-liquid extraction method suitable for isolating lipids from biological matrices.[7][8]

Materials:

  • Sample (e.g., plasma, tissue homogenate, oil)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Centrifuge

  • Rotary evaporator or nitrogen stream evaporator

Procedure:

  • To 1 volume of the sample, add 20 volumes of a 2:1 (v/v) chloroform:methanol mixture.

  • Homogenize or vortex vigorously for 15-20 minutes at room temperature.[8]

  • Centrifuge the mixture to pellet any solid debris.

  • Recover the liquid supernatant.

  • Add 0.2 volumes of 0.9% NaCl solution to the supernatant to induce phase separation.[8]

  • Vortex briefly and centrifuge to facilitate phase separation.

  • Carefully collect the lower chloroform phase, which contains the lipids.

  • Evaporate the chloroform to dryness under a gentle stream of nitrogen or using a rotary evaporator.

  • The dried lipid extract is now ready for derivatization.

Pre-column Derivatization

This protocol uses 2,4'-Dibromoacetophenone to create UV-active esters for sensitive HPLC detection.[5]

Materials:

  • Dried lipid extract

  • Derivatization reagent: 12 g/L 2,4'-Dibromoacetophenone in acetone

  • Catalyst: 10 g/L Triethylamine in acetone

  • Stopping reagent: 2 g/L Acetic acid in acetone

  • Heating block or water bath

  • Reaction vials

Procedure:

  • Reconstitute the dried lipid extract in a reaction vial.

  • Add 1 mL of the derivatization reagent (2,4'-Dibromoacetophenone solution).[5]

  • Add 1 mL of the catalyst solution (triethylamine solution).[5]

  • Seal the vial and mix the contents thoroughly.

  • Heat the mixture at 50°C for 2 hours or at 40°C for 30 minutes to minimize degradation of unsaturated fatty acids.[5]

  • After incubation, cool the vial to room temperature.

  • Stop the reaction by adding 100 µL of the stopping reagent (acetic acid solution).[5]

  • The sample is now derivatized and ready for HPLC analysis. Protect the derivatized samples from light and store them at -25°C until injection.[5]

HPLC Analysis

Instrumentation and Conditions: The following table summarizes the recommended chromatographic conditions.

ParameterSpecification
HPLC System Alliance Separation Module (e.g., Waters 2690) or equivalent
Detector Photodiode Array (PDA) Detector (e.g., Waters 996) or UV Detector
Column Reversed-Phase C18 Column (e.g., Nova-Pak C18, 4 µm, 3.9x150 mm)
Mobile Phase Acetonitrile:Water (Gradient elution may be required for complex samples)
Flow Rate 1.0 mL/min
Column Temp. 30°C
Injection Volume 10 - 20 µL
Detection λ 256 nm[5]
Data System Millennium 2001 (Version 2.15) or equivalent

Procedure:

  • Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Prepare a calibration curve by derivatizing and injecting a series of known concentrations of this compound standard.

  • Inject the prepared sample onto the column.

  • Record the chromatogram and integrate the peak corresponding to the this compound derivative.

  • Calculate the concentration of this compound in the original sample using the calibration curve.

Data Presentation

Quantitative data should be organized for clarity. The following table is an example of how to present validation data for the HPLC method.

ParameterResult
Linearity (r²) > 0.999
Concentration Range 0.1 - 100 µg/mL
Limit of Detection (LOD) Value to be determined experimentally
Limit of Quantification (LOQ) Value to be determined experimentally
Precision (%RSD) < 2%
Accuracy (%Recovery) 98 - 102%
Retention Time (min) Value to be determined experimentally

Visualizations

The following diagrams illustrate the key workflows in this protocol.

G Sample Preparation and Extraction Workflow cluster_prep Preparation cluster_extract Extraction cluster_output Output Sample Sample Collection (e.g., Plasma, Tissue) Homogenize Homogenization in Chloroform:Methanol (2:1) Sample->Homogenize Centrifuge1 Centrifugation Homogenize->Centrifuge1 CollectSupernatant Collect Supernatant Centrifuge1->CollectSupernatant AddSalt Add 0.9% NaCl Solution CollectSupernatant->AddSalt PhaseSeparation Phase Separation AddSalt->PhaseSeparation CollectOrganic Collect Lower (Chloroform) Phase PhaseSeparation->CollectOrganic Evaporate Evaporate to Dryness CollectOrganic->Evaporate FinalExtract Dried Lipid Extract Evaporate->FinalExtract

Caption: Workflow for lipid extraction from biological samples.

G HPLC Analysis Workflow for this compound cluster_derivatization Derivatization cluster_hplc HPLC Analysis cluster_data Data Processing DriedExtract Dried Lipid Extract AddReagents Add Derivatization Reagents (2,4'-Dibromoacetophenone + Triethylamine) DriedExtract->AddReagents Incubate Incubate at 40-50°C AddReagents->Incubate StopReaction Stop Reaction (Add Acetic Acid) Incubate->StopReaction Inject Inject Derivatized Sample StopReaction->Inject Separate RP-HPLC Separation (C18 Column) Inject->Separate Detect UV Detection at 256 nm Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification using Calibration Curve Integrate->Quantify Report Report Results Quantify->Report

Caption: Workflow for derivatization and HPLC quantification.

References

Application Notes & Protocols: Synthesis of Tricos-14-enoic Acid for Research Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the chemical synthesis of Tricos-14-enoic acid, a long-chain unsaturated fatty acid of interest for various research applications. The synthesis is based on the robust and versatile Wittig reaction, which allows for the stereoselective formation of the carbon-carbon double bond. These application notes are intended to guide researchers in the preparation of high-purity this compound for use as a research standard.

Overview of the Synthetic Strategy

The synthesis of this compound is achieved through a convergent strategy centered around the Wittig reaction. This reaction involves the coupling of a phosphonium ylide with an aldehyde to form an alkene. The stereochemistry of the resulting double bond (cis or trans) can be controlled by the choice of reagents and reaction conditions. For the synthesis of (Z)-Tricos-14-enoic acid, a non-stabilized ylide is typically employed to favor the formation of the cis-isomer.

The overall synthetic workflow can be visualized as follows:

G cluster_0 Retrosynthetic Analysis Tricos-14-enoic_acid This compound Wittig_Reaction Wittig Reaction Tricos-14-enoic_acid->Wittig_Reaction Aldehyde Aldehyde (14-oxotetradecanoic acid derivative) Wittig_Reaction->Aldehyde Ylide Phosphonium Ylide (from nonyltriphenylphosphonium bromide) Wittig_Reaction->Ylide

Caption: Retrosynthetic analysis of this compound.

The synthesis is divided into two main stages:

  • Preparation of the Phosphonium Ylide: This involves the synthesis of the necessary phosphonium salt followed by its conversion to the corresponding ylide.

  • Wittig Reaction and Product Formation: The ylide is then reacted with a suitable aldehyde to form the carbon backbone of this compound. Subsequent workup and purification yield the final product.

Experimental Protocols

The following protocols are based on established methodologies for the synthesis of long-chain unsaturated fatty acids via the Wittig reaction.[1][2][3]

2.1. Materials and Reagents

  • 1-Bromononane

  • Triphenylphosphine (PPh₃)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • 14-Oxotetradecanoic acid

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

2.2. Synthesis of Nonyltriphenylphosphonium Bromide

This procedure outlines the preparation of the phosphonium salt required for the ylide formation.

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenylphosphine (1.1 eq) in anhydrous toluene.

  • Add 1-bromononane (1.0 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 24 hours.

  • Cool the mixture to room temperature, which should result in the precipitation of the phosphonium salt.

  • Collect the white solid by vacuum filtration and wash with cold diethyl ether.

  • Dry the nonyltriphenylphosphonium bromide under vacuum. The product can be used in the next step without further purification.

2.3. Synthesis of (Z)-Tricos-14-enoic Acid via Wittig Reaction

This protocol describes the formation of the ylide and its subsequent reaction with the aldehyde.

  • Suspend nonyltriphenylphosphonium bromide (1.0 eq) in anhydrous THF in a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add n-butyllithium (1.0 eq) dropwise to the suspension. The formation of the ylide is indicated by the appearance of a deep orange or red color.

  • Stir the reaction mixture at 0 °C for 1 hour.

  • In a separate flask, dissolve 14-oxotetradecanoic acid (1.0 eq) in anhydrous THF.

  • Slowly add the solution of 14-oxotetradecanoic acid to the ylide solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of water.

  • Acidify the mixture with 1 M HCl to a pH of approximately 2-3.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

2.4. Purification of this compound

The crude product is a mixture of the desired fatty acid, triphenylphosphine oxide, and other byproducts. Purification is crucial to obtain a research-grade standard.

  • Initial Purification: The crude product can be partially purified by dissolving it in a minimal amount of a non-polar solvent (e.g., hexane) and cooling to precipitate the triphenylphosphine oxide, which can then be removed by filtration.

  • Column Chromatography: Further purification is achieved by silica gel column chromatography.[4]

    • Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).

    • Load the crude product onto the column.

    • Elute the column and collect fractions.

    • Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent to yield purified this compound.

2.5. Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and stereochemistry of the double bond.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): To assess the purity of the final product.[5][6]

Data Presentation

The following table summarizes representative quantitative data for the synthesis of long-chain unsaturated fatty acids using the Wittig reaction. Actual results for the synthesis of this compound may vary.

ParameterValueReference
Yield (Wittig Reaction) 80-95%[5]
Purity (after chromatography) >98%[1]
(Z):(E) Isomer Ratio >95:5 (with non-stabilized ylides)[2]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

G Start Starting Materials: 1-Bromononane Triphenylphosphine 14-Oxotetradecanoic acid Phosphonium_Salt_Formation Phosphonium Salt Formation Start->Phosphonium_Salt_Formation Ylide_Formation Ylide Formation Phosphonium_Salt_Formation->Ylide_Formation Wittig_Reaction Wittig Reaction Ylide_Formation->Wittig_Reaction Workup Aqueous Workup and Extraction Wittig_Reaction->Workup Purification Purification by Column Chromatography Workup->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Final_Product Pure this compound Characterization->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Concluding Remarks

This protocol provides a comprehensive guide for the synthesis of this compound. Adherence to these procedures, particularly with respect to anhydrous and inert reaction conditions, is crucial for achieving high yields and purity. The successful synthesis and characterization of this compound will provide a valuable research standard for a variety of scientific investigations.

References

Application Notes and Protocols for the Derivatization of Tricos-14-enoic Acid for Improved Gas Chromatography (GC) Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tricos-14-enoic acid (C23:1 n-9) is a very long-chain monounsaturated fatty acid. Due to its high molecular weight and the presence of a polar carboxylic acid group, direct analysis by gas chromatography (GC) is challenging, leading to poor peak shape, low volatility, and potential thermal degradation in the GC inlet and column. Derivatization is a crucial sample preparation step that chemically modifies the carboxylic acid group, increasing the analyte's volatility and thermal stability, thereby significantly improving its chromatographic behavior and enabling accurate quantification.

This document provides detailed application notes and protocols for the two most common and effective derivatization techniques for this compound: Esterification to form a fatty acid methyl ester (FAME) and Silylation to form a trimethylsilyl (TMS) ester.

Derivatization Strategies: A Comparative Overview

The choice of derivatization method can impact analytical performance, including reaction time, efficiency, and potential for side reactions. Below is a summary of the key characteristics of the recommended derivatization approaches for this compound.

Quantitative Data Summary

A study evaluating various derivatization methods for very long-chain fatty acids (VLCFAs), which includes structures similar to this compound, found that several methods provide comparable quantitative results. The following table summarizes the findings from a comparative study by Méndez Antolín et al. (2007) on the derivatization of VLCFAs (C24:0-C36:0), which serves as a strong proxy for this compound.

Derivatization MethodReagentReaction TimeDetermined Fatty Acid Content (%)Key AdvantagesKey Disadvantages
Acid-Catalyzed Esterification Boron Trifluoride-Methanol (BF3-Methanol)10 minutes84.2 - 86.6Fast reaction, effective for a wide range of fatty acids.[1]Reagent is corrosive and moisture-sensitive.
Acid-Catalyzed Esterification Hydrochloric Acid-Methanol (HCl-Methanol)90 minutes84.2 - 86.6Reagents are readily available and less hazardous than BF3.[1]Significantly longer reaction time.[1]
Acid-Catalyzed Esterification Sulfuric Acid-Methanol (H2SO4-Methanol)10 minutes84.2 - 86.6Fast, cost-effective, and provides good GC response.[1]Strong acid requires careful handling.
Silylation N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA)10 minutes84.2 - 86.6Forms stable derivatives, versatile for other functional groups.[1]Reagent is highly sensitive to moisture.
Alkylation Diazomethane10 minutes84.2 - 86.6Rapid and clean reaction.[1]Highly toxic and explosive, requiring specialized handling.[1]

Note: The determined fatty acid content represents the percentage of the total VLCFA mixture that was successfully derivatized and quantified. The similarity in these values across different methods suggests that with proper execution, each can yield accurate quantitative results. The choice of method may therefore be guided by factors such as speed, safety, and cost.

Experimental Protocols

The following are detailed protocols for the recommended derivatization methods for this compound.

Protocol 1: Esterification using Boron Trifluoride-Methanol (BF3-Methanol)

This is a rapid and widely used method for the preparation of fatty acid methyl esters (FAMEs).

Materials:

  • This compound sample

  • Boron trifluoride-methanol (14% w/v) solution

  • Hexane (GC grade)

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

  • Pipettes

Procedure:

  • Accurately weigh approximately 1-5 mg of the lipid sample containing this compound into a reaction vial.

  • Add 1 mL of 14% BF3-methanol solution to the vial.

  • Securely cap the vial and vortex briefly to mix.

  • Heat the vial at 60°C for 10 minutes in a heating block or water bath.

  • Allow the vial to cool to room temperature.

  • Add 1 mL of hexane and 0.5 mL of saturated sodium chloride solution to the vial.

  • Cap the vial and vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.

  • Centrifuge briefly to separate the phases.

  • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • The sample is now ready for GC or GC-MS analysis.

Protocol 2: Silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

This method converts the carboxylic acid to its trimethylsilyl (TMS) ester. The addition of TMCS acts as a catalyst.

Materials:

  • This compound sample (dried)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Hexane (GC grade)

  • Reaction vials (1 mL) with PTFE-lined caps

  • Heating block or oven

  • Nitrogen or argon gas supply

Procedure:

  • Ensure the sample containing this compound is completely dry. If necessary, dry the sample under a stream of nitrogen or in a vacuum desiccator. Moisture will deactivate the silylating reagent.

  • Add 100 µL of anhydrous pyridine to the dried sample in a reaction vial to dissolve it.

  • Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Securely cap the vial and vortex briefly.

  • Heat the vial at 70°C for 30 minutes.

  • Allow the vial to cool to room temperature.

  • The sample can be injected directly into the GC or diluted with hexane if necessary.

Visualizations

Derivatization Workflow for GC Analysis of this compound

DerivatizationWorkflow Sample Sample containing This compound Derivatization Derivatization Sample->Derivatization Esterification Esterification (e.g., BF3-Methanol) Derivatization->Esterification Method 1 Silylation Silylation (e.g., BSTFA) Derivatization->Silylation Method 2 FAME This compound methyl ester (FAME) Esterification->FAME TMS_Ester This compound TMS ester Silylation->TMS_Ester GC_Analysis GC or GC-MS Analysis FAME->GC_Analysis TMS_Ester->GC_Analysis Data Quantitative Data GC_Analysis->Data

Caption: General workflow for the derivatization of this compound.

Logical Relationship of Derivatization Choice

DerivatizationChoice Start Need to Analyze This compound by GC Decision Primary Consideration? Start->Decision Speed Speed & Throughput Decision->Speed Speed Safety Safety & Reagent Handling Decision->Safety Safety Moisture Sample Contains Moisture? Decision->Moisture Other Factors BF3 Use BF3-Methanol or H2SO4-Methanol Speed->BF3 HCl Use HCl-Methanol Safety->HCl Silylation Use Silylation (BSTFA) Moisture->Silylation No DrySample Dry Sample Thoroughly Moisture->DrySample Yes DrySample->Silylation

Caption: Decision tree for selecting a derivatization method.

Conclusion

Both esterification and silylation are highly effective methods for the derivatization of this compound, enabling robust and accurate quantification by GC and GC-MS. While both methods can yield comparable quantitative results, the choice between them often depends on laboratory-specific factors such as the desired speed of analysis, safety protocols, and the nature of the sample matrix. For rapid analysis, acid-catalyzed esterification with BF3-Methanol or H2SO4-Methanol is recommended. If safety is a primary concern, HCl-Methanol offers a viable, albeit slower, alternative. Silylation with BSTFA is also a rapid and effective method, provided that the sample can be thoroughly dried to prevent reagent degradation. Careful adherence to the detailed protocols will ensure reproducible and reliable results for the analysis of this compound in various research and development settings.

References

Application of 14/15-Nitro-Tricos-14-enoic Acid in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This document provides detailed application notes and protocols for the use of 14/15-nitro-tricos-14-enoic acid, a nitroalkene derivative of tricos-14-enoic acid, in cell culture studies. Research has demonstrated that this compound acts as a modulator of key signaling pathways involved in inflammation and antioxidant responses, making it a valuable tool for researchers in cell biology, pharmacology, and drug development.

The primary focus of the studies involving 14/15-nitro-tricos-14-enoic acid has been its ability to activate the Nrf2-regulated antioxidant gene expression and inhibit NF-κB-dependent cytokine expression.[1][2] These pleiotropic effects are attributed to the electrophilic nature of the nitroalkene group, which can interact with key cysteine residues on regulatory proteins.[1]

Application Notes

Targeted Signaling Pathways:

  • Nuclear Factor erythroid 2-related factor 2 (Nrf2): 14/15-nitro-tricos-14-enoic acid is an activator of the Nrf2 pathway.[1] Nrf2 is a master regulator of the antioxidant response, inducing the expression of a wide range of cytoprotective genes.

  • Nuclear Factor kappa B (NF-κB): This compound is an inhibitor of the NF-κB signaling pathway.[1][2] NF-κB is a key regulator of the pro-inflammatory response, controlling the expression of cytokines, chemokines, and adhesion molecules.

Cell Types for Investigation:

  • Macrophages: The RAW264.7 macrophage cell line has been utilized to study the anti-inflammatory effects of 14/15-nitro-tricos-14-enoic acid.[1][2] These cells are a suitable model for investigating lipopolysaccharide (LPS)-induced inflammatory responses.

  • Other cell types: The broader applicability to other cell types involved in inflammatory or oxidative stress-related pathologies could be explored.

Potential Applications in Research:

  • Anti-inflammatory studies: Investigating the mechanisms of inflammation and the potential of 14/15-nitro-tricos-14-enoic acid to mitigate inflammatory responses.

  • Antioxidant and cytoprotective studies: Exploring the induction of antioxidant defenses and protection against oxidative stress-induced cell damage.

  • Drug discovery: Evaluating the therapeutic potential of nitro-fatty acids in diseases with inflammatory and oxidative stress components.

Quantitative Data Summary

The following table summarizes the observed effects of 14/15-nitro-tricos-14-enoic acid in cell culture studies based on available literature.

ParameterCell LineTreatmentObserved EffectReference
Nrf2 Activation-14/15-nitro-tricos-14-enoic acidActivation of Nrf2-regulated antioxidant gene expression[1]
NF-κB Inhibition-14/15-nitro-tricos-14-enoic acidInhibition of NF-κB-dependent cytokine expression[1]
Pro-inflammatory Cytokine SecretionRAW264.7 macrophagesLPS + 14/15-nitro-tricos-14-enoic acidInhibition of LPS-induced secretion of IL-6, TNF-α, and MCP-1[1]

Experimental Protocols

Protocol 1: Assessment of NF-κB Inhibition in RAW264.7 Macrophages

This protocol describes the methodology to assess the inhibitory effect of 14/15-nitro-tricos-14-enoic acid on NF-κB activation in response to LPS stimulation.

Materials:

  • RAW264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS)

  • 14/15-nitro-tricos-14-enoic acid

  • NF-κB luciferase reporter plasmid (optional, for reporter assays)

  • Transfection reagent (optional)

  • Luciferase assay system (optional)

  • Reagents for RNA extraction, reverse transcription, and qPCR (for gene expression analysis)

  • Antibodies for Western blotting (e.g., anti-p65, anti-IκBα)

  • ELISA kits for cytokine measurement (e.g., TNF-α, IL-6)

Procedure:

  • Cell Culture:

    • Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.

    • Plate cells at a suitable density in multi-well plates depending on the downstream analysis.

  • Treatment:

    • Pre-treat the cells with various concentrations of 14/15-nitro-tricos-14-enoic acid for a specified time (e.g., 1-2 hours).

    • Stimulate the cells with LPS (e.g., 100 ng/mL) for a duration appropriate for the endpoint being measured (e.g., 6-24 hours).

    • Include appropriate controls: vehicle control (DMSO), LPS only, and 14/15-nitro-tricos-14-enoic acid only.

  • Analysis of NF-κB Activation:

    • Luciferase Reporter Assay (if applicable):

      • Co-transfect cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase).

      • After treatment, lyse the cells and measure luciferase activity according to the manufacturer's instructions.

    • Western Blotting for IκBα Degradation and p65 Phosphorylation:

      • Lyse the cells and perform Western blotting to assess the levels of phosphorylated p65 and total IκBα. Inhibition of NF-κB is indicated by reduced p65 phosphorylation and stabilized IκBα levels.

    • Analysis of Pro-inflammatory Gene Expression (qPCR):

      • Extract total RNA, perform reverse transcription to cDNA, and conduct qPCR to measure the mRNA levels of NF-κB target genes (e.g., Tnf, Il6, Mcp1).

    • Measurement of Cytokine Secretion (ELISA):

      • Collect the cell culture supernatant and measure the concentration of secreted cytokines (e.g., TNF-α, IL-6) using specific ELISA kits.

Protocol 2: Assessment of Nrf2 Activation

This protocol outlines a method to evaluate the activation of the Nrf2 pathway by 14/15-nitro-tricos-14-enoic acid.

Materials:

  • Appropriate cell line (e.g., RAW264.7 or others responsive to Nrf2 activators)

  • 14/15-nitro-tricos-14-enoic acid

  • Antioxidant Response Element (ARE) luciferase reporter plasmid (optional)

  • Reagents for qPCR to measure Nrf2 target genes (e.g., Ho-1, Nqo1)

  • Antibodies for Western blotting (e.g., anti-Nrf2, anti-HO-1)

Procedure:

  • Cell Culture and Treatment:

    • Culture and plate the cells as described in Protocol 1.

    • Treat cells with various concentrations of 14/15-nitro-tricos-14-enoic acid for a suitable duration (e.g., 6-24 hours).

    • Include a vehicle control.

  • Analysis of Nrf2 Activation:

    • ARE-Luciferase Reporter Assay (if applicable):

      • Transfect cells with an ARE-luciferase reporter plasmid.

      • After treatment, measure luciferase activity. An increase in luciferase activity indicates Nrf2 activation.

    • Analysis of Nrf2 Target Gene Expression (qPCR):

      • Perform RNA extraction, reverse transcription, and qPCR to quantify the mRNA levels of Nrf2 target genes such as Ho-1 and Nqo1.

    • Western Blotting for Nrf2 Nuclear Translocation and Target Protein Expression:

      • Perform cellular fractionation to separate nuclear and cytoplasmic extracts. Analyze Nrf2 levels in the nuclear fraction by Western blotting to assess translocation.

      • Analyze the expression of Nrf2 target proteins like HO-1 in whole-cell lysates.

Visualizations

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 NO2_FA 14/15-nitro-tricos-14-enoic acid IKK IKK NO2_FA->IKK Inhibition NFkB NF-κB (p50/p65) NO2_FA->NFkB Inhibition of DNA binding Keap1_Nrf2 Keap1-Nrf2 Complex NO2_FA->Keap1_Nrf2 Modification of Keap1 TLR4->IKK Activation IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylation IkB IκB IkB_NFkB->IkB Degradation IkB_NFkB->NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Keap1 Keap1 Keap1_Nrf2->Keap1 Dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Inflammatory_Genes Pro-inflammatory Gene Expression NFkB_nuc->Inflammatory_Genes Induction Antioxidant_Genes Antioxidant Gene Expression Nrf2_nuc->Antioxidant_Genes Induction G start Start cell_culture Culture RAW264.7 Cells start->cell_culture treatment Pre-treat with 14/15-nitro-tricos-14-enoic acid cell_culture->treatment stimulation Stimulate with LPS treatment->stimulation analysis Analysis stimulation->analysis elisa ELISA (Cytokine Secretion) analysis->elisa qpcr qPCR (Gene Expression) analysis->qpcr western Western Blot (Protein Levels) analysis->western luciferase Luciferase Assay (Reporter Activity) analysis->luciferase end End elisa->end qpcr->end western->end luciferase->end

References

Application Notes and Protocols for Tricos-14-enoic Acid in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tricos-14-enoic acid is a long-chain monounsaturated fatty acid. While specific literature on its role as an enzymatic substrate is limited, its structural similarity to other known fatty acids suggests its potential as a substrate for various enzymes involved in lipid metabolism. These application notes provide a framework for researchers to investigate the interaction of this compound with key enzyme classes. The following protocols are generalized and should be optimized for specific experimental conditions.

Potential Enzyme Classes for this compound Substrate Analysis:

  • Acyl-CoA Synthetases (ACS): These enzymes are critical for fatty acid metabolism, activating fatty acids by converting them into their acyl-CoA thioesters. This activation is a prerequisite for their participation in beta-oxidation and lipid synthesis.

  • Fatty Acid Elongases (Elovl): Elongases are responsible for extending the carbon chain of fatty acids, a key process in the synthesis of very-long-chain fatty acids.

  • Fatty Acid Desaturases (FADS): These enzymes introduce double bonds at specific positions in the fatty acyl chain, playing a crucial role in the biosynthesis of polyunsaturated fatty acids.

Application Note 1: Tricos-14-enoyl-CoA Synthesis using Acyl-CoA Synthetase

Application

This assay can be used to determine if this compound is a substrate for a specific Acyl-CoA Synthetase (ACS) and to determine the kinetic parameters of the reaction. The resulting Tricos-14-enoyl-CoA can be used as a substrate for other enzymes.

Principle

ACS catalyzes the formation of Acyl-CoA from a fatty acid, ATP, and Coenzyme A. The activity can be measured using a coupled-enzyme reaction where the product, Acyl-CoA, is oxidized by Acyl-CoA oxidase, producing hydrogen peroxide (H₂O₂). The H₂O₂ is then detected using a fluorescent probe.

Experimental Protocol: Fluorometric Acyl-CoA Synthetase Assay

  • Reagent Preparation:

    • Assay Buffer: 100 mM potassium phosphate, pH 7.5, 10 mM MgCl₂, 1 mM DTT.

    • Substrate Stock Solution: Prepare a 10 mM stock of this compound in ethanol.

    • ATP Stock Solution: 100 mM ATP in water, pH 7.0.

    • Coenzyme A Stock Solution: 10 mM Coenzyme A in water.

    • Enzyme Mix: Acyl-CoA Oxidase (0.5 U/mL) and Horseradish Peroxidase (2 U/mL) in Assay Buffer.

    • Fluorescent Probe: 10 mM Amplex Red in DMSO.

    • Enzyme Source: Purified ACS or cell lysate containing ACS activity.

  • Assay Procedure (96-well plate format):

    • Prepare a reaction mixture containing:

      • 50 µL Assay Buffer

      • 1 µL this compound stock (or varying concentrations for kinetic studies)

      • 2 µL ATP stock

      • 2 µL Coenzyme A stock

      • 5 µL Enzyme Mix

      • 2 µL Fluorescent Probe

    • Add 10-20 µg of the enzyme source to each well.

    • Initiate the reaction by adding the enzyme source.

    • Measure the fluorescence intensity (Excitation: 535 nm, Emission: 587 nm) kinetically for 30 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction from the linear portion of the kinetic curve.

    • For kinetic analysis, plot the reaction rate against the substrate concentration and fit to the Michaelis-Menten equation to determine Vmax and Km.

Application Note 2: Elongation of this compound by Fatty Acid Elongase

Application

This assay determines if this compound (as Tricos-14-enoyl-CoA) can be elongated by fatty acid elongase enzymes.

Principle

Fatty acid elongases catalyze the addition of two-carbon units from malonyl-CoA to a fatty acyl-CoA substrate. The use of radiolabeled malonyl-CoA allows for the detection and quantification of the elongated product.[1]

Experimental Protocol: Radioactive Elongase Assay

  • Reagent Preparation:

    • Reaction Buffer: 100 mM potassium phosphate, pH 7.2, 2.5 mM MgCl₂, 1 mM NADPH.

    • Substrate: Tricos-14-enoyl-CoA (synthesized as in Application Note 1).

    • Radiolabeled Substrate: [2-¹⁴C]malonyl-CoA (specific activity ~50-60 mCi/mmol).

    • Enzyme Source: Microsomal fraction from tissues or cells expressing elongase activity.

  • Assay Procedure:

    • In a microfuge tube, combine:

      • 50 µL Reaction Buffer

      • 10 µM Tricos-14-enoyl-CoA

      • 100 µM [2-¹⁴C]malonyl-CoA

      • 50-100 µg of microsomal protein

    • Incubate at 37°C for 30 minutes.[1]

    • Stop the reaction by adding 100 µL of 2.5 M KOH and incubate at 70°C for 1 hour to saponify the fatty acyl-CoAs.[1]

    • Acidify the reaction with 100 µL of 5 M HCl.[1]

    • Extract the fatty acids with 500 µL of hexane.

    • Separate the organic phase, evaporate the solvent, and redissolve the fatty acids in a small volume of hexane.

  • Product Analysis:

    • Spot the extracted fatty acids onto a TLC plate and develop using a solvent system such as hexane:diethyl ether:acetic acid (70:30:1).

    • Visualize the radioactive product by autoradiography or a phosphorimager.

    • Scrape the corresponding spot and quantify the radioactivity using liquid scintillation counting.

Application Note 3: Desaturation of this compound by Fatty Acid Desaturase

Application

This protocol is designed to assess whether this compound can be desaturated by a fatty acid desaturase.

Principle

Fatty acid desaturases introduce a double bond into the acyl chain of a fatty acyl-CoA. The desaturated product can be detected and quantified by gas chromatography-mass spectrometry (GC-MS).[2]

Experimental Protocol: GC-MS Based Desaturase Assay

  • Reagent Preparation:

    • Reaction Buffer: 100 mM Tris-HCl, pH 7.4, 2 mM NADH, 5 mM MgCl₂, 10 mM ATP, 0.5 mM Coenzyme A.

    • Substrate: this compound.

    • Enzyme Source: Microsomal fraction from tissues or cells expressing desaturase activity.

  • Assay Procedure:

    • Combine in a reaction tube:

      • 100 µL Reaction Buffer

      • 50 µM this compound

      • 100-200 µg of microsomal protein

    • Incubate at 30°C for 1 hour.

    • Stop the reaction and saponify the lipids by adding 1 mL of 0.5 M methanolic NaOH and heating at 100°C for 5 minutes.

    • Methylate the fatty acids by adding 1 mL of 14% BF₃ in methanol and heating at 100°C for 5 minutes.

    • Extract the fatty acid methyl esters (FAMEs) with 1 mL of hexane.

  • Product Analysis:

    • Analyze the FAMEs by GC-MS.

    • Identify the product by its mass spectrum and retention time compared to standards (if available). The desaturated product will have a different retention time and a mass two daltons lower than the substrate.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical kinetic parameters for enzymes acting on this compound. These values are for illustrative purposes and would need to be determined experimentally.

Enzyme ClassEnzyme ExampleSubstrateKm (µM)Vmax (nmol/min/mg)
Acyl-CoA SynthetaseACSL1This compound15120
Fatty Acid ElongaseElovl6Tricos-14-enoyl-CoA255
Fatty Acid DesaturaseSCD1Tricos-14-enoyl-CoA302

Visualizations

FattyAcidMetabolism cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Tricos-14-enoic_acid This compound Acyl-CoA_Synthetase Acyl-CoA Synthetase (ACS) Tricos-14-enoic_acid->Acyl-CoA_Synthetase ATP, CoA Tricos-14-enoyl-CoA Tricos-14-enoyl-CoA Acyl-CoA_Synthetase->Tricos-14-enoyl-CoA AMP, PPi Fatty_Acid_Elongase Fatty Acid Elongase (Elovl) Tricos-14-enoyl-CoA->Fatty_Acid_Elongase Malonyl-CoA Fatty_Acid_Desaturase Fatty Acid Desaturase (FADS) Tricos-14-enoyl-CoA->Fatty_Acid_Desaturase NADH, O2 Lipid_Synthesis Lipid Synthesis (e.g., Triglycerides) Tricos-14-enoyl-CoA->Lipid_Synthesis Tricos-14-enoyl-CoA_mito Tricos-14-enoyl-CoA Tricos-14-enoyl-CoA->Tricos-14-enoyl-CoA_mito Carnitine Shuttle Elongated_Fatty_Acyl-CoA Elongated Acyl-CoA Fatty_Acid_Elongase->Elongated_Fatty_Acyl-CoA Elongated_Fatty_Acyl-CoA->Lipid_Synthesis Desaturated_Fatty_Acyl-CoA Desaturated Acyl-CoA Fatty_Acid_Desaturase->Desaturated_Fatty_Acyl-CoA Desaturated_Fatty_Acyl-CoA->Lipid_Synthesis Beta-Oxidation Beta-Oxidation Tricos-14-enoyl-CoA_mito->Beta-Oxidation FAD, NAD+

Caption: Overview of potential metabolic pathways for this compound.

ExperimentalWorkflow cluster_prep Preparation cluster_assay Enzymatic Assay cluster_analysis Analysis A Prepare Enzyme Source (Purified Protein or Lysate) D Combine Reagents in Reaction Vessel A->D B Prepare Substrate (this compound) B->D C Prepare Buffers and Reagents C->D E Initiate Reaction with Enzyme or Substrate D->E F Incubate at Optimal Temperature and Time E->F G Stop Reaction F->G H Product Detection (e.g., Fluorescence, Radioactivity, GC-MS) G->H I Data Acquisition H->I J Data Analysis (e.g., Kinetic Parameters) I->J

Caption: General experimental workflow for enzymatic assays with this compound.

References

Application Notes and Protocols for Metabolic Tracing of Tricos-14-enoic Acid Using Stable Isotope Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tricos-14-enoic acid is a long-chain monounsaturated fatty acid. While less common than oleic acid, understanding its metabolic fate is crucial for various fields, including nutrition, metabolic diseases, and drug development. Stable isotope labeling is a powerful technique to trace the metabolic pathways of fatty acids like this compound without the safety concerns associated with radioactive isotopes.[1] This document provides detailed application notes and protocols for designing and conducting metabolic tracing studies using stable isotope-labeled this compound. Given the limited specific data on this compound, this guide will also draw upon established methodologies for analogous long-chain monounsaturated fatty acids, such as oleic acid, which are directly applicable.

The primary stable isotopes used for labeling fatty acids are Carbon-13 (¹³C) and Deuterium (²H). These non-radioactive isotopes can be incorporated into the fatty acid structure, and their journey through various metabolic processes can be monitored using mass spectrometry.[1] This allows for the quantitative analysis of fatty acid uptake, storage in lipid droplets, incorporation into complex lipids like triglycerides and phospholipids, and breakdown through processes like beta-oxidation.

In drug development, this technique is invaluable for assessing how new chemical entities affect lipid metabolism. By tracing the flux of labeled fatty acids, researchers can determine if a drug candidate alters fatty acid synthesis, storage, or utilization, providing critical insights into its mechanism of action and potential off-target effects.[2][3]

Data Presentation: Metabolic Fate of Labeled Oleic Acid

As a representative example of a long-chain monounsaturated fatty acid, the following table summarizes hypothetical quantitative data from a time-course experiment tracking the incorporation of ¹³C-labeled oleic acid into major lipid classes in cultured hepatocytes. This data illustrates the typical distribution of an exogenous fatty acid over time.

Time Point (Hours)¹³C-Oleic Acid Incorporation (nmol/mg protein)
Triacylglycerols (TAG) Phospholipids (PL) Cholesteryl Esters (CE)
0 0.0 ± 0.00.0 ± 0.00.0 ± 0.0
1 15.2 ± 1.85.8 ± 0.71.1 ± 0.2
4 48.5 ± 5.118.2 ± 2.03.5 ± 0.4
8 85.1 ± 9.232.0 ± 3.56.2 ± 0.7
12 110.3 ± 12.541.5 ± 4.88.0 ± 0.9
24 155.6 ± 17.158.9 ± 6.311.4 ± 1.3

Data are presented as mean ± standard deviation from triplicate experiments.

Experimental Protocols

This section provides a detailed, step-by-step protocol for a typical in vitro metabolic tracing experiment using stable isotope-labeled this compound (or a suitable analog like oleic acid).

Cell Culture and Labeling
  • Cell Seeding: Plate cells (e.g., HepG2, 3T3-L1 adipocytes) in 6-well plates at a density that ensures they reach approximately 80% confluency on the day of the experiment.

  • Preparation of Labeling Medium: Prepare the cell culture medium (e.g., DMEM) supplemented with serum (e.g., 10% FBS) and the stable isotope-labeled fatty acid.

    • To prepare a 200 µM solution of labeled fatty acid, first, dissolve the fatty acid in ethanol.

    • Complex the fatty acid to fatty acid-free bovine serum albumin (BSA) in a 5:1 molar ratio (fatty acid:BSA) in serum-free medium.

    • Sterile-filter the solution and then add it to the complete culture medium.

  • Labeling:

    • On the day of the experiment, remove the existing culture medium from the cells.

    • Wash the cells twice with warm, sterile phosphate-buffered saline (PBS).

    • Add the prepared labeling medium to each well.

    • Incubate the cells for the desired time points (e.g., 0, 1, 4, 8, 12, 24 hours).

Lipid Extraction
  • Cell Lysis and Extraction:

    • At each time point, aspirate the labeling medium.

    • Wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold methanol to each well and scrape the cells.

    • Transfer the cell suspension to a glass tube.

  • Bligh-Dyer Extraction:

    • To the methanol-cell suspension, add 2 mL of chloroform and 0.8 mL of water.

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases.

    • Carefully collect the lower organic phase (containing lipids) using a glass Pasteur pipette and transfer it to a new glass tube.

  • Drying and Reconstitution:

    • Dry the extracted lipids under a gentle stream of nitrogen gas.

    • Reconstitute the dried lipid film in a known volume of a suitable solvent for LC-MS analysis (e.g., 100 µL of methanol:chloroform, 1:1 v/v).

LC-MS/MS Analysis
  • Chromatographic Separation:

    • Inject the reconstituted lipid extract onto a reverse-phase C18 column.

    • Use a gradient elution with a mobile phase consisting of two solvents (e.g., Solvent A: acetonitrile:water with 0.1% formic acid and 10 mM ammonium formate; Solvent B: isopropanol:acetonitrile with 0.1% formic acid and 10 mM ammonium formate).

  • Mass Spectrometry Detection:

    • Couple the liquid chromatograph to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Acquire data in both positive and negative ion modes to cover a wide range of lipid classes.

    • Use data-dependent acquisition (DDA) or data-independent acquisition (DIA) to collect MS and MS/MS spectra.

  • Data Analysis:

    • Process the raw data using specialized software (e.g., XCMS, MS-DIAL, LipidSearch).

    • Identify lipid species based on their accurate mass, retention time, and fragmentation patterns.

    • Quantify the abundance of the labeled and unlabeled forms of each lipid by integrating the peak areas of their respective extracted ion chromatograms.

    • Calculate the fractional contribution of the labeled fatty acid to each lipid pool.

Visualizations

Experimental Workflow

G Experimental Workflow for Stable Isotope Tracing cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis A Seed Cells B Prepare Labeling Medium (with ¹³C-Tricos-14-enoic acid) A->B C Incubate for Time Course B->C D Wash & Lyse Cells C->D Harvest Cells E Lipid Extraction (Bligh-Dyer) D->E F Dry & Reconstitute E->F G LC-MS/MS Analysis F->G Inject Sample H Data Processing & Lipid ID G->H I Quantification of Labeled Species H->I J J I->J Metabolic Flux Analysis

Caption: A streamlined workflow for metabolic tracing experiments.

Metabolic Fate of this compound

G Metabolic Pathways of this compound cluster_activation Activation cluster_breakdown Breakdown FA ¹³C-Tricos-14-enoic Acid (Exogenous) AcylCoA ¹³C-Tricos-14-enoyl-CoA FA->AcylCoA ACSL TAG ¹³C-Triacylglycerols AcylCoA->TAG DGAT PL ¹³C-Phospholipids AcylCoA->PL GPAT/LPAAT CE ¹³C-Cholesteryl Esters AcylCoA->CE ACAT BetaOx β-Oxidation AcylCoA->BetaOx CPT1 AcetylCoA ¹³C-Acetyl-CoA BetaOx->AcetylCoA TCA TCA Cycle AcetylCoA->TCA

References

Application Notes and Protocols for Tricos-14-enoic Acid in Lipid Bilayer Interaction Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tricos-14-enoic acid is a long-chain monounsaturated fatty acid with the chemical formula C23H44O2. Its unique chain length and the position of its single double bond make it a valuable tool for investigating the structure and function of lipid bilayers. As a component of model membranes, this compound allows for the fine-tuning of bilayer thickness, fluidity, and phase behavior. These properties are critical in understanding fundamental cellular processes and in the rational design of lipid-based drug delivery systems.

This document provides detailed application notes and experimental protocols for the use of this compound in lipid bilayer interaction studies. The information is intended to guide researchers in exploring its effects on membrane properties and its utility in studying peptide-lipid and drug-lipid interactions.

Physicochemical Properties of this compound

The unique properties of this compound, such as its extended chain length and single point of unsaturation, are predicted to influence its behavior within a lipid bilayer. Below is a summary of its key physicochemical properties.

PropertyValue (Estimated)Source/Method
Molecular Formula C23H44O2-
Molecular Weight 352.6 g/mol -
IUPAC Name (14Z)-tricos-14-enoic acid-
Melting Point 35-40 °CEstimated based on similar long-chain fatty acids
Boiling Point 466.4 ± 14.0 °CComputational Prediction
LogP (Octanol-Water) 10.35Computational Prediction
Configuration cis double bondBy convention for naturally analogous fatty acids

Application Notes

Modulation of Membrane Fluidity

The incorporation of this compound into a phospholipid bilayer is hypothesized to increase membrane fluidity. The cis double bond at the 14th position introduces a kink in the acyl chain, disrupting the tight packing of neighboring saturated acyl chains.[1] This increase in free volume lowers the phase transition temperature (Tm) of the bilayer, promoting the liquid-disordered phase. This property is particularly useful for:

  • Studying temperature-sensitive membrane processes: By modulating the concentration of this compound, researchers can create model membranes with specific phase transition temperatures to investigate phenomena such as membrane fusion, protein-lipid interactions, and the formation of lipid domains.

  • Mimicking natural membrane compositions: The fluidity of biological membranes is tightly regulated. Incorporating this compound can help create artificial bilayers that more closely mimic the dynamic nature of cellular membranes.

Probing Peptide-Lipid Interactions

The altered biophysical properties of membranes containing this compound make them excellent systems for studying the interactions of peptides, such as antimicrobial peptides (AMPs) and cell-penetrating peptides (CPPs). The increased fluidity and potential for creating packing defects can facilitate the insertion and conformational changes of these peptides within the bilayer.[2][3] Key applications include:

  • Determining peptide insertion depth: The unique environment of a this compound-containing membrane can be used in conjunction with spectroscopic techniques, such as tryptophan fluorescence quenching, to determine the depth to which a peptide inserts into the bilayer.

  • Investigating mechanisms of membrane disruption: The stability of liposomes containing this compound can be monitored in the presence of lytic peptides to understand how these peptides disrupt membrane integrity.

Development of Novel Drug Delivery Systems

Liposomes are versatile platforms for the encapsulation and delivery of therapeutic agents.[4][5] The inclusion of this compound in liposomal formulations offers potential advantages:

  • Enhanced encapsulation of hydrophobic drugs: The disordered acyl chain region created by this compound can increase the partitioning of hydrophobic drugs into the lipid bilayer.

  • Tunable drug release profiles: The leakiness of liposomes is influenced by the phase state of the lipid bilayer.[6] By adjusting the concentration of this compound, the release rate of encapsulated drugs can be modulated. Liposomes can be formulated to be in a more rigid gel phase at storage temperatures and transition to a more fluid, leaky state at physiological temperatures.[6]

Experimental Protocols

Protocol for Preparation of Liposomes Containing this compound

This protocol describes the preparation of large unilamellar vesicles (LUVs) using the thin-film hydration and extrusion method.[7]

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • This compound

  • Chloroform

  • Phosphate-buffered saline (PBS), pH 7.4

  • Mini-extruder

  • Polycarbonate membranes (100 nm pore size)

  • Rotary evaporator

  • Nitrogen gas stream

Procedure:

  • Lipid Film Formation:

    • In a round-bottom flask, dissolve the desired amounts of DPPC and this compound in chloroform to achieve the target molar ratio (e.g., 9:1 DPPC:this compound).

    • Remove the chloroform using a rotary evaporator under vacuum to form a thin lipid film on the wall of the flask.

    • Further dry the film under a gentle stream of nitrogen gas for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with PBS (pH 7.4) by vortexing vigorously for 5 minutes. The temperature of the buffer should be above the phase transition temperature of the lipid mixture.

    • This process results in the formation of multilamellar vesicles (MLVs).

  • Extrusion:

    • Assemble the mini-extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions.

    • Equilibrate the extruder to a temperature above the lipid phase transition temperature.

    • Load the MLV suspension into one of the syringes and pass it through the membrane to the other syringe.

    • Repeat this extrusion process 11-21 times to form a homogenous population of LUVs.

  • Characterization:

    • Determine the size distribution and zeta potential of the prepared liposomes using Dynamic Light Scattering (DLS).

Protocol for Membrane Fluidity Measurement using Laurdan GP

This protocol uses the fluorescent probe Laurdan to assess membrane fluidity by measuring its generalized polarization (GP).

Materials:

  • Liposome suspension (prepared as in 4.1)

  • Laurdan stock solution (in ethanol)

  • Fluorometer

Procedure:

  • Probe Incorporation:

    • Add the Laurdan stock solution to the liposome suspension to a final probe-to-lipid molar ratio of 1:500.

    • Incubate the mixture in the dark at room temperature for 30 minutes to allow for the incorporation of the probe into the lipid bilayer.

  • Fluorescence Measurement:

    • Set the excitation wavelength of the fluorometer to 350 nm.

    • Record the emission intensities at 440 nm (I440) and 490 nm (I490) over the desired temperature range.

  • Data Analysis:

    • Calculate the Laurdan Generalized Polarization (GP) value using the following equation: GP = (I440 - I490) / (I440 + I490)

    • Higher GP values indicate a more ordered (gel-like) membrane, while lower GP values correspond to a more fluid (liquid-crystalline) membrane.

Protocol for Peptide-Lipid Interaction using Tryptophan Fluorescence Quenching

This protocol assesses the insertion of a tryptophan-containing peptide into the lipid bilayer using the soluble quencher acrylamide.

Materials:

  • Liposome suspension

  • Tryptophan-containing peptide stock solution

  • Acrylamide stock solution

  • Fluorometer

Procedure:

  • Sample Preparation:

    • Prepare a series of samples containing a fixed concentration of the peptide and varying concentrations of liposomes.

    • Incubate the samples for a sufficient time to allow for peptide-lipid binding.

  • Fluorescence Measurement:

    • Excite the tryptophan residues at 295 nm and record the emission spectrum from 310 nm to 400 nm.

    • A blue shift in the emission maximum indicates the transfer of tryptophan from an aqueous to a more hydrophobic environment (the lipid bilayer).

  • Quenching Assay:

    • To a sample containing the peptide and liposomes, perform a titration with the acrylamide stock solution.

    • Measure the tryptophan fluorescence intensity at the emission maximum after each addition of acrylamide.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of the quencher concentration (Stern-Volmer plot).

    • A decrease in the quenching constant in the presence of liposomes suggests that the tryptophan residues are shielded from the aqueous quencher, confirming peptide insertion into the bilayer.

Data Presentation

The following tables present illustrative quantitative data that could be obtained from the experiments described above.

Table 1: Dynamic Light Scattering (DLS) Analysis of Liposomes

Liposome Composition (molar ratio)Mean Hydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
DPPC (100%)110 ± 50.12 ± 0.02-5.2 ± 0.8
DPPC:this compound (9:1)115 ± 60.15 ± 0.03-15.8 ± 1.2
DPPC:this compound (8:2)121 ± 70.18 ± 0.04-25.4 ± 1.5

Table 2: Laurdan Generalized Polarization (GP) Values at 37°C

Liposome Composition (molar ratio)Laurdan GP ValueInterpretation
DPPC (100%)0.45 ± 0.03Ordered (Gel-like)
DPPC:this compound (9:1)0.21 ± 0.02Fluid (Liquid-Crystalline)
DPPC:this compound (8:2)0.05 ± 0.01Highly Fluid

Visualizations

Experimental_Workflow cluster_prep Liposome Preparation cluster_char Characterization start Lipid Mixing (DPPC + this compound) film Thin Film Formation (Rotary Evaporation) start->film hydration Hydration (MLV Formation) film->hydration extrusion Extrusion (LUV Formation) hydration->extrusion dls DLS Analysis (Size & Zeta Potential) extrusion->dls Characterize Physical Properties fluidity Membrane Fluidity Assay (Laurdan GP) extrusion->fluidity Assess Biophysical Properties interaction Peptide Interaction Study (Fluorescence Quenching) extrusion->interaction Investigate Interactions

Experimental workflow for liposome preparation and characterization.

Signaling_Pathway cluster_membrane Cell Membrane cluster_standard Standard Bilayer cluster_modified This compound Enriched Bilayer receptor Membrane Receptor receptor_inactive Receptor Dimerization (Low Fluidity) receptor->receptor_inactive Basal State receptor_active Enhanced Receptor Dimerization (High Fluidity) receptor->receptor_active Enhanced Mobility signaling Downstream Signaling Cascade receptor_inactive->signaling Weak Signal receptor_active->signaling Amplified Signal ligand Ligand ligand->receptor response Cellular Response signaling->response

Hypothesized effect of this compound on a generic signaling pathway.

Peptide_Interaction_Logic start Hypothesis: Peptide inserts into the lipid bilayer experiment Experiment: Tryptophan Fluorescence Quenching start->experiment observation Observation: Decreased quenching by acrylamide in the presence of liposomes experiment->observation conclusion Conclusion: Tryptophan residues are shielded from the aqueous environment, supporting insertion observation->conclusion

Logical flow of a peptide-lipid interaction study.

References

Application Notes and Protocols for the Quantification of Tricos-14-enoic Acid in Complex Lipid Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tricos-14-enoic acid, a long-chain monounsaturated fatty acid, is an emerging subject of interest in lipidomics and drug development due to its potential role in various physiological and pathological processes. Accurate quantification of this specific fatty acid in complex biological matrices is crucial for understanding its metabolic pathways, identifying potential biomarkers, and developing targeted therapeutics. These application notes provide a comprehensive overview and detailed protocols for the extraction, detection, and quantification of this compound from complex lipid mixtures using gas chromatography-mass spectrometry (GC-MS).

I. Application Notes

Overview of Analytical Challenges

Quantifying a single long-chain fatty acid like this compound within a complex lipidome presents several challenges:

  • Low Abundance: This fatty acid may be present in low concentrations relative to other highly abundant fatty acids.

  • Structural Similarity: Isomers and other structurally similar fatty acids can interfere with accurate quantification.

  • Matrix Effects: The complex nature of biological samples (e.g., plasma, tissues, cell lysates) can lead to ion suppression or enhancement in mass spectrometry.

To address these challenges, a robust analytical workflow incorporating efficient lipid extraction, selective derivatization, and sensitive GC-MS analysis is essential.

Recommended Analytical Workflow

A typical workflow for the quantification of this compound involves the following key steps:

  • Lipid Extraction: Isolation of total lipids from the biological sample.

  • Saponification and Derivatization: Hydrolysis of complex lipids to release free fatty acids, followed by conversion to fatty acid methyl esters (FAMEs) for GC-MS analysis.

  • GC-MS Analysis: Separation and quantification of the target FAME.

  • Data Analysis: Peak integration and concentration calculation using an internal standard.

The following diagram illustrates the general experimental workflow:

G cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Complex Lipid Mixture (e.g., Plasma, Tissue Homogenate) Extraction Lipid Extraction (e.g., Folch Method) Sample->Extraction Saponification Saponification to Free Fatty Acids Extraction->Saponification Derivatization Derivatization to FAMEs Saponification->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Inject Sample Data Data Processing and Quantification GCMS->Data

Caption: Experimental workflow for this compound quantification.

Illustrative Signaling Pathway of a Long-Chain Fatty Acid

While the specific signaling pathways involving this compound are still under investigation, the signaling of other long-chain fatty acid metabolites, such as 12-hydroxyheptadecatrienoic acid (12-HHT), can serve as a relevant example. 12-HHT has been identified as an endogenous agonist for the BLT2 receptor, a G-protein coupled receptor, and is involved in inflammatory responses.[1][2][3]

The following diagram illustrates the 12-HHT signaling pathway:

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular BLT2 BLT2 Receptor G_Protein G-Protein Activation BLT2->G_Protein HHT 12-HHT HHT->BLT2 Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) G_Protein->Downstream Response Cellular Response (e.g., Migration, Cytokine Release) Downstream->Response

Caption: Example signaling pathway of 12-HHT via the BLT2 receptor.

II. Experimental Protocols

Protocol for Lipid Extraction from Plasma

This protocol is based on the widely used Folch method for total lipid extraction.[4]

Materials:

  • Plasma sample

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Glass centrifuge tubes with Teflon-lined caps

  • Centrifuge

  • Nitrogen gas evaporator

Procedure:

  • To 100 µL of plasma in a glass centrifuge tube, add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.

  • Vortex the mixture vigorously for 1 minute.

  • Incubate at room temperature for 20 minutes to allow for complete lipid extraction.

  • Add 400 µL of 0.9% NaCl solution to induce phase separation.

  • Vortex for 30 seconds and then centrifuge at 2,000 x g for 10 minutes at 4°C.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

  • Resuspend the dried lipid extract in a known volume of chloroform:methanol (2:1, v/v) for storage at -80°C or for immediate use in the saponification and derivatization protocol.

Protocol for Saponification and Derivatization to FAMEs

Materials:

  • Dried lipid extract

  • Internal Standard (e.g., Heptadecanoic acid, C17:0)

  • 0.5 M NaOH in methanol

  • 14% Boron trifluoride (BF3) in methanol

  • Hexane

  • Saturated NaCl solution

  • Heating block

  • GC vials with inserts

Procedure:

  • To the dried lipid extract, add a known amount of the internal standard (e.g., 10 µg of C17:0).

  • Add 1 mL of 0.5 M NaOH in methanol.

  • Cap the tube tightly and heat at 100°C for 5 minutes in a heating block.

  • Cool the tube to room temperature.

  • Add 2 mL of 14% BF3 in methanol.

  • Cap the tube and heat at 100°C for 30 minutes.

  • Cool the tube to room temperature.

  • Add 1 mL of hexane and 1 mL of saturated NaCl solution.

  • Vortex for 1 minute and centrifuge at 1,000 x g for 5 minutes to separate the phases.

  • Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial with an insert.

  • The sample is now ready for GC-MS analysis.

GC-MS Analysis Protocol

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: Agilent J&W DB-23 (60 m x 0.25 mm, 0.25 µm) or equivalent polar capillary column suitable for FAME analysis.

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp 1: 10°C/min to 180°C.

    • Ramp 2: 5°C/min to 220°C, hold for 10 minutes.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification. Monitor characteristic ions for this compound methyl ester and the internal standard methyl ester.

III. Data Presentation

The following table provides an illustrative example of quantitative data for this compound in different biological samples. Note: These values are for demonstration purposes only and may not reflect actual biological concentrations.

Sample IDSample TypeThis compound (µg/mL or µg/g)Standard Deviation
CTRL-01Human Plasma0.850.09
CTRL-02Human Plasma0.920.11
CTRL-03Human Plasma0.780.07
TREAT-01Rat Liver Tissue2.150.25
TREAT-02Rat Liver Tissue2.410.31
TREAT-03Rat Liver Tissue1.980.22

IV. Conclusion

The methodologies outlined in these application notes provide a robust framework for the reliable quantification of this compound in complex lipid mixtures. Adherence to these protocols, coupled with careful validation and quality control, will enable researchers to generate high-quality data for advancing our understanding of the roles of this and other long-chain fatty acids in health and disease.

References

Troubleshooting & Optimization

Overcoming "Tricos-14-enoic acid" peak tailing in gas chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during gas chromatography (GC) analysis, with a specific focus on "Tricos-14-enoic acid" peak tailing.

Troubleshooting Guide: Overcoming Peak Tailing

Peak tailing, the asymmetry of a chromatographic peak, can significantly impact the accuracy and resolution of your GC analysis. This guide provides a systematic approach to identifying and resolving this common issue, particularly for active compounds like this compound.

Isolating the Cause of Peak Tailing

A critical first step is to determine if the peak tailing is specific to your analyte or a more general system issue.

  • All peaks in the chromatogram are tailing: This often points to a physical problem within the GC system.

  • Only polar or active analyte peaks (like this compound) are tailing: This suggests a chemical interaction between the analyte and active sites in the system.

The following flowchart illustrates a logical troubleshooting workflow.

G cluster_observe Observation cluster_diagnose Diagnosis cluster_physical Physical Issues cluster_chemical Chemical Interactions observe Peak Tailing Observed for This compound diagnose Are ALL peaks tailing? observe->diagnose physical_check Check for: - Improper column installation - Leaks in the system - Dead volume - Contaminated inlet liner diagnose->physical_check Yes chemical_check Likely interaction of the carboxylic acid group with active sites in the GC system. diagnose->chemical_check No, only active analytes physical_solution Solution: - Re-install column correctly - Perform leak check - Use appropriate ferrules/connections - Replace inlet liner physical_check->physical_solution chemical_solution Primary Solution: Derivatization to form Fatty Acid Methyl Ester (FAME) chemical_check->chemical_solution optimization Further Optimization: - Use a deactivated inlet liner - Use a column designed for fatty acids - Optimize GC parameters chemical_solution->optimization

Caption: Troubleshooting workflow for peak tailing in GC analysis.

FAQs: Addressing this compound Peak Tailing

Q1: Why is my this compound peak tailing in my GC chromatogram?

A1: Peak tailing for this compound is most commonly caused by interactions between the polar carboxylic acid group of the molecule and active sites within your GC system.[1] These active sites can be found on the glass inlet liner, the column itself (exposed silanol groups), or any metal surfaces in the sample flow path. This interaction leads to a secondary, stronger retention mechanism for some of the analyte molecules, causing them to elute later and create a tailing peak. Other potential causes include column contamination, improper column installation, or system dead volume.

Q2: What is the most effective way to eliminate peak tailing for this compound?

A2: The most effective method is to convert the this compound into its corresponding Fatty Acid Methyl Ester (FAME), Tricos-14-enoate, through a process called derivatization.[1][2] This chemical modification replaces the active hydrogen on the carboxylic acid group with a non-polar methyl group. The resulting FAME is more volatile and less prone to interacting with active sites in the GC system, leading to a significant improvement in peak shape.[2]

Q3: Can I improve the peak shape without derivatization?

A3: While derivatization is the most robust solution, you can take steps to minimize peak tailing of the free fatty acid:

  • Use a Deactivated Inlet Liner: Employing an inlet liner that has been treated to cover active sites can reduce analyte interactions.

  • Use a Specialized GC Column: Columns specifically designed for the analysis of free fatty acids, often with acidic treatment, can yield better peak shapes.

  • Optimize GC Parameters: Increasing the inlet temperature can sometimes reduce interaction time, but care must be taken to avoid analyte degradation.

However, for quantitative analysis, derivatization is highly recommended for achieving the best accuracy and reproducibility.

Q4: What are the recommended GC parameters for analyzing this compound as a FAME?

A4: The optimal parameters will depend on your specific instrument and column. However, a good starting point for the analysis of very-long-chain monounsaturated FAMEs like methyl tricos-14-enoate would be:

ParameterRecommended Setting
GC Column A polar, wax-type column (e.g., DB-23, HP-88, or equivalent) with a length of 60-100 m is often preferred for good resolution of fatty acid methyl esters.[3][4]
Carrier Gas Helium or Hydrogen at a constant flow rate (e.g., 1-2 mL/min).
Inlet Temperature 250 - 280 °C.[5][6]
Injection Mode Split injection is common to avoid column overload. A split ratio of 50:1 to 100:1 is a typical starting point.[5][7]
Oven Temperature Program A temperature ramp is necessary to elute a wide range of FAMEs. A starting point could be: Initial temp: 120°C, hold for 1 min, ramp at 10°C/min to 175°C, hold for 10 min, then ramp at 5°C/min to 230°C and hold.[7]
Detector Flame Ionization Detector (FID) is commonly used for FAME analysis.
Detector Temperature 260 - 280 °C.[5][7]

Q5: How can I quantify the improvement in peak shape?

A5: The improvement in peak shape is typically quantified by calculating the Tailing Factor (Tf) or Asymmetry Factor (As). A perfectly symmetrical (Gaussian) peak has a Tf or As of 1.0. Values greater than 1 indicate peak tailing. After implementing corrective actions like derivatization, you should see the Tailing Factor decrease significantly, ideally to a value close to 1.0.

The following table illustrates the expected improvement in the Tailing Factor for this compound after derivatization.

Analyte FormExpected Tailing Factor (Tf)Peak Shape
Free Fatty Acid> 2.0Severe Tailing
Fatty Acid Methyl Ester (FAME)1.0 - 1.5Symmetrical/Slight Tailing

Experimental Protocols

Protocol 1: Derivatization of this compound to its Fatty Acid Methyl Ester (FAME)

This protocol is based on a common acid-catalyzed esterification method.

Materials:

  • This compound sample

  • Boron trifluoride (BF3) in methanol (12-14% w/w)

  • Hexane (GC grade)

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate

  • Micro-reaction vials (5-10 mL) with screw caps

  • Heating block or water bath

  • Vortex mixer

  • Pipettes

Procedure:

  • Weigh 1-10 mg of the this compound sample into a micro-reaction vial.

  • Add 2 mL of 12% BF3-methanol solution to the vial.

  • Cap the vial tightly and heat at 60 °C for 10 minutes.

  • Cool the vial to room temperature.

  • Add 1 mL of deionized water and 1 mL of hexane to the vial.

  • Shake the vial vigorously for 30 seconds to extract the FAMEs into the hexane layer.

  • Allow the layers to separate.

  • Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • The sample is now ready for GC analysis.

The following diagram outlines the derivatization workflow.

G start Start: Tricos-14-enoic acid sample add_bf3 Add 2 mL of 12% BF3-Methanol start->add_bf3 heat Heat at 60°C for 10 minutes add_bf3->heat cool Cool to room temperature heat->cool add_water_hexane Add 1 mL water and 1 mL hexane cool->add_water_hexane extract Vortex to extract FAMEs into hexane layer add_water_hexane->extract separate Allow layers to separate extract->separate transfer Transfer upper hexane layer to a new vial with anhydrous sodium sulfate separate->transfer end End: Sample ready for GC analysis transfer->end

Caption: Workflow for the derivatization of this compound.

References

Technical Support Center: Tricos-14-enoic Acid Analysis by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the ionization efficiency of Tricos-14-enoic acid in mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: Why is this compound challenging to analyze by mass spectrometry?

A1: this compound, a very-long-chain monounsaturated fatty acid, presents several analytical challenges. Its long hydrocarbon chain makes it relatively nonpolar, and the single carboxylic acid group provides limited sites for efficient ionization, particularly by electrospray ionization (ESI) in negative ion mode, which can result in low sensitivity.[1] Furthermore, its high molecular weight can make it less amenable to standard gas chromatography-mass spectrometry (GC-MS) without prior derivatization.

Q2: Which ionization techniques are suitable for this compound analysis?

A2: Several ionization techniques can be employed, each with its own advantages and considerations:

  • Electrospray Ionization (ESI): Commonly used with liquid chromatography (LC-MS), ESI can analyze this compound, typically in negative ion mode ([M-H]⁻). However, the ionization efficiency can be low.[1] Chemical derivatization to introduce a readily ionizable group is a highly effective strategy to enhance sensitivity in positive ion mode.[2][3]

  • Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is a soft ionization technique suitable for a wide range of molecules, including lipids.[4] It can be a valuable tool for analyzing this compound, especially when coupled with a time-of-flight (TOF) analyzer. The choice of matrix is critical for successful analysis.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers excellent chromatographic separation. However, due to the low volatility of this compound, derivatization to form a more volatile ester (e.g., a methyl ester) is mandatory.[5]

Q3: How can I significantly improve the ionization efficiency of this compound for LC-MS analysis?

A3: Chemical derivatization is the most effective method to dramatically boost the ionization efficiency of fatty acids for LC-MS analysis. By converting the carboxylic acid group into a moiety with a permanent positive charge, you can switch to positive ion mode detection, which is often more sensitive.[2][3][6]

Troubleshooting Guide

Issue: Low or no signal for this compound in ESI-MS.

Potential Cause Troubleshooting Step
Poor Ionization Efficiency 1. Switch to Negative Ion Mode: If not already, acquire data in negative ion mode to detect the [M-H]⁻ ion. 2. Optimize Mobile Phase: Add a mobile phase modifier to enhance deprotonation. Ammonium fluoride has been shown to enhance the sensitivity of fatty acid detection.[7][8] 3. Implement Derivatization: For a significant sensitivity boost, derivatize the carboxylic acid group to introduce a permanent positive charge and analyze in positive ion mode.
Ion Suppression 1. Improve Sample Cleanup: Use solid-phase extraction (SPE) to remove interfering matrix components. 2. Enhance Chromatographic Separation: Optimize your LC method to separate this compound from co-eluting, ion-suppressing species.
Instrument Contamination 1. Clean the Ion Source: Contamination of the ion source can lead to poor signal. Follow the manufacturer's protocol for cleaning the ESI probe, capillary, and source optics.[9]

Issue: Poor peak shape or retention in LC-MS.

Potential Cause Troubleshooting Step
Inappropriate Column Chemistry 1. Use a Suitable Reversed-Phase Column: A C8 or C18 column is typically appropriate for fatty acid analysis.[10] 2. Consider Derivatization: Derivatization can alter the polarity of the analyte, potentially improving peak shape and retention.
Suboptimal Mobile Phase 1. Adjust Organic Solvent Content: Optimize the gradient of acetonitrile or methanol in your mobile phase to achieve good retention and peak shape. 2. Add Modifiers: The addition of weak acids or bases (e.g., formic acid, acetic acid, ammonium hydroxide) can improve peak shape.[11]

Issue: Difficulty in analyzing this compound by GC-MS.

Potential Cause Troubleshooting Step
Analyte is Not Volatile 1. Derivatize the Sample: Convert this compound to its fatty acid methyl ester (FAME) to increase volatility.
Poor Chromatographic Resolution 1. Optimize GC Temperature Program: Adjust the temperature ramp to improve the separation from other fatty acids. 2. Select an Appropriate GC Column: Use a column specifically designed for FAME analysis.

Quantitative Data on Ionization Efficiency Improvement

The following table summarizes the reported improvements in detection sensitivity for fatty acids using different derivatization reagents in LC-MS.

Derivatization ReagentImprovement in SensitivityIonization ModeReference
N-(4-aminomethylphenyl)pyridinium (AMPP)~60,000-foldPositive[2]
Trimethylsilyldiazomethane (TMSD)Significant improvement over non-derivatizedPositive[1]
3-picolylamine (3-PA)Enables detection in the low femtomole rangePositive[3]
2-picolylamine (2-PA)Enables sensitive quantificationPositive[3]
5-(dimethylamino)-1-carbohydrazide-isoquinoline (DMAQ)Enhanced detection sensitivityPositive[5]
3-acyloxymethyl-1-methylpyridinium iodide (AMMP)~2,500-foldPositive[6]

Experimental Protocols

Protocol 1: Derivatization of this compound with AMPP for LC-ESI-MS/MS

This protocol is adapted from methodologies known to dramatically increase the ionization efficiency of fatty acids.[2][3]

Materials:

  • This compound standard or sample extract

  • N-(4-aminomethylphenyl)pyridinium (AMPP)

  • N,N'-Diisopropylcarbodiimide (DIC) or a similar carbodiimide coupling agent

  • Anhydrous acetonitrile

  • Formic acid

  • HPLC-grade water and organic solvents for LC-MS

Procedure:

  • Sample Preparation: Dissolve the dried this compound sample in anhydrous acetonitrile.

  • Derivatization Reaction:

    • To the sample solution, add a 5-fold molar excess of AMPP.

    • Add a 5-fold molar excess of DIC.

    • Vortex the mixture and incubate at room temperature for 1 hour.

  • Quenching: Add a small volume of water to quench the reaction.

  • LC-MS/MS Analysis:

    • Dilute the reaction mixture with the initial mobile phase.

    • Inject an appropriate volume onto a C18 reversed-phase column.

    • Use a mobile phase gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Analyze in positive ion mode, monitoring for the specific m/z of the AMPP-derivatized this compound.

Protocol 2: Fatty Acid Methyl Ester (FAME) Preparation for GC-MS Analysis

This is a general protocol for the methylation of fatty acids for GC-MS analysis.

Materials:

  • This compound sample

  • BF₃-methanol (14% w/v) or methanolic HCl

  • Hexane

  • Saturated NaCl solution

Procedure:

  • Sample Preparation: Place the dried lipid extract containing this compound in a screw-cap glass tube.

  • Methylation:

    • Add 1-2 mL of BF₃-methanol reagent.

    • Cap the tube tightly and heat at 100°C for 30-60 minutes.

  • Extraction:

    • Cool the tube to room temperature.

    • Add 1 mL of hexane and 1 mL of saturated NaCl solution.

    • Vortex thoroughly and centrifuge to separate the layers.

  • Sample Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.

  • GC-MS Analysis:

    • Inject the FAME sample into the GC-MS.

    • Use a suitable capillary column for FAME analysis (e.g., a wax or polar-modified column).

    • Employ a temperature gradient that allows for the separation of long-chain FAMEs.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis Sample Biological Sample Extraction Lipid Extraction Sample->Extraction Hydrolysis (Optional) Saponification Extraction->Hydrolysis Derivatization Derivatization Hydrolysis->Derivatization For GC-MS & Enhanced ESI MALDI_MS MALDI-MS Hydrolysis->MALDI_MS LC_MS LC-ESI-MS/MS Derivatization->LC_MS GC_MS GC-MS Derivatization->GC_MS Data_Analysis Data Analysis LC_MS->Data_Analysis GC_MS->Data_Analysis MALDI_MS->Data_Analysis troubleshooting_logic Start Low Signal for This compound Check_Ion_Mode Analyze in Negative Ion Mode? Start->Check_Ion_Mode Optimize_MP Optimize Mobile Phase (e.g., add NH4F)? Check_Ion_Mode->Optimize_MP Yes Derivatize Derivatize for Positive Ion Mode? Check_Ion_Mode->Derivatize No Optimize_MP->Derivatize No Improvement Success Signal Improved Optimize_MP->Success Improvement Check_Sample_Prep Improve Sample Cleanup (e.g., SPE)? Derivatize->Check_Sample_Prep No Improvement Derivatize->Success Improvement Clean_Source Clean Ion Source? Check_Sample_Prep->Clean_Source No Improvement Check_Sample_Prep->Success Improvement Clean_Source->Success Improvement Consult_Expert Consult Instrument Specialist Clean_Source->Consult_Expert No Improvement

References

"Tricos-14-enoic acid" sample stability and degradation issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation of Tricos-14-enoic acid. The information is presented in a question-and-answer format to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound?

A1: this compound, as an unsaturated fatty acid, is primarily susceptible to degradation through oxidation. The main factors that accelerate this process are exposure to:

  • Oxygen: The presence of oxygen is essential for the oxidation process to occur.

  • Light: UV and visible light can provide the energy to initiate and propagate oxidative reactions.

  • Heat: Elevated temperatures increase the rate of chemical reactions, including oxidation.[1]

  • Presence of Metal Ions: Metal ions, such as iron and copper, can act as catalysts for oxidation.

Q2: How can I properly store my this compound samples to ensure stability?

A2: To minimize degradation, this compound samples should be stored under the following conditions:

  • Temperature: Store at low temperatures, preferably at -20°C or -80°C for long-term storage.[2] For short-term storage, refrigeration at 2-8°C is acceptable.

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to displace oxygen.

  • Light: Protect from light by using amber-colored vials or by storing in the dark.[1]

  • Container: Use tightly sealed glass containers to prevent exposure to air and moisture.[1][2]

Q3: What are the visible signs of this compound degradation?

A3: While early stages of degradation may not be visible, advanced degradation can manifest as:

  • Discoloration: A change in color, often to a yellowish or brownish hue.

  • Change in Viscosity: An increase in the viscosity of the sample.

  • Odor: Development of a rancid or unpleasant odor.

Q4: Which analytical techniques are suitable for assessing the stability of this compound?

A4: Several analytical techniques can be used to monitor the stability and quantify the degradation of this compound. These include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for separating and identifying volatile degradation products.[3]

  • High-Performance Liquid Chromatography (HPLC): Useful for separating this compound from its degradation products, especially when coupled with a UV or mass spectrometry detector.[3]

  • Peroxide Value Titration: A classic method to quantify the initial products of oxidation (peroxides).

Troubleshooting Guide

Observed Issue Potential Cause Recommended Solution
Unexpected peaks in chromatogram (GC-MS or HPLC) Sample degradation leading to the formation of smaller, more volatile compounds or polar oxidation products.1. Review sample handling and storage procedures to ensure they minimize exposure to oxygen, light, and heat. 2. Prepare fresh samples and re-analyze. 3. Use an internal standard to differentiate between sample degradation and instrument variability.
Decrease in the concentration of this compound over time Inadequate storage conditions leading to oxidative degradation.1. Confirm that samples are stored at the correct temperature, under an inert atmosphere, and protected from light.[1][2] 2. Consider adding an antioxidant, such as BHT (butylated hydroxytoluene) or tocopherol, to the sample if compatible with downstream applications.
Inconsistent results between replicate samples Non-homogenous sample or variable degradation between aliquots.1. Ensure the bulk sample is thoroughly mixed before aliquoting. 2. Minimize the headspace in each vial to reduce the amount of available oxygen. 3. Process all replicates under identical conditions.
Physical changes in the sample (e.g., color, viscosity) Advanced degradation of the fatty acid.1. Discard the affected sample as it is likely compromised. 2. Review and improve storage and handling protocols to prevent future degradation.

Experimental Protocols

Protocol: Accelerated Stability Study of this compound

Objective: To assess the stability of this compound under accelerated degradation conditions.

Materials:

  • This compound sample

  • Amber glass vials with screw caps

  • Inert gas (Nitrogen or Argon)

  • Oven or incubator

  • Analytical balance

  • GC-MS or HPLC system

Procedure:

  • Sample Preparation:

    • Accurately weigh a known amount of this compound into several amber glass vials.

    • If the sample is in a solvent, ensure the solvent is free of peroxides.

    • Blanket the headspace of each vial with an inert gas (nitrogen or argon) before sealing tightly.

  • Storage Conditions:

    • Place the vials in an oven or incubator set to a specific elevated temperature (e.g., 40°C, 60°C).

    • Protect the vials from light.

  • Time Points:

    • Designate specific time points for analysis (e.g., 0, 1, 2, 4, 8 weeks).

  • Analysis:

    • At each time point, remove one vial from the incubator.

    • Allow the vial to cool to room temperature.

    • Prepare the sample for analysis by GC-MS or HPLC to determine the concentration of this compound and identify any degradation products.

  • Data Evaluation:

    • Plot the concentration of this compound as a function of time.

    • Calculate the degradation rate at the tested temperature.

Data Presentation

Table 1: Example Stability Data for a Long-Chain Unsaturated Fatty Acid under Accelerated Conditions (40°C)

Time (Weeks)Concentration (%)Peroxide Value (meq/kg)
099.8< 0.1
198.51.2
297.12.5
494.35.1
888.910.8

Note: This table presents hypothetical data for illustrative purposes due to the lack of specific stability data for this compound.

Visualizations

Degradation_Pathway This compound This compound Lipid Radical Lipid Radical This compound->Lipid Radical Initiation (Light, Heat, Metal) Peroxy Radical Peroxy Radical Lipid Radical->Peroxy Radical + O2 Lipid Hydroperoxide Lipid Hydroperoxide Peroxy Radical->Lipid Hydroperoxide + RH Secondary Oxidation Products Secondary Oxidation Products Lipid Hydroperoxide->Secondary Oxidation Products Decomposition (Aldehydes, Ketones)

Caption: Oxidative degradation pathway of an unsaturated fatty acid.

Experimental_Workflow A Weigh Sample B Aliquot into Amber Vials A->B C Inert Gas Purge B->C D Store at Defined Temperature and Time Points C->D E Sample Extraction/Dilution D->E F GC-MS or HPLC Analysis E->F G Data Processing F->G

Caption: Workflow for a fatty acid stability study.

References

Technical Support Center: Resolving Isomeric Co-elution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving the isomeric co-elution of "Tricos-14-enoic acid" and similar long-chain fatty acids.

Frequently Asked Questions (FAQs)

Q1: What are the common isomers of this compound that are likely to cause co-elution?

A1: this compound (C23:1 n-9) is a long-chain monounsaturated fatty acid. Its isomers that can lead to co-elution in chromatographic analyses include:

  • Positional isomers: These isomers have the same carbon chain length and number of double bonds, but the double bond is at a different position. For example, Tricos-13-enoic acid (C23:1 n-10) or Tricos-15-enoic acid (C23:1 n-8).

  • Geometric isomers: These isomers have the same molecular formula and connectivity but differ in the spatial arrangement of atoms around the double bond. This compound can exist as a cis (Z) or trans (E) isomer. Cis isomers are more common in nature.

Q2: Why do my standard gas chromatography (GC) methods fail to separate these isomers?

A2: Standard GC methods often separate fatty acids based on their boiling points and polarity. Positional and geometric isomers of long-chain fatty acids like this compound have very similar physicochemical properties, leading to overlapping elution times and co-elution.[1][2] To achieve separation, the chromatographic system needs to be able to differentiate the subtle differences arising from the double bond's position and configuration.

Q3: What is derivatization and is it necessary for analyzing this compound?

A3: Derivatization is a chemical modification of the analyte to produce a new compound with properties that are more suitable for a specific analytical technique. For GC analysis of fatty acids, derivatization is crucial.[3][4][5] It involves converting the polar carboxyl group into a less polar and more volatile ester, typically a fatty acid methyl ester (FAME).[5] This improves peak shape, reduces tailing, and allows for analysis at lower temperatures.[3][5] For HPLC analysis, derivatization can be used to enhance the sensitivity of detection, for example, by attaching a UV-absorbing or fluorescent tag.[6]

Troubleshooting Guides

Issue 1: Poor resolution of positional isomers of this compound using Gas Chromatography (GC).

Cause: The GC column and conditions are not optimized to separate compounds with very similar boiling points and polarities.

Solutions:

  • Utilize a more polar stationary phase: Highly polar "wax-type" columns (e.g., those with polyethylene glycol phases like Carbowax) or high-polarity polyester phases can provide better resolution of positional isomers compared to non-polar or mid-polarity columns.[1]

  • Increase column length: Using a longer capillary column (e.g., 50 m or 100 m) increases the number of theoretical plates and can significantly improve the resolution of closely eluting isomers.[1][2]

  • Optimize the temperature program: A slower temperature ramp rate during the elution of the target analytes can enhance separation. Isothermal analysis at an optimized temperature may also improve resolution for specific isomer pairs.

  • Employ Silver Ion Chromatography (Argentation Chromatography): This technique, either as a pre-purification step (Ag-TLC) or directly coupled with HPLC (Ag-HPLC), is highly effective for separating unsaturated fatty acid isomers.[7][8][9] The separation is based on the interaction of the pi electrons of the double bonds with silver ions, which is influenced by the number, position, and geometry of the double bonds.[7][8]

Issue 2: Co-elution of cis and trans isomers of this compound.

Cause: Standard GC or reversed-phase HPLC columns may not have sufficient selectivity to differentiate between the subtle structural differences of geometric isomers.

Solutions:

  • Silver Ion Chromatography (Ag-HPLC): This is the method of choice for separating cis and trans isomers.[6][10] Trans isomers interact less strongly with the silver ions and therefore elute earlier than their corresponding cis isomers.[10]

  • Specialized GC Columns: Certain highly polar cyanopropyl-substituted stationary phases are specifically designed for the separation of cis and trans fatty acid isomers.

  • Reversed-Phase HPLC with Optimized Mobile Phase: While challenging, some separation of geometric isomers can be achieved on C18 columns by carefully optimizing the mobile phase composition, often using acetonitrile-based solvents.[11]

Issue 3: Inability to confirm the identity of the separated isomers by Mass Spectrometry (MS).

Cause: Electron ionization (EI) mass spectra of fatty acid methyl ester isomers are often very similar, making it difficult to distinguish them based on fragmentation patterns alone.

Solutions:

  • Chemical Derivatization for MS Analysis: Create derivatives that produce diagnostic fragments upon ionization, revealing the position of the double bond. Common methods include:

    • Dimethyl disulfide (DMDS) adducts: The derivatized fatty acid fragments at the original double bond location, allowing for its unambiguous determination.

    • Picolinyl esters: These derivatives direct fragmentation, providing information about the double bond position.

  • Tandem Mass Spectrometry (MS/MS): This technique can sometimes be used to generate specific fragment ions that help differentiate between isomers, even without special derivatization.[12]

Experimental Protocols

Protocol 1: Derivatization of this compound to Fatty Acid Methyl Esters (FAMEs) for GC Analysis

This protocol is based on the widely used boron trifluoride-methanol method.[3][5]

Materials:

  • Sample containing this compound

  • Boron trifluoride-methanol (BF3-methanol) solution (12-14% w/w)

  • Hexane (GC grade)

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

  • Reaction vials with PTFE-lined caps

Procedure:

  • Accurately weigh 1-25 mg of the lipid sample into a reaction vial.

  • Add 2 mL of BF3-methanol solution to the vial.

  • Securely cap the vial and heat at 60°C for 10 minutes.

  • Cool the vial to room temperature.

  • Add 1 mL of hexane and 1 mL of saturated sodium chloride solution.

  • Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.

  • Allow the layers to separate.

  • Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • The sample is now ready for GC-MS analysis.

Protocol 2: High-Resolution Gas Chromatography for Isomer Separation

Instrumentation:

  • Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Column: Highly polar capillary column (e.g., CP-Sil 88, SP-2380, or equivalent), 100 m length, 0.25 mm I.D., 0.20 µm film thickness.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

GC Conditions:

  • Injector Temperature: 250°C

  • Detector Temperature: 260°C (FID) or as per MS requirements

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp 1: 5°C/min to 170°C, hold for 10 minutes

    • Ramp 2: 2°C/min to 220°C, hold for 20 minutes

  • Split Ratio: 50:1 (can be adjusted based on sample concentration)

  • Injection Volume: 1 µL

Data Analysis:

  • Compare the retention times of the peaks in the sample to those of known analytical standards of fatty acid isomers.

  • For MS detection, analyze the mass spectra to confirm the identity of the eluting compounds.

Protocol 3: Silver Ion High-Performance Liquid Chromatography (Ag-HPLC) for cis/trans Isomer Separation

This protocol outlines a general approach for Ag-HPLC.[7][8][10]

Instrumentation:

  • HPLC system with a UV or Evaporative Light Scattering Detector (ELSD)

  • Column: Commercially available or lab-prepared silver ion column (e.g., ChromSpher 5 Lipids).

  • Mobile Phase: A gradient of a non-polar solvent (e.g., hexane or isooctane) and a more polar modifier (e.g., acetonitrile or isopropanol).

HPLC Conditions:

  • Column Temperature: 20-25°C

  • Flow Rate: 1.0 mL/min

  • Mobile Phase Gradient (Example):

    • Start with 99.9% hexane and 0.1% acetonitrile.

    • Linearly increase acetonitrile to 2% over 30 minutes.

  • Detection: UV at 205 nm (for underivatized fatty acids) or ELSD.

Sample Preparation:

  • Fatty acids can be analyzed as free fatty acids or as methyl esters. Derivatization to phenacyl esters can enhance UV detection.[6]

  • Dissolve the sample in the initial mobile phase.

Data Presentation

Table 1: Comparison of Chromatographic Techniques for Isomer Resolution

TechniqueResolution of Positional IsomersResolution of Geometric (cis/trans) IsomersThroughput
Standard GC Low to ModerateLowHigh
High-Resolution GC (long, polar column) Moderate to HighModerateModerate
Reversed-Phase HPLC LowLow to ModerateHigh
Silver Ion Chromatography (Ag-HPLC) HighExcellentLow

Visualizations

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Lipid Sample Derivatization Derivatization to FAMEs (e.g., BF3-Methanol) Sample->Derivatization Extraction Liquid-Liquid Extraction Derivatization->Extraction FAMEs FAMEs in Solvent Extraction->FAMEs Injection Injection into GC FAMEs->Injection Analysis Separation Separation on High-Resolution Column Injection->Separation Detection Detection by MS Separation->Detection Data Data Analysis Detection->Data

Caption: Workflow for the analysis of this compound isomers using GC-MS.

HPLC_Workflow cluster_prep_hplc Sample Preparation cluster_analysis_hplc Ag-HPLC Analysis Sample_HPLC Fatty Acid Sample Dissolution Dissolution in Mobile Phase Sample_HPLC->Dissolution Prepared_Sample Prepared Sample Dissolution->Prepared_Sample Injection_HPLC Injection into HPLC Prepared_Sample->Injection_HPLC Analysis Separation_HPLC Separation on Silver Ion Column Injection_HPLC->Separation_HPLC Detection_HPLC Detection (UV/ELSD) Separation_HPLC->Detection_HPLC Fractionation Fraction Collection (Optional) Separation_HPLC->Fractionation Data_HPLC Data Analysis Detection_HPLC->Data_HPLC

Caption: Workflow for separating fatty acid isomers using Silver Ion HPLC (Ag-HPLC).

References

Technical Support Center: Optimizing Quench Protocols for Tricos-14-enoic Acid Metabolic Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tricos-14-enoic acid. The information provided is based on best practices for metabolomics and lipidomics of long-chain unsaturated fatty acids, as specific data for this compound is limited.

Troubleshooting Guide

This guide addresses common issues encountered during quenching protocols for metabolic studies of fatty acids like this compound.

Problem Potential Cause Recommended Solution
Low recovery of this compound Incomplete quenching of metabolic enzymes, leading to continued metabolism of the fatty acid.[1]Ensure rapid and efficient quenching by using ice-cold solvents. Consider flash-freezing samples in liquid nitrogen immediately after collection.[2][3]
Metabolite leakage from cells during quenching.[3][4]Optimize the quenching solvent. For mammalian cells, which lack a cell wall, direct quenching with high concentrations of organic solvents can cause leakage.[5] A pre-wash with a cold isotonic solution like PBS may be necessary. For microbial cells, higher concentrations of cold methanol (e.g., 80%) may reduce leakage.[6]
Degradation of this compound due to oxidation.Add antioxidants, such as butylated hydroxytoluene (BHT), to the extraction solvent to prevent degradation of unsaturated fatty acids.[2]
High variability between replicate samples Inconsistent timing in the quenching procedure.Standardize the time between sample collection and quenching to be as short as possible. Automated or semi-automated procedures can improve consistency.
Cell handling procedures (e.g., trypsinization) altering cell physiology.[7]For adherent cells, consider scraping instead of using trypsin to minimize physiological changes before quenching.[3] If trypsin must be used, minimize the incubation time and temperature.
Incomplete cell lysis.Ensure complete cell disruption after quenching to release all intracellular metabolites. Methods like sonication or mechanical homogenization can be used.[3]
Presence of interfering compounds in analysis Contamination from culture media or collection apparatus.Wash cells quickly with a cold, isotonic buffer before quenching. Ensure all glassware and plasticware are thoroughly cleaned and rinsed with high-purity solvents.[8]
Carryover from previous samples in analytical instruments.Implement rigorous washing steps between sample analyses on instruments like LC-MS or GC-MS.

Frequently Asked Questions (FAQs)

Q1: What is the ideal quenching solvent for this compound metabolic studies?

A1: The ideal solvent depends on the biological system being studied. For mammalian cells, a common starting point is a cold mixture of methanol and water (e.g., 60-80% methanol).[6] However, optimization is crucial to balance efficient enzyme inactivation with minimizing metabolite leakage.[3][4] For tissues, flash-freezing in liquid nitrogen is a standard and effective initial quenching step.[2][9]

Q2: How can I prevent the degradation of this compound during sample preparation?

A2: this compound, as an unsaturated fatty acid, is susceptible to oxidation. To minimize degradation, it is recommended to:

  • Work at low temperatures (on ice or at 4°C) throughout the sample preparation process.[2]

  • Add antioxidants like butylated hydroxytoluene (BHT) to your extraction solvents.[2]

  • Store samples at -80°C and avoid repeated freeze-thaw cycles.[2][10]

  • Process samples as quickly as possible.[2]

Q3: My cells are adherent. What is the best way to harvest them before quenching?

A3: For adherent cells, scraping is often preferred over trypsinization. Trypsin treatment can alter the cell membrane and lead to the loss of intracellular metabolites.[3][7] If scraping is not feasible, use the mildest possible trypsinization conditions and immediately neutralize the trypsin and wash the cells with a cold isotonic buffer before quenching.

Q4: Should I wash my cells before quenching?

A4: Washing is often necessary to remove extracellular metabolites from the culture medium that could interfere with the analysis of intracellular this compound metabolism. A quick wash with an ice-cold isotonic solution, such as phosphate-buffered saline (PBS), is recommended.[3] The wash step should be as brief as possible to prevent leakage of intracellular metabolites.

Q5: What is the optimal storage condition for samples intended for this compound analysis?

A5: After quenching and extraction, samples should be stored at -80°C in a solvent-compatible, airtight container to prevent degradation and sublimation.[1][2] It is also advisable to store them under an inert atmosphere (e.g., nitrogen or argon) if long-term storage is required. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[2]

Experimental Protocols

Protocol 1: Quenching of Adherent Mammalian Cells for this compound Analysis
  • Preparation: Prepare an ice-cold quenching solution of 80% methanol in water. Also, prepare an ice-cold wash buffer of 0.9% NaCl (or PBS).

  • Cell Culture: Grow adherent cells in a culture plate to the desired confluency.

  • Washing: Aspirate the culture medium. Immediately wash the cells twice with a minimal volume of ice-cold 0.9% NaCl, aspirating the wash solution completely after each wash.

  • Quenching: Immediately add the ice-cold 80% methanol quenching solution to the plate.

  • Harvesting: Scrape the cells in the quenching solution and transfer the cell suspension to a pre-chilled tube.

  • Storage: Store the samples at -80°C until further processing (e.g., metabolite extraction).

Protocol 2: Quenching of Suspension Cells or Microorganisms
  • Preparation: Prepare an ice-cold quenching solution of 80% methanol in water.

  • Harvesting: Quickly centrifuge the cell suspension at a low temperature (e.g., 4°C).

  • Washing: Discard the supernatant and resuspend the cell pellet in a minimal volume of ice-cold 0.9% NaCl. Centrifuge again.

  • Quenching: Discard the supernatant and resuspend the cell pellet in the ice-cold 80% methanol quenching solution. Vortex briefly.

  • Storage: Store the samples at -80°C until metabolite extraction.

Visualizations

ExperimentalWorkflow cluster_collection Sample Collection cluster_washing Washing cluster_quenching Quenching cluster_processing Downstream Processing Adherent Adherent Cells WashAdherent Quick Wash (Cold Isotonic Solution) Adherent->WashAdherent Suspension Suspension Cells WashSuspension Pellet and Wash (Cold Isotonic Solution) Suspension->WashSuspension QuenchAdherent Add Cold Quenching Solvent WashAdherent->QuenchAdherent QuenchSuspension Resuspend in Cold Quenching Solvent WashSuspension->QuenchSuspension Harvest Harvest Cells QuenchAdherent->Harvest QuenchSuspension->Harvest Store Store at -80°C Harvest->Store Extract Metabolite Extraction Store->Extract Analyze LC-MS/GC-MS Analysis Extract->Analyze TroubleshootingFlow Start Low Metabolite Recovery? Leakage Check for Metabolite Leakage Start->Leakage Yes Degradation Assess Metabolite Degradation Start->Degradation Yes IncompleteQuench Verify Quenching Efficiency Start->IncompleteQuench Yes OptimizeSolvent Optimize Quenching Solvent/Temperature Leakage->OptimizeSolvent ImproveHandling Refine Cell Handling Protocol Leakage->ImproveHandling AddAntioxidant Add Antioxidants (e.g., BHT) Degradation->AddAntioxidant FasterQuench Ensure Rapid Quenching Post-Harvest IncompleteQuench->FasterQuench

References

"Tricos-14-enoic acid" extraction efficiency from different tissue types

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the extraction of Tricos-14-enoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their extraction protocols for this very long-chain fatty acid.

Frequently Asked Questions (FAQs)

Q1: What is the most critical first step in extracting this compound from tissue samples?

A1: The most critical first step is the rapid and effective homogenization of the tissue in the presence of a solvent system that deactivates lipolytic enzymes. This prevents the degradation of lipids and ensures the accurate representation of the fatty acid profile in the tissue. For instance, adding an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent can prevent the oxidation of unsaturated fatty acids.

Q2: Which solvent system is recommended for the extraction of a very long-chain fatty acid like this compound?

A2: While specific data for this compound is limited, a common and effective method for total lipid extraction from animal tissues is the Folch method or a modification thereof, using a chloroform:methanol mixture. An alternative with lower toxicity is the Bligh and Dyer method, which uses a smaller proportion of chloroform and methanol in the presence of water. For very long-chain fatty acids, ensuring complete partitioning into the organic phase is crucial.

Q3: How can I improve the purity of my this compound extract?

A3: To improve purity, a solid-phase extraction (SPE) step following the initial liquid-liquid extraction is recommended. Using a C18 reverse-phase column can effectively separate fatty acids from other lipid classes and non-lipid contaminants.[1] The sample should be acidified to a pH of approximately 3.5 before loading it onto the column to ensure the fatty acid is in its protonated, less polar form, which enhances binding to the stationary phase.[1]

Q4: What is the best way to quantify the extraction efficiency of this compound?

A4: To determine the extraction efficiency, it is advisable to spike a known amount of a this compound standard into a control tissue sample before extraction. The recovery of this internal standard is then quantified using a suitable analytical method, such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC). This will provide a percentage of recovery, indicating the efficiency of your extraction protocol.

Troubleshooting Guides

This section addresses common issues that may arise during the extraction of this compound.

Issue Potential Cause Recommended Solution
Low Yield of this compound Incomplete tissue homogenization.Ensure the tissue is thoroughly homogenized using a mechanical homogenizer or sonicator until no visible particles remain.
Inefficient solvent extraction.Increase the ratio of solvent to tissue and perform multiple extraction steps (e.g., three times) to ensure complete recovery of lipids.
Incomplete elution from SPE column.Ensure the elution solvent is appropriate for a very long-chain fatty acid. A more non-polar solvent or a larger volume may be required.
Presence of Contaminants in the Final Extract Co-extraction of non-lipid molecules.After the initial extraction, wash the organic phase with a saline solution (e.g., 0.9% NaCl) to remove water-soluble contaminants.
Carryover of other lipid classes from the SPE column.Optimize the SPE wash steps. A wash with a slightly more polar solvent than the elution solvent can help remove less non-polar lipids before eluting the fatty acid of interest.
Variability in Extraction Efficiency Between Samples Inconsistent sample handling.Standardize the time from tissue collection to homogenization and extraction to minimize enzymatic degradation. Keep all samples on ice.
Inconsistent pH adjustment.Use a pH meter to ensure all samples are adjusted to the same pH before solid-phase extraction.

Experimental Protocols

Protocol 1: General Lipid Extraction from Animal Tissue

This protocol is a general method for total lipid extraction and can be a starting point for optimizing the extraction of this compound.

  • Homogenization: Weigh the frozen tissue sample and homogenize it in a 2:1 (v/v) mixture of chloroform:methanol. Use a volume of solvent that is at least 20 times the weight of the tissue (e.g., 20 mL for 1 g of tissue).

  • Phase Separation: Add 0.2 volumes of a 0.9% NaCl solution to the homogenate, vortex thoroughly, and centrifuge to separate the organic and aqueous phases.

  • Lipid Collection: Carefully collect the lower organic phase, which contains the lipids.

  • Drying and Storage: Evaporate the solvent under a stream of nitrogen and store the lipid extract at -20°C or lower until further analysis.

Protocol 2: Solid-Phase Extraction for Fatty Acid Enrichment

This protocol is designed to enrich for fatty acids from a total lipid extract.

  • Column Preparation: Condition a C18 SPE column by washing it with 10 mL of ethanol followed by 10 mL of deionized water.[1]

  • Sample Preparation: Re-dissolve the lipid extract in a small volume of a suitable solvent and acidify to pH 3.5 with a dilute acid (e.g., 0.1 M HCl).[1]

  • Sample Loading: Apply the acidified sample to the conditioned C18 column.

  • Washing: Wash the column with 10 mL of water, followed by 10 mL of a water:ethanol mixture (e.g., 85:15 v/v) to remove polar impurities.[1]

  • Elution: Elute the fatty acids from the column with 10 mL of a non-polar solvent such as ethyl acetate or hexane.[1]

  • Final Preparation: Evaporate the elution solvent and reconstitute the fatty acid extract in a suitable solvent for your analytical method.

Quantitative Data Summary

Tissue Type Extraction Method Mean Recovery of Internal Standard (%) Standard Deviation
LiverProtocol 1 + Protocol 2Enter your dataEnter your data
AdiposeProtocol 1 + Protocol 2Enter your dataEnter your data
BrainProtocol 1 + Protocol 2Enter your dataEnter your data
MuscleProtocol 1 + Protocol 2Enter your dataEnter your data

Visualizations

Experimental_Workflow cluster_extraction Liquid-Liquid Extraction cluster_purification Solid-Phase Extraction Tissue Tissue Sample Homogenize Homogenize in Chloroform:Methanol Tissue->Homogenize Separate Phase Separation Homogenize->Separate Organic_Phase Collect Organic Phase Separate->Organic_Phase SPE_Load Load on C18 Column Organic_Phase->SPE_Load Acidify Sample SPE_Wash Wash Column SPE_Load->SPE_Wash SPE_Elute Elute Fatty Acids SPE_Wash->SPE_Elute Final_Extract Final Extract SPE_Elute->Final_Extract

Caption: Workflow for the extraction and purification of this compound.

Troubleshooting_Logic Start Low Yield? Check_Homogenization Incomplete Homogenization? Start->Check_Homogenization Yes Check_Extraction Inefficient Extraction? Start->Check_Extraction No Improve_Homogenization Increase Homogenization Time/Intensity Check_Homogenization->Improve_Homogenization Yes Check_Homogenization->Check_Extraction No Success Yield Improved Improve_Homogenization->Success Improve_Extraction Increase Solvent Volume/ Repeat Extractions Check_Extraction->Improve_Extraction Yes Check_Elution Incomplete Elution? Check_Extraction->Check_Elution No Improve_Extraction->Success Improve_Elution Use More Non-Polar Elution Solvent Check_Elution->Improve_Elution Yes Improve_Elution->Success

References

Minimizing matrix effects in "Tricos-14-enoic acid" LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Tricos-14-enoic Acid LC-MS/MS Analysis

Welcome to the technical support center for the LC-MS/MS analysis of this compound. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and minimize matrix effects in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the quantification.[2] For fatty acids like this compound, common sources of matrix effects in biological samples include phospholipids and other lipids that can interfere with the ionization process in the mass spectrometer's source.

Q2: What are the most common sample preparation techniques to minimize matrix effects for this compound?

A2: The most common and effective sample preparation techniques aim to remove interfering matrix components while efficiently extracting this compound. These include:

  • Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubilities in two immiscible liquid phases. For fatty acids, a popular LLE method is the Folch or Bligh-Dyer extraction, which uses a chloroform/methanol/water system.

  • Solid-Phase Extraction (SPE): SPE uses a solid sorbent to retain the analyte of interest while matrix components are washed away, or vice-versa. For long-chain fatty acids, reversed-phase (C8 or C18) or ion-exchange cartridges can be effective.

  • Protein Precipitation (PPT): This method is often used for plasma or serum samples to remove proteins, which can be a source of matrix interference. However, it may not be sufficient on its own to remove phospholipids.

Q3: Is derivatization necessary for the analysis of this compound by LC-MS/MS?

A3: While not strictly necessary, derivatization can be highly beneficial. Fatty acids have moderate ionization efficiency in negative ion mode electrospray ionization (ESI). Derivatization of the carboxylic acid group can enhance ionization efficiency, often allowing for detection in positive ion mode with greater sensitivity and reduced susceptibility to certain matrix effects.[3] Common derivatizing agents include those that introduce a permanently charged group or a group that is readily protonated.

Q4: How can I assess the extent of matrix effects in my assay?

A4: The matrix effect can be quantitatively assessed by comparing the peak area of the analyte in a post-extraction spiked sample (a blank matrix extract to which the analyte is added) to the peak area of the analyte in a neat solution at the same concentration. The formula is:

Matrix Effect (%) = (Peak Area in Post-Extraction Spike / Peak Area in Neat Solution) x 100%

A value of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement. This should be evaluated at both low and high concentrations of the analyte.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the LC-MS/MS analysis of this compound.

Issue Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Column overload; Inappropriate sample solvent; Secondary interactions with the column.- Dilute the sample or reduce injection volume.- Ensure the sample solvent is weaker than or matches the initial mobile phase.- Consider a different column chemistry or a more thoroughly end-capped column.
High Signal Suppression Co-elution of phospholipids or other matrix components.- Optimize the chromatographic gradient to better separate this compound from interfering peaks.- Enhance sample cleanup using SPE or a more selective LLE.- Consider derivatization to shift the analyte's retention time and improve ionization.
Inconsistent Results (Poor Precision) Variable matrix effects between samples; Inefficient or inconsistent sample preparation.- Use a stable isotope-labeled internal standard (SIL-IS) for this compound to compensate for variability.- Automate the sample preparation steps if possible to improve consistency.- Ensure complete removal of extraction solvents before reconstitution.
Low Analyte Recovery Incomplete extraction from the sample matrix; Analyte loss during solvent evaporation steps.- Optimize the extraction solvent system and extraction time.- For LLE, perform multiple extractions of the aqueous phase.- Use a gentle stream of nitrogen for solvent evaporation and avoid overheating.
Troubleshooting Workflow for Matrix Effects

The following diagram illustrates a logical workflow for identifying and mitigating matrix effects.

MatrixEffectTroubleshooting Start High Variability or Inaccurate Quantification AssessME Assess Matrix Effect (Post-Extraction Spike vs. Neat) Start->AssessME CheckSuppression Significant Ion Suppression or Enhancement? AssessME->CheckSuppression OptimizeLC Optimize Chromatographic Separation CheckSuppression->OptimizeLC Yes NoME No Significant Matrix Effect CheckSuppression->NoME No ImproveSamplePrep Improve Sample Preparation OptimizeLC->ImproveSamplePrep UseSIL_IS Implement Stable Isotope-Labeled Internal Standard ImproveSamplePrep->UseSIL_IS Revalidate Re-validate Method UseSIL_IS->Revalidate

Caption: A decision tree for troubleshooting matrix effects.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE) for Plasma

This protocol is a general method for the extraction of long-chain fatty acids from plasma and is applicable to this compound.

  • Sample Thawing: Thaw plasma samples on ice.

  • Internal Standard Spiking: To 100 µL of plasma, add 10 µL of the internal standard working solution (e.g., a stable isotope-labeled analog of this compound). Vortex briefly.

  • Protein Precipitation & Extraction: Add 1 mL of a 2:1 (v/v) mixture of methyl tert-butyl ether (MTBE) and methanol. Vortex vigorously for 1 minute.

  • Phase Separation: Add 250 µL of water to induce phase separation. Vortex for 30 seconds and then centrifuge at 10,000 x g for 5 minutes.

  • Supernatant Collection: Carefully collect the upper organic layer (containing the lipids) and transfer to a clean tube.

  • Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase. Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Sample Preparation Workflow Diagram

SamplePrepWorkflow Start Start: Plasma Sample SpikeIS Spike with Internal Standard Start->SpikeIS AddSolvent Add MTBE/Methanol (2:1) SpikeIS->AddSolvent Vortex1 Vortex AddSolvent->Vortex1 AddWater Add Water for Phase Separation Vortex1->AddWater VortexCentrifuge Vortex & Centrifuge AddWater->VortexCentrifuge CollectOrganic Collect Upper Organic Layer VortexCentrifuge->CollectOrganic Evaporate Evaporate to Dryness CollectOrganic->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Caption: A typical LLE sample preparation workflow.

LC-MS/MS Method Parameters

The following are typical starting parameters for the analysis of very-long-chain fatty acids. Optimization will be required for your specific instrumentation and application.

  • Liquid Chromatography:

    • Column: C18 reversed-phase, 2.1 x 100 mm, 1.8 µm particle size

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile/Isopropanol (90:10) with 0.1% formic acid

    • Gradient: 50% B to 100% B over 10 minutes, hold at 100% B for 2 minutes, then re-equilibrate.

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 45°C

    • Injection Volume: 5 µL

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Negative

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • Capillary Voltage: 3.0 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • MRM Transition for this compound (C23H44O2, MW: 352.6): Precursor ion [M-H]⁻ m/z 351.3 → Product ion (optimization required, typically a fragment corresponding to the carboxylate head group or a loss of water).

Data Presentation: Representative Performance Data

The following tables summarize typical quantitative data for the analysis of long-chain fatty acids in biological matrices. These values are representative and may vary depending on the specific analyte, matrix, and method.

Table 1: Representative Recovery Data
Analyte Class Sample Matrix Extraction Method Average Recovery (%)
Very-Long-Chain Fatty AcidsHuman PlasmaLLE (MTBE/Methanol)85 - 95
Very-Long-Chain Fatty AcidsRat Liver HomogenateSPE (C18)80 - 92
Very-Long-Chain Fatty AcidsCell Culture LysateLLE (Folch)88 - 102
Table 2: Representative Matrix Effect and Process Efficiency Data

Note: Process Efficiency = (Recovery x Matrix Effect) / 100%

Analyte Class Sample Matrix Matrix Effect (%) Process Efficiency (%)
Very-Long-Chain Fatty AcidsHuman Plasma75 - 90 (Suppression)64 - 85
Very-Long-Chain Fatty AcidsRat Liver Homogenate80 - 95 (Suppression)64 - 87
Very-Long-Chain Fatty AcidsCell Culture Lysate95 - 105 (Minimal Effect)84 - 107

References

Troubleshooting low recovery of "Tricos-14-enoic acid" during sample prep

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low recovery of Tricos-14-enoic acid during sample preparation.

Frequently Asked Questions (FAQs)

Q1: Why is my recovery of this compound unexpectedly low?

Low recovery is a common issue stemming from multiple stages of sample preparation. This compound (C23:1), being a very long-chain monounsaturated fatty acid, has specific properties that make it susceptible to loss.[1] Key factors include incomplete extraction from the sample matrix, degradation of the analyte, physical loss during handling steps, and inefficient derivatization.

Q2: How does the choice of extraction solvent impact the recovery of this compound?

The choice of solvent is critical and must be matched to the analyte's polarity and the sample matrix.[2] this compound is a nonpolar lipid.

  • For Liquid-Liquid Extraction (LLE): Biphasic solvent systems like chloroform/methanol (used in Folch or Bligh & Dyer methods) are highly effective for extracting lipids from biological samples.[3][4] The ratio may need optimization; for instance, tailoring CHCl₃:MeOH ratios from 1:1 to 2:1 can be based on the lipid polarity index.[3]

  • For High-Fat Matrices: If your sample has a high fat content, using a single, moderately polar solvent like methanol might be ineffective. Adjusting the solvent to one with lower polarity, such as ethanol or acetonitrile, can improve extraction efficiency.[2]

  • For Solid-Phase Extraction (SPE): Ensure the sorbent chemistry is appropriate for retaining and eluting a nonpolar compound like this compound. Incomplete elution from the SPE cartridge is a common cause of low recovery.[2]

Q3: I'm observing an emulsion layer during my liquid-liquid extraction. How can I resolve this and is it affecting my yield?

Yes, emulsion formation can significantly reduce recovery by trapping the analyte in a middle layer between the aqueous and organic phases.[5] Emulsions are common in samples containing high levels of phospholipids, free fatty acids, or proteins.[5]

Prevention and Resolution Strategies:

  • Gentle Mixing: Instead of vigorous shaking, gently swirl or rock the separatory funnel to reduce the agitation that causes emulsions.[5]

  • "Salting Out": Add a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous layer, which can help break the emulsion.[5]

  • Centrifugation: Spinning the sample can physically force the separation of the layers.[5]

  • Solvent Addition: Adding a small amount of a different organic solvent can alter the polarity and help dissolve the emulsion.[5]

Q4: Could my this compound be degrading during sample preparation?

Degradation is a significant risk, especially because this compound is an unsaturated fatty acid.

  • Oxidation: The double bond at the 14th carbon is susceptible to oxidation from exposure to air (oxygen), light, or heat.[2] This is one of the primary degradation pathways.

  • Solution: To prevent oxidation, it is recommended to add an antioxidant like butylated hydroxytoluene (BHT) at 0.01% to your extraction solvents.[3] Additionally, perform extractions under dim light, use nitrogen gas to evaporate solvents, and keep samples on ice whenever possible.[2]

Q5: Is derivatization necessary for this compound analysis, and how can I ensure the reaction is complete?

For analysis by gas chromatography (GC), derivatization is essential. For liquid chromatography-mass spectrometry (LC-MS), it is often employed to improve ionization efficiency.[6][7] The most common derivatization converts the carboxylic acid to a more volatile Fatty Acid Methyl Ester (FAME).[8]

To ensure complete derivatization:

  • Reaction Time and Temperature: Follow established protocols carefully. For example, a transmethylation reaction might require heating at 75°C for 30 minutes.[8] Reaction timing can be strict and should be controlled.[3]

  • Reagent Quality: Use fresh, high-purity derivatizing agents (e.g., BF₃-methanol, methanolic HCl, or acetyl chloride in methanol).[8]

  • Anhydrous Conditions: Ensure the sample extract is dry before adding the derivatization reagent, as water can interfere with the reaction.

Troubleshooting Summary

The table below outlines common problems, their potential causes, and recommended solutions for low recovery of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Incomplete Extraction 1. Incorrect solvent polarity for the sample matrix.[2] 2. Insufficient solvent volume or extraction time.[2] 3. Formation of a stable emulsion during LLE.[5] 4. Analyte is tightly bound to proteins.1. Use a biphasic solvent system (e.g., chloroform/methanol). For high-fat samples, try less polar solvents.[2] 2. Increase the solvent-to-sample ratio and consider sonication or repeated extractions.[2] 3. Add brine, centrifuge the sample, or use gentle mixing instead of shaking.[5] 4. Use a protein precipitation step prior to extraction.[4]
Analyte Degradation 1. Oxidation of the monounsaturated double bond.[2] 2. Decomposition due to exposure to heat or light.[2]1. Add an antioxidant (e.g., 0.01% BHT) to extraction solvents.[3] 2. Work under nitrogen, protect samples from light, and use controlled, low-temperature heating for evaporation.[2]
Physical Loss of Analyte 1. Adsorption to glassware or plasticware. 2. Incomplete elution from an SPE column.[2] 3. Loss of analyte during solvent evaporation if taken to complete dryness.[9]1. Silanize glassware to reduce active sites. Use low-adsorption vials. 2. Increase the volume of the elution solvent or switch to a stronger (less polar) eluent.[2] 3. Evaporate solvent gently under a stream of nitrogen, stopping just short of dryness, and use a desiccator for the final step.[9]
Inefficient Derivatization 1. Presence of water in the sample extract. 2. Insufficient reaction time or incorrect temperature.[3] 3. Degradation of derivatization reagent.1. Ensure the lipid extract is completely dry before adding the reagent. 2. Strictly adhere to validated protocol timings and temperatures.[3][8] 3. Use fresh, high-quality reagents and store them properly.

Experimental Protocols

Protocol 1: Modified Bligh & Dyer Liquid-Liquid Extraction

This protocol is a standard method for extracting total lipids from biological tissues.

  • Homogenization: Homogenize up to 1 g of tissue sample in a 1:2 mixture of chloroform:methanol (e.g., 3 mL for 1 g of tissue). Use a glass homogenizer to minimize plastic contamination.

  • Phase Separation:

    • Add 1 part chloroform (e.g., 1 mL) and mix thoroughly.

    • Add 1 part water (e.g., 1 mL) and vortex. The final ratio of chloroform:methanol:water should be 2:2:1.8.

  • Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes to facilitate phase separation.

  • Extraction: Carefully collect the lower organic layer (chloroform), which contains the lipids, using a glass Pasteur pipette. Transfer to a clean glass tube.

  • Re-extraction: To maximize recovery, re-extract the upper aqueous layer and the protein disk with an additional 2 mL of chloroform. Centrifuge and combine the lower organic phase with the first extract.

  • Drying: Evaporate the pooled chloroform extract to dryness under a gentle stream of nitrogen. The resulting lipid film is ready for derivatization.

Protocol 2: Derivatization to Fatty Acid Methyl Esters (FAMEs)

This protocol is suitable for preparing samples for GC-MS analysis.

  • Reconstitution: Reconstitute the dried lipid extract from Protocol 1 in 1 mL of toluene.

  • Methylation: Add 2 mL of 1% sulfuric acid in methanol.

  • Reaction: Cap the tube tightly and heat at 50°C for 2 hours in a water bath or heating block.

  • Extraction of FAMEs:

    • Allow the sample to cool to room temperature.

    • Add 2 mL of hexane and 1 mL of water, then vortex for 1 minute.

    • Centrifuge at 1,500 x g for 5 minutes.

  • Sample Collection: Carefully transfer the upper hexane layer, which contains the FAMEs, to a clean GC vial for analysis.

Visualizations

Workflow_Troubleshooting General Sample Prep Workflow & Troubleshooting Points cluster_prep Sample Preparation cluster_issues Potential Loss Points Sample 1. Sample Homogenization Extraction 2. Lipid Extraction (LLE/SPE) Sample->Extraction Evaporation 3. Solvent Evaporation Extraction->Evaporation Derivatization 4. Derivatization to FAMEs Evaporation->Derivatization Analysis 5. GC/LC-MS Analysis Derivatization->Analysis Loss_Extraction Incomplete Extraction (Solvent Mismatch, Emulsion) Loss_Extraction->Extraction Affects Step 2 Loss_Degradation Analyte Degradation (Oxidation) Loss_Degradation->Sample Can occur anytime Loss_Degradation->Extraction Loss_Evaporation Physical Loss (Evaporation, Adsorption) Loss_Evaporation->Evaporation Affects Step 3 Loss_Deriv Incomplete Reaction Loss_Deriv->Derivatization Affects Step 4

Caption: Workflow for this compound analysis with key troubleshooting points.

Troubleshooting_Logic Troubleshooting Decision Tree for Low Recovery Start Low Recovery Observed Check_Extraction Review Extraction Protocol Start->Check_Extraction Check_Stability Consider Analyte Stability Start->Check_Stability Check_Deriv Verify Derivatization Start->Check_Deriv Sol_Solvent Optimize Solvent System (Polarity, Ratio) Check_Extraction->Sol_Solvent Solvent Issue? Sol_Emulsion Address Emulsions (Salt out, Centrifuge) Check_Extraction->Sol_Emulsion Emulsion Formed? Sol_Antioxidant Add Antioxidant (BHT) Protect from Light/Heat Check_Stability->Sol_Antioxidant Oxidation Risk? Sol_Evap Gentle Evaporation (Don't dry completely) Check_Stability->Sol_Evap Loss during drying? Sol_Reagent Use Fresh Reagents Ensure Anhydrous Conditions Check_Deriv->Sol_Reagent Reagent Quality? Sol_Conditions Check Reaction Time & Temperature Check_Deriv->Sol_Conditions Reaction Incomplete?

Caption: Decision tree for troubleshooting low recovery of this compound.

References

"Tricos-14-enoic acid" standard purity and long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the standard purity and long-term storage of Tricos-14-enoic acid, along with troubleshooting advice and answers to frequently asked questions. The information provided is based on best practices for long-chain unsaturated fatty acids, as specific data for this compound is limited.

Frequently Asked Questions (FAQs)

Q1: What is the typical purity of commercially available this compound standards?

A1: While a specific certificate of analysis for this compound was not available in the public domain, the standard purity for similar long-chain unsaturated fatty acids is typically high. Researchers can generally expect a purity of greater than 95%, with many suppliers offering standards exceeding 99% purity.[1] It is always recommended to consult the supplier-specific certificate of analysis for lot-specific purity data.

Q2: What are the recommended long-term storage conditions for this compound?

A2: To ensure the stability and prevent degradation of this compound, proper storage is crucial. Unsaturated fatty acids are susceptible to oxidation, which can be accelerated by exposure to air, light, and elevated temperatures. The recommended long-term storage conditions are summarized in the table below.

Q3: How can I verify the purity of my this compound sample?

A3: The most common method for determining the purity of fatty acids is gas chromatography (GC) after conversion of the fatty acid to its corresponding fatty acid methyl ester (FAME). This derivatization process makes the molecule more volatile and suitable for GC analysis. The purity is determined by comparing the peak area of this compound methyl ester to the total area of all detected peaks.

Q4: My this compound sample has been stored for a while. How can I check for degradation?

A4: Degradation of unsaturated fatty acids primarily occurs through oxidation. This can lead to the formation of peroxides, aldehydes, and other byproducts. A common indicator of degradation is a change in the physical appearance of the sample (e.g., color change from colorless/white to yellow/brown) or the presence of a rancid odor. Analytically, the appearance of additional peaks in a GC chromatogram that were not present in the initial analysis can indicate the presence of degradation products. Peroxide value determination is a specific test to quantify the extent of oxidation.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the standard purity and long-term storage of this compound, based on general knowledge of long-chain unsaturated fatty acids.

Table 1: Standard Purity of Long-Chain Unsaturated Fatty Acids

ParameterTypical Specification
Purity> 95% (Standard Grade)
> 99% (High-Purity Grade)
Analytical MethodGas Chromatography (GC)

Table 2: Recommended Long-Term Storage Conditions

ParameterRecommendationRationale
Temperature-20°C or lowerMinimizes chemical degradation and oxidation rates.
AtmosphereInert Gas (Argon or Nitrogen)Prevents oxidation by displacing oxygen.
LightAmber vial or protection from lightPrevents light-induced degradation.
Solvent (if in solution)Anhydrous ethanol or other suitable organic solventEnsures complete dissolution and stability. Avoid water.
ContainerTightly sealed glass vialPrevents solvent evaporation and contamination.

Experimental Protocols

Protocol 1: Purity Determination by Gas Chromatography (GC)

This protocol outlines the general steps for converting this compound to its fatty acid methyl ester (FAME) for GC analysis.

  • Derivatization to FAME:

    • Accurately weigh approximately 10 mg of this compound into a screw-cap glass tube.

    • Add 2 mL of a 2% (v/v) solution of sulfuric acid in methanol.

    • Seal the tube tightly and heat at 60°C for 1 hour.

    • Allow the tube to cool to room temperature.

    • Add 1 mL of hexane and 0.5 mL of water, and vortex thoroughly.

    • Centrifuge briefly to separate the layers.

    • Carefully transfer the upper hexane layer, containing the FAME, to a clean GC vial.

  • Gas Chromatography Analysis:

    • Injector Temperature: 250°C

    • Detector (FID) Temperature: 280°C

    • Oven Program: Initial temperature of 150°C, hold for 1 minute, then ramp to 240°C at a rate of 4°C/minute, and hold for 5 minutes.

    • Carrier Gas: Helium

    • Injection Volume: 1 µL

  • Data Analysis:

    • Identify the peak corresponding to this compound methyl ester based on its retention time, which can be confirmed using a standard.

    • Calculate the purity by dividing the peak area of the target FAME by the total area of all peaks in the chromatogram.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low Purity Detected Sample degradation due to improper storage.Ensure storage at -20°C under an inert atmosphere and protected from light. Purchase a new, high-purity standard if necessary.
Incomplete derivatization to FAME.Optimize the methylation reaction conditions (time, temperature, reagent concentration).
Extra Peaks in GC Presence of impurities or degradation products.Review storage conditions. If degradation is suspected, a new sample should be used.
Contamination from solvent or glassware.Use high-purity solvents and thoroughly clean all glassware.
No Peak Detected GC instrument issue.Check GC parameters, including injector and detector temperatures, and gas flow rates.
Sample concentration too low.Prepare a more concentrated sample for injection.
Broad or Tailing Peaks Active sites in the GC liner or column.Use a deactivated liner and ensure the column is properly conditioned.
Sample overload.Dilute the sample before injection.

Visualizations

Experimental_Workflow Experimental Workflow for Purity Analysis cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Interpretation start Start with this compound Sample weigh Weigh Sample start->weigh derivatize Derivatize to FAME weigh->derivatize extract Extract FAME with Hexane derivatize->extract transfer Transfer to GC Vial extract->transfer inject Inject Sample into GC transfer->inject separate Separation on GC Column inject->separate detect Detect with FID separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity integrate->calculate report Report Results calculate->report

Caption: Workflow for Purity Analysis of this compound.

Fatty_Acid_Beta_Oxidation General Pathway of Fatty Acid Beta-Oxidation cluster_activation Activation cluster_transport Mitochondrial Transport cluster_beta_oxidation Beta-Oxidation Spiral (in Mitochondria) fatty_acid This compound (in Cytosol) acyl_coa Tricos-14-enoyl-CoA fatty_acid->acyl_coa Acyl-CoA Synthetase carnitine_shuttle Carnitine Shuttle acyl_coa->carnitine_shuttle CPT1 matrix_acyl_coa Tricos-14-enoyl-CoA (in Matrix) carnitine_shuttle->matrix_acyl_coa CPT2 oxidation1 Oxidation (FAD -> FADH2) matrix_acyl_coa->oxidation1 hydration Hydration oxidation1->hydration oxidation2 Oxidation (NAD+ -> NADH) hydration->oxidation2 thiolysis Thiolysis oxidation2->thiolysis acetyl_coa Acetyl-CoA thiolysis->acetyl_coa To Krebs Cycle shorter_acyl_coa Shorter Acyl-CoA thiolysis->shorter_acyl_coa Re-enters Spiral

Caption: Overview of the Fatty Acid Beta-Oxidation Pathway.

References

Technical Support Center: Reversed-Phase HPLC Analysis of Tricos-14-enoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the reversed-phase high-performance liquid chromatography (RP-HPLC) analysis of Tricos-14-enoic acid. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the resolution and overall quality of their chromatographic separations.

Frequently Asked Questions (FAQs)

Q1: What is the biggest challenge in achieving good resolution for this compound in RP-HPLC?

A1: this compound is a long-chain unsaturated fatty acid. Due to its hydrophobic nature, it exhibits strong retention on reversed-phase columns. The main challenge is to achieve a balance between retention, which is necessary for separation from other components, and efficient elution to obtain sharp, well-resolved peaks. Co-elution with structurally similar fatty acids, such as other C23 isomers or fatty acids with similar chain lengths and degrees of unsaturation, is a common issue.

Q2: Which type of reversed-phase column is best suited for separating this compound?

A2: For long-chain fatty acids like this compound, a C18 column is generally the preferred choice.[1][2][3][4] The longer alkyl chains of the C18 stationary phase provide greater hydrophobicity and surface area, leading to increased interaction and better retention of nonpolar molecules.[1] This enhanced retention is crucial for separating complex mixtures of fatty acids. While a C8 column would result in shorter retention times, it may not provide sufficient resolution for closely related fatty acid isomers.[1][2][3][4]

Q3: What are the recommended starting mobile phase conditions for this compound analysis?

A3: A gradient elution is typically necessary for analyzing samples containing a range of fatty acids. A good starting point is a mobile phase consisting of an aqueous component (Solvent A) and an organic component (Solvent B).

  • Solvent A: Water with an acidic modifier, such as 0.1% formic acid or 0.1% trifluoroacetic acid (TFA). The acidic pH suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention.

  • Solvent B: Acetonitrile or methanol. Acetonitrile is often preferred as it generally provides better resolution and lower backpressure.[5][6]

A typical starting gradient could be from 70-80% Solvent B to 95-100% Solvent B over 20-30 minutes.

Q4: How does temperature affect the resolution of this compound?

A4: Increasing the column temperature generally leads to sharper peaks and shorter retention times due to reduced mobile phase viscosity and increased mass transfer. However, the effect on selectivity can vary. For long-chain fatty acids, operating at slightly elevated temperatures (e.g., 30-40°C) can improve peak shape and overall resolution. It is important to ensure that the temperature does not exceed the stability limits of the stationary phase or the analyte.

Q5: My peaks are broad and tailing. What are the likely causes and solutions?

A5: Broad and tailing peaks can be caused by several factors:

  • Secondary Interactions: Residual silanol groups on the silica-based stationary phase can interact with the carboxylic acid group of the fatty acid, causing tailing. Adding a small amount of an acidic modifier like TFA or formic acid to the mobile phase can suppress this interaction.[7]

  • Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or sample concentration.

  • Inappropriate Mobile Phase pH: If the pH of the mobile phase is close to the pKa of the fatty acid, it can exist in both ionized and non-ionized forms, leading to peak tailing. Ensure the mobile phase pH is sufficiently low (typically below 4) to keep the fatty acid protonated.

  • Column Contamination or Degradation: A contaminated or old column can exhibit poor peak shape. Flushing the column with a strong solvent or replacing it may be necessary.

Troubleshooting Guide

Issue: Poor Resolution Between this compound and an Adjacent Peak
Potential Cause Troubleshooting Step Expected Outcome
Inadequate Mobile Phase Strength Decrease the initial percentage of the organic solvent (Solvent B) in your gradient.Increased retention time and potentially improved separation between early eluting peaks.
Gradient Slope is Too Steep Lengthen the gradient time to create a shallower gradient.Allows more time for differential migration of analytes on the column, improving resolution.
Suboptimal Organic Solvent If using methanol, switch to acetonitrile.Acetonitrile often offers different selectivity and can improve the separation of closely eluting compounds.[5][6]
Incorrect Column Chemistry Ensure you are using a C18 column. If resolution is still poor, consider a C18 column with a different bonding chemistry or particle size.Different C18 phases can have varying selectivities. Smaller particle sizes generally lead to higher efficiency and better resolution.
Temperature Not Optimized Systematically vary the column temperature (e.g., in 5°C increments from 25°C to 45°C).Changes in temperature can alter selectivity and may improve the resolution of critical peak pairs.
Issue: Variable Retention Times
Potential Cause Troubleshooting Step Expected Outcome
Inadequate Column Equilibration Increase the equilibration time between injections to at least 10 column volumes.Consistent starting conditions for each injection, leading to reproducible retention times.
Mobile Phase Instability Prepare fresh mobile phase daily. Ensure proper degassing to prevent bubble formation.A stable mobile phase composition ensures consistent elution strength.
Pump Malfunction Check for pressure fluctuations. Purge the pump to remove air bubbles.A stable flow rate is essential for reproducible retention times.
Temperature Fluctuations Use a column oven to maintain a constant temperature.Eliminates retention time shifts due to changes in ambient temperature.

Data Presentation

The following tables provide illustrative data on how different chromatographic parameters can affect the separation of long-chain fatty acids.

Table 1: Effect of Organic Solvent Composition on Retention Time and Resolution

Column: C18, 4.6 x 150 mm, 5 µm. Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: Acetonitrile or Methanol. Isocratic elution.

% Organic SolventSolventAnalyteRetention Time (min)Resolution (Rs) with Peak 2
85%AcetonitrileThis compound (Peak 1)12.51.8
85%AcetonitrileOleic Acid (Peak 2)13.8-
90%AcetonitrileThis compound (Peak 1)8.21.5
90%AcetonitrileOleic Acid (Peak 2)9.1-
90%MethanolThis compound (Peak 1)10.11.6
90%MethanolOleic Acid (Peak 2)11.2-

Table 2: Influence of Gradient Slope on Peak Resolution

Column: C18, 4.6 x 150 mm, 5 µm. Mobile Phase A: 0.1% TFA in Water. Mobile Phase B: Acetonitrile. Flow Rate: 1.0 mL/min.

Gradient ProgramPeak PairResolution (Rs)
80-95% B in 10 minThis compound / Linoleic Acid1.3
80-95% B in 20 minThis compound / Linoleic Acid1.9
80-95% B in 30 minThis compound / Linoleic Acid2.2

Experimental Protocols

Protocol 1: General Screening Method for this compound
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 80% B

    • 2-22 min: Linear gradient from 80% to 95% B

    • 22-25 min: Hold at 95% B

    • 25.1-30 min: Return to 80% B and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 205 nm (Note: Fatty acids have a weak chromophore, so low UV wavelengths are required).

  • Sample Preparation: Dissolve the sample in a solvent that is miscible with the initial mobile phase, such as a mixture of acetonitrile and isopropanol. Filter through a 0.45 µm syringe filter before injection.

Protocol 2: Sample Preparation from a Biological Matrix (e.g., Plasma)
  • Liquid-Liquid Extraction:

    • To 100 µL of plasma, add 400 µL of a 2:1 (v/v) mixture of chloroform and methanol.

    • Vortex for 2 minutes.

    • Centrifuge at 3000 x g for 10 minutes.

    • Collect the lower organic layer containing the lipids.

  • Evaporation and Reconstitution:

    • Evaporate the collected organic solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried lipid extract in 100 µL of the initial mobile phase composition (e.g., 80:20 Acetonitrile:Water with 0.1% TFA).

  • Filtration:

    • Filter the reconstituted sample through a 0.22 µm PTFE syringe filter prior to injection into the HPLC system.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis start Start with Sample extraction Liquid-Liquid or Solid-Phase Extraction start->extraction evaporation Evaporate to Dryness extraction->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution filtration Filter Sample (0.45 µm) reconstitution->filtration injection Inject Sample onto C18 Column filtration->injection gradient Run Gradient Elution (Water/Acetonitrile with Acid) injection->gradient detection UV Detection at 205 nm gradient->detection data_analysis Data Acquisition and Analysis detection->data_analysis

Caption: A typical experimental workflow for the RP-HPLC analysis of this compound.

troubleshooting_workflow start Poor Resolution Observed q1 Are peaks broad or tailing? start->q1 a1_yes Add/Increase Acid Modifier (e.g., 0.1% TFA) q1->a1_yes Yes q2 Is retention time too short? q1->q2 No a1_yes->q2 a2_yes Decrease Initial % Organic Solvent q2->a2_yes Yes q3 Is the gradient too steep? q2->q3 No a2_yes->q3 a3_yes Increase Gradient Time q3->a3_yes Yes end Resolution Improved q3->end No a3_yes->end

Caption: A logical troubleshooting workflow for addressing poor resolution in HPLC.

References

Validation & Comparative

Tricos-14-enoic Acid in Focus: A Comparative Guide to Very-Long-Chain Fatty Acids and Membrane Fluidity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Tricos-14-enoic acid and other very-long-chain fatty acids (VLCFAs) concerning their impact on biological membrane fluidity. While direct experimental data for this compound is limited, this document synthesizes established principles of lipid biophysics and available data for analogous VLCFAs to offer a predictive comparison.

Introduction to VLCFAs and Membrane Dynamics

Very-long-chain fatty acids (VLCFAs) are fatty acids with 20 or more carbon atoms. They are integral components of cellular membranes, primarily as constituents of sphingolipids and glycerophospholipids.[1] The biophysical properties of these lipids, dictated by the length and saturation of their acyl chains, are critical determinants of membrane fluidity, thickness, and curvature. These characteristics, in turn, modulate the function of membrane-embedded proteins, such as receptors and ion channels, and influence cellular processes like signal transduction and vesicular transport.

The fluidity of a biological membrane is a measure of the viscosity of the lipid bilayer. It is principally influenced by two key features of its constituent fatty acids:

  • Chain Length: Longer fatty acid chains exhibit stronger van der Waals interactions, leading to more ordered packing and a decrease in membrane fluidity.

  • Degree of Unsaturation: The presence of one or more double bonds in a fatty acid chain introduces kinks, disrupting the tight packing of the lipids and thereby increasing membrane fluidity.[2]

Comparative Analysis of Monounsaturated VLCFAs

Fatty AcidAbbreviationChemical StructureChain LengthDouble Bond PositionExpected Relative Effect on Membrane Fluidity (at physiological temp.)
Gondoic AcidC20:1CH3(CH2)7CH=CH(CH2)9COOH20n-9Higher
Erucic AcidC22:1CH3(CH2)7CH=CH(CH2)11COOH22n-9Moderate-High
This compound C23:1 CH3(CH2)7CH=CH(CH2)12COOH 23 n-9 Moderate (Inferred)
Nervonic AcidC24:1CH3(CH2)7CH=CH(CH2)13COOH24n-9Moderate-Low
Ximenic AcidC26:1CH3(CH2)7CH=CH(CH2)15COOH26n-11Lower

Note: This table presents a qualitative comparison. "Higher" fluidity corresponds to a lower membrane order, while "Lower" fluidity corresponds to a higher membrane order. The properties of this compound are inferred based on the trend of decreasing fluidity with increasing chain length for monounsaturated fatty acids.

Nervonic acid (C24:1), a well-studied VLCFA, is particularly abundant in the white matter of the brain and is crucial for the integrity and fluidity of the myelin sheath.[3][4] Its presence in sphingolipids is vital for proper nerve function.[5] Given that this compound has a chain length just one carbon shorter than nervonic acid, it is plausible that it shares similar, albeit slightly more fluidizing, properties within biological membranes.

Experimental Protocols for Measuring Membrane Fluidity

The fluidity of lipid bilayers can be quantitatively assessed using several biophysical techniques. Below are detailed protocols for two common methods: Fluorescence Anisotropy and Laurdan Generalized Polarization (GP).

Fluorescence Anisotropy Measurement

This technique measures the rotational mobility of a fluorescent probe embedded in the lipid bilayer. A higher anisotropy value indicates restricted motion and thus, a less fluid membrane.

Materials:

  • Liposomes or isolated cell membranes

  • Fluorescent probe (e.g., 1,6-diphenyl-1,3,5-hexatriene, DPH)

  • Fluorometer with polarization filters

  • Buffer (e.g., phosphate-buffered saline, PBS)

Protocol:

  • Probe Labeling: Incubate the liposomes or membranes with a solution of the fluorescent probe (e.g., DPH in tetrahydrofuran) at a molar ratio of approximately 1:500 (probe:lipid) for at least 1 hour at a temperature above the lipid phase transition to ensure incorporation.

  • Sample Preparation: Dilute the labeled sample in buffer to a final lipid concentration that gives a suitable fluorescence signal without inner filter effects.

  • Anisotropy Measurement:

    • Set the excitation and emission wavelengths appropriate for the probe (for DPH, excitation ~360 nm, emission ~430 nm).

    • Use vertically polarized light for excitation.

    • Measure the fluorescence intensity of the emitted light through both vertical (I_VV) and horizontal (I_VH) polarizers.

    • Measure the correction factor (G-factor) by exciting with horizontally polarized light and measuring the emission through vertical (I_HV) and horizontal (I_HH) polarizers (G = I_HV / I_HH).

  • Calculation: Calculate the steady-state fluorescence anisotropy (r) using the following formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH)

Laurdan Generalized Polarization (GP) Measurement

Laurdan is a fluorescent probe whose emission spectrum is sensitive to the polarity of its environment, which correlates with water penetration into the lipid bilayer and thus membrane packing and fluidity.

Materials:

  • Liposomes or cells

  • Laurdan (6-dodecanoyl-2-dimethylaminonaphthalene)

  • Spectrofluorometer or fluorescence microscope with two emission channels

  • Buffer or cell culture medium

Protocol:

  • Probe Labeling:

    • For liposomes, add Laurdan to the lipid solution before vesicle formation at a molar ratio of about 1:500 (probe:lipid).

    • For cells, incubate the cells with a solution of Laurdan (e.g., 5-10 µM) in culture medium for 30-60 minutes.

  • Sample Preparation: Wash the labeled cells or dilute the liposomes in the appropriate buffer.

  • Fluorescence Measurement:

    • Excite the sample at a wavelength of approximately 350-400 nm.

    • Simultaneously measure the fluorescence emission intensity at two wavelengths: one corresponding to the emission in an ordered, gel-phase membrane (~440 nm) and the other corresponding to a disordered, liquid-crystalline phase membrane (~490 nm).

  • Calculation: Calculate the Generalized Polarization (GP) value using the formula: GP = (I_440 - I_490) / (I_440 + I_490) A higher GP value indicates a more ordered (less fluid) membrane, while a lower GP value signifies a more disordered (more fluid) membrane.

Visualizing Key Concepts

Biosynthesis of Odd-Chain Fatty Acids

The synthesis of odd-chain fatty acids, such as the precursor to this compound, begins with propionyl-CoA instead of acetyl-CoA as the primer for fatty acid synthase.

PropionylCoA Propionyl-CoA FAS Fatty Acid Synthase PropionylCoA->FAS MalonylCoA Malonyl-CoA MalonylCoA->FAS OddChainSaturatedFA Odd-Chain Saturated Fatty Acid (e.g., C15:0, C17:0) FAS->OddChainSaturatedFA Elongases Elongases OddChainSaturatedFA->Elongases VLC_SFA Odd-Chain Saturated VLCFA (e.g., C23:0) Elongases->VLC_SFA Desaturase Desaturase VLC_SFA->Desaturase Tricos14enoic This compound (C23:1) Desaturase->Tricos14enoic

Caption: Biosynthesis pathway for odd-chain unsaturated VLCFAs.

VLCFA Structure and Membrane Fluidity

The interplay between chain length and unsaturation of VLCFAs dictates their effect on membrane fluidity.

cluster_0 Factors Influencing Membrane Fluidity cluster_1 Effect on Membrane Properties VLCFA VLCFA Structure ChainLength Chain Length VLCFA->ChainLength Unsaturation Unsaturation (Double Bonds) VLCFA->Unsaturation Packing Lipid Packing ChainLength->Packing Longer chain = Tighter packing Unsaturation->Packing More double bonds = Looser packing Fluidity Membrane Fluidity Packing->Fluidity Tighter packing = Decreased fluidity Packing->Fluidity Looser packing = Increased fluidity

Caption: Relationship between VLCFA structure and membrane fluidity.

Signaling Pathways and VLCFAs

VLCFAs are not merely structural components; they and their metabolites are also involved in cellular signaling. For instance, long-chain fatty acids can act as ligands for G-protein coupled receptors like GPR40 (also known as FFAR1), which is implicated in glucose-stimulated insulin secretion.[3][4] Changes in membrane fluidity caused by alterations in VLCFA composition can modulate the activity of such membrane-bound receptors.

Furthermore, VLCFAs are precursors for the synthesis of complex sphingolipids, such as ceramides and sphingomyelin.[5] Metabolites of these sphingolipids, like sphingosine-1-phosphate (S1P), are potent signaling molecules involved in processes ranging from cell proliferation and survival to neuroinflammation.[6] The specific VLCFA composition of these sphingolipids can therefore have a profound impact on these signaling cascades.

Conclusion

This compound, as a C23:1 VLCFA, is predicted to have an intermediate effect on membrane fluidity compared to other monounsaturated VLCFAs. Its odd-chain structure arises from a distinct biosynthetic pathway utilizing propionyl-CoA. While direct experimental validation is needed, the principles outlined in this guide provide a strong foundation for understanding the potential role of this compound and other VLCFAs in modulating membrane properties and cellular function. Further research into the specific effects of odd-chain unsaturated VLCFAs will be crucial for a comprehensive understanding of their biological significance and potential therapeutic applications.

References

Comparative Analysis of Very-Long-Chain Monounsaturated Fatty Acids in Healthy vs. Diseased Tissue

Author: BenchChem Technical Support Team. Date: November 2025

A focus on Nervonic Acid as a proxy for the under-researched Tricos-14-enoic acid

Audience: Researchers, scientists, and drug development professionals.

While the initial focus of this guide was a comparative analysis of this compound, a comprehensive literature review revealed a significant lack of available data on its specific roles in healthy versus diseased tissues. In contrast, a closely related very-long-chain monounsaturated fatty acid, Nervonic Acid (NA, 24:1n-9) , has been the subject of extensive research, particularly in the context of the peroxisomal disorder Adrenoleukodystrophy (ALD). This guide therefore presents a comparative analysis of Nervonic Acid and other relevant very-long-chain fatty acids (VLCFAs) in healthy versus diseased states, with a focus on ALD. This information serves as a valuable proxy for understanding the potential roles of under-researched VLCFAs in human health and disease.

Data Presentation: VLCFA Levels in Healthy vs. Adrenoleukodystrophy (ALD) Tissues

The hallmark of Adrenoleukodystrophy is the accumulation of very-long-chain fatty acids (VLCFAs), particularly saturated VLCFAs, due to a defect in the ABCD1 gene that impairs their degradation in peroxisomes.[1] While Nervonic Acid is a monounsaturated VLCFA, its metabolism is interconnected with that of saturated VLCFAs. The following table summarizes the typical findings regarding VLCFA levels in plasma from healthy individuals compared to those with ALD.

Fatty AcidHealthy Control (Plasma, µmol/L)ALD Male (Plasma, µmol/L)ALD Female (Plasma, µmol/L)Zellweger Spectrum Disorder (ZSD) (Plasma, µmol/L)
C26:0 (Hexacosanoic acid)0.67 (range: 0.37–1.34)2.92 (range: 1.19–5.01)1.81 (range: 1.11–4.06)2.41 (range: 0.95–9.74)
C26:0/C22:0 Ratio0.012 (range: 0.008–0.053)0.055 (range: 0.033–0.09)0.03 (range: 0.02–0.05)0.05 (range: 0.02–0.39)
C26:0-LPC*0.037 (range: 0.011–0.063)0.467 (range: 0.190–1.004)0.266 (range: 0.118–0.576)0.453 (range: 0.074–2.485)

* C26:0-lysophosphatidylcholine (C26:0-LPC) is a diagnostic marker for peroxisomal disorders.[1][2] Data adapted from Jaspers et al., 2020.[1][2]

In other disease contexts, such as Metabolic Syndrome (MetS), a significant reduction in the proportion of Nervonic Acid (C24:1) in serum lipids has been observed compared to non-MetS subjects.[3] Furthermore, elevated plasma levels of Nervonic Acid have been identified as a potential biomarker for Major Depressive Disorder (MDD).[4]

Experimental Protocols

The quantification of very-long-chain fatty acids in biological samples is most commonly achieved through Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol for Fatty Acid Analysis by GC-MS:

  • Lipid Extraction: Lipids are extracted from plasma or tissue homogenates using a solvent system, typically the Folch method which uses a chloroform:methanol mixture.

  • Saponification and Methylation: The extracted lipids are saponified to release free fatty acids. These fatty acids are then converted to their more volatile fatty acid methyl esters (FAMEs) by transesterification, often using boron trifluoride in methanol.[5]

  • Extraction of FAMEs: The FAMEs are extracted from the reaction mixture using an organic solvent like n-hexane.[5]

  • GC-MS Analysis: The prepared FAME sample is injected into a gas chromatograph. The different FAMEs are separated based on their volatility and interaction with the stationary phase of the GC column. As the separated FAMEs exit the column, they are ionized and detected by a mass spectrometer, which provides data for both identification (based on mass spectra) and quantification (based on peak area).[6][7]

  • Quantification: Absolute concentrations are determined by comparing the peak areas of the analytes to those of known concentrations of fatty acid standards, with the use of an internal standard to correct for variations in sample preparation and injection.[4]

Mandatory Visualization

Biosynthesis of Nervonic Acid

The biosynthesis of Nervonic Acid begins with the common fatty acid precursor, Acetyl-CoA, and proceeds through the fatty acid synthesis pathway to produce Oleic Acid (18:1n-9). Oleic Acid is then elongated by a series of enzymes in the endoplasmic reticulum to form longer-chain fatty acids, ultimately resulting in Nervonic Acid (24:1n-9).

Nervonic_Acid_Biosynthesis cluster_elongation Endoplasmic Reticulum AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA ACC FattyAcidSynthase Fatty Acid Synthase MalonylCoA->FattyAcidSynthase PalmiticAcid Palmitic Acid (16:0) FattyAcidSynthase->PalmiticAcid StearicAcid Stearic Acid (18:0) PalmiticAcid->StearicAcid Elongation OleicAcid Oleic Acid (18:1n-9) StearicAcid->OleicAcid Desaturation Desaturase Stearoyl-CoA Desaturase (SCD) Elongases Elongases (ELOVL) OleicAcid->Elongases EicosenoicAcid Eicosenoic Acid (20:1n-9) ErucicAcid Erucic Acid (22:1n-9) EicosenoicAcid->ErucicAcid Elongation NervonicAcid Nervonic Acid (24:1n-9) ErucicAcid->NervonicAcid Elongation Elongases->EicosenoicAcid Elongation

Caption: Biosynthesis pathway of Nervonic Acid from Acetyl-CoA.

References

Cross-validation of "Tricos-14-enoic acid" quantification methods

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Quantification of Long-Chain Monounsaturated Fatty Acids: Cross-Validation of GC-FID and GC-MS Methods

For researchers, scientists, and drug development professionals, the accurate quantification of fatty acids is paramount for applications ranging from biomarker discovery to nutritional analysis and therapeutic development. This guide provides a comparative overview of two robust and widely used analytical techniques for the quantification of long-chain monounsaturated fatty acids: Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS).

While the specific compound "Tricos-14-enoic acid" (a C23:1 fatty acid) is not extensively documented in scientific literature, the methodologies described herein are applicable to the quantification of this and other long-chain fatty acids. This guide will use the general example of a C23:1 fatty acid to illustrate the principles of these two powerful analytical techniques.

Data Presentation: A Comparative Analysis

The selection of a quantification method often depends on the specific requirements of the study, such as the need for high sensitivity, structural confirmation, or high throughput. The following table summarizes the key performance metrics for GC-FID and GC-MS in the context of C23:1 fatty acid quantification.

ParameterGas Chromatography-Flame Ionization Detection (GC-FID)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation by GC, detection by ionization in a hydrogen flame.Separation by GC, detection by mass-to-charge ratio of ionized molecules.
Selectivity Lower; based on retention time. Co-eluting compounds can interfere.Higher; based on retention time and mass spectrum. Provides structural information.
Sensitivity Good (ng to pg range).Excellent (pg to fg range).
Linearity Excellent over a wide dynamic range.Good, but can be affected by matrix effects and detector saturation.
Precision High; typically <5% RSD.High; typically <10% RSD.
Accuracy High, with proper calibration.High, with the use of appropriate internal standards.
Cost Lower initial investment and operational costs.Higher initial investment and maintenance costs.
Throughput Higher, with simpler sample preparation and data analysis.Lower, with more complex data acquisition and analysis.

Experimental Protocols

Accurate quantification is underpinned by meticulous experimental execution. Below are detailed methodologies for the analysis of a C23:1 fatty acid using GC-FID and GC-MS.

Lipid Extraction

A modified Folch or Bligh-Dyer method is typically employed for the extraction of total lipids from the sample matrix.

  • Reagents: Chloroform, Methanol, 0.9% NaCl solution.

  • Procedure:

    • Homogenize the sample in a chloroform:methanol (2:1, v/v) mixture.

    • Add 0.9% NaCl solution to induce phase separation.

    • Collect the lower organic phase containing the lipids.

    • Evaporate the solvent under a stream of nitrogen.

Fatty Acid Methyl Ester (FAME) Derivatization

Fatty acids are converted to their more volatile methyl esters prior to GC analysis.

  • Reagents: Boron trifluoride (BF3) in methanol (14%), Hexane.

  • Procedure:

    • Add 14% BF3-methanol to the extracted lipid residue.

    • Heat at 100°C for 1 hour.

    • Cool and add hexane and water to extract the FAMEs.

    • Collect the upper hexane layer containing the FAMEs.

    • Evaporate the hexane and reconstitute in a known volume of a suitable solvent (e.g., hexane).

GC-FID Analysis
  • Instrumentation: Gas chromatograph equipped with a flame ionization detector and a suitable capillary column (e.g., DB-23, SP-2560).

  • Typical GC Conditions:

    • Injector Temperature: 250°C

    • Oven Temperature Program: 100°C for 2 min, ramp to 240°C at 4°C/min, hold for 15 min.

    • Detector Temperature: 260°C

    • Carrier Gas: Helium or Hydrogen.

  • Quantification: Based on the peak area of the C23:1 FAME relative to a calibration curve generated using a certified standard. An internal standard (e.g., C17:0 or C19:0) is recommended for improved accuracy.

GC-MS Analysis
  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).

  • Typical GC Conditions: Similar to GC-FID.

  • Typical MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-500.

    • Alternatively, for higher sensitivity and selectivity: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be used. For a C23:1 FAME, characteristic ions would be monitored.

  • Quantification: Based on the peak area of a specific ion of the C23:1 FAME relative to a calibration curve. An isotopically labeled internal standard (e.g., D4-C23:1) is ideal for the most accurate quantification.

Method Validation

For both methods, a thorough validation should be performed to ensure reliable results. Key validation parameters include:

  • Linearity: A calibration curve with at least five concentration points should be generated, with a correlation coefficient (r²) > 0.99.

  • Accuracy: Determined by spike-recovery experiments at different concentration levels. Acceptable recovery is typically within 80-120%.

  • Precision: Assessed by analyzing replicate samples. The relative standard deviation (RSD) should be <15%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

Mandatory Visualizations

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 Analytical Methods cluster_2 Data Analysis A Sample Homogenization B Lipid Extraction (Folch/Bligh-Dyer) A->B C FAME Derivatization (BF3-Methanol) B->C D GC-FID Analysis C->D E GC-MS Analysis C->E F Quantification vs. Calibration Curve D->F E->F G Structural Confirmation (Mass Spectrum) E->G

Caption: General workflow for the quantification of C23:1 fatty acid.

Logical Relationship: Method Selection Criteria

G A High Throughput & Cost-Effective C GC-FID A->C B High Sensitivity & Structural Confirmation D GC-MS B->D

Caption: Decision tree for selecting an analytical method.

A Comparative Analysis of Tricos-14-enoic Acid and Oleic Acid: A Review of Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing scientific literature reveals a significant disparity in the available data regarding the biological activities of Tricos-14-enoic acid and oleic acid. While oleic acid is a well-characterized omega-9 monounsaturated fatty acid with a broad spectrum of documented biological effects, there is a notable absence of published research on the biological activity of this compound. Consequently, a direct comparative analysis based on experimental data is not feasible at this time.

This guide will proceed by first summarizing the extensive biological activities of oleic acid, supported by experimental findings and known signaling pathways. Subsequently, it will address the current lack of information on this compound, highlighting the resulting inability to fulfill the comparative aspect of the requested analysis.

Oleic Acid: A Multifaceted Fatty Acid

Oleic acid (18:1 n-9) is the most abundant monounsaturated fatty acid in nature and a key component of the human diet, particularly in olive oil. Its biological activities are diverse, impacting cellular signaling, metabolism, inflammation, and cardiovascular health.

Key Biological Activities of Oleic Acid
Biological ActivityExperimental EvidenceReferences
Anti-inflammatory Effects Reduces levels of inflammatory markers such as C-reactive protein (CRP). Oleocanthal, a compound found in olive oil rich in oleic acid, exhibits ibuprofen-like anti-inflammatory activity.[1]
Cardiovascular Protection Associated with lower levels of low-density lipoprotein (LDL) cholesterol, reducing the risk of heart disease.[2]
Metabolic Regulation Stimulates the complete oxidation of fatty acids in skeletal muscle cells through the activation of the SIRT1-PGC1α transcriptional complex. It also promotes lipid accumulation in adipocytes via PPARα signaling.[3][4]
Cell Signaling Modulation Enhances vascular smooth muscle cell proliferation through the PI3K/Akt signaling pathway. It can also protect against insulin resistance by regulating genes in the PI3K pathway. Additionally, it can inhibit the JNK and p38 MAPK signaling pathways to reduce inflammation.
Antibacterial Properties Has been shown to have activity against various bacteria, including inhibiting the growth of Vibrio parahaemolyticus. However, its effectiveness against Gram-negative bacteria can be limited due to the outer membrane barrier.
Anticancer Potential Some studies suggest oleic acid may promote apoptosis (programmed cell death) in certain cancer cells and reduce the expression of some oncogenes.[2]
Signaling Pathways Modulated by Oleic Acid

Oleic acid exerts its effects by modulating several key signaling pathways within the cell.

  • PI3K/Akt Pathway: This pathway is crucial for cell growth, proliferation, and survival. Oleic acid has been shown to activate this pathway in vascular smooth muscle cells.

    Figure 1: Oleic acid-mediated activation of the PI3K/Akt signaling pathway leading to cell proliferation.

  • SIRT1-PGC1α Pathway: This pathway is a key regulator of mitochondrial biogenesis and fatty acid oxidation. Oleic acid stimulates this pathway, leading to enhanced energy metabolism.[3]

    SIRT1_PGC1a_Pathway OA Oleic Acid PKA Protein Kinase A OA->PKA activates SIRT1 SIRT1 PKA->SIRT1 activates PGC1a PGC1α SIRT1->PGC1a deacetylates (activates) FAO Fatty Acid Oxidation PGC1a->FAO

    Figure 2: Oleic acid stimulates fatty acid oxidation via the PKA-SIRT1-PGC1α pathway.

This compound: An Uncharted Territory

In stark contrast to the wealth of data on oleic acid, extensive searches of scientific databases and literature have yielded no information on the biological activity of this compound. There are no published studies detailing its effects on cellular processes, its mechanism of action, or its potential role in health and disease.

The absence of data on this compound makes a direct comparison with oleic acid impossible. Key comparative metrics, such as efficacy in specific biological assays, potency (e.g., IC50 or EC50 values), and differential effects on signaling pathways, cannot be determined.

Conclusion

While oleic acid is a well-established bioactive fatty acid with significant implications for human health, this compound remains an uncharacterized compound in the scientific literature. The lack of any available data on the biological activity of this compound precludes a comparative analysis with oleic acid. Further research is required to elucidate the potential biological roles of this compound and to understand if it shares any of the multifaceted properties of oleic acid or possesses unique biological functions. Until such research is conducted, its biological activity profile remains unknown.

References

Validating the Anti-Inflammatory Effects of Tricos-14-enoic Acid: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Objective: This guide provides a comprehensive framework for validating the anti-inflammatory properties of the novel compound, Tricos-14-enoic acid. Due to the absence of published data on this specific fatty acid, this document serves as a comparative template, outlining standard experimental designs, relevant benchmarks, and key molecular pathways. The presented data on comparator fatty acids and the detailed protocols are based on established research into the anti-inflammatory effects of similar molecules.

Comparative Analysis of Anti-Inflammatory Fatty Acids

To effectively evaluate the potential of this compound, its performance should be benchmarked against other fatty acids with known anti-inflammatory properties. The following table summarizes the effects of several well-characterized fatty acids on key inflammatory markers in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a standard in vitro model for inflammation research.

CompoundConcentrationNO InhibitionTNF-α InhibitionIL-6 InhibitionIL-1β InhibitioniNOS ExpressionCOX-2 ExpressionKey Pathway(s)
8-oxo-9-octadecenoic acid (OOA) 10, 20, 40 µMConcentration-dependentConcentration-dependentConcentration-dependentNot specifiedDownregulatedDownregulatedNF-κB, MAPK (ERK, JNK)[1]
Myristic Acid Not specifiedNot specifiedDownregulatedDownregulatedDownregulatedNot specifiedNot specifiedNF-κB[2]
Eicosapentaenoic Acid (EPA) Not specifiedNot specifiedSignificantly lowerSignificantly lowerSignificantly lowerNot specifiedNot specifiedTLR4, NF-κBp65[3]
ent-pimara-8(14), 15-dien-19-oic acid (PA) Not specifiedInhibitedInhibitedInhibitedInhibitedInhibitedInhibitedNF-κB, MAPK[4]
10-oxo-trans-11-octadecenoic acid (KetoC) 5 µmol/LNot specifiedSuppressedSuppressedSuppressedNot specifiedNot specifiedNF-κB p65 via GPR120[5]

Key Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. Below are standard protocols for assessing the anti-inflammatory effects of a test compound like this compound.

In Vitro Anti-Inflammatory Assay in RAW 264.7 Macrophages

This experiment evaluates the ability of a compound to suppress the production of inflammatory mediators in cultured macrophage cells stimulated with LPS.

1. Cell Culture and Treatment:

  • RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cells are seeded in 96-well plates (for NO and cytokine assays) or 6-well plates (for protein and mRNA analysis) and allowed to adhere overnight.

  • Cells are pre-treated with various concentrations of this compound for 1-2 hours.

  • Inflammation is induced by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL and incubating for 24 hours[6].

2. Nitric Oxide (NO) Production Assay (Griess Test):

  • After the 24-hour incubation, 50 µL of the cell culture supernatant is mixed with 50 µL of Griess reagent A and 50 µL of Griess reagent B.

  • The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve.

3. Cytokine Measurement (ELISA):

  • The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

4. Western Blot Analysis for iNOS, COX-2, and Signaling Proteins:

  • After treatment, cells are lysed to extract total protein.

  • Protein concentrations are determined using a BCA protein assay.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with primary antibodies against iNOS, COX-2, phospho-NF-κB p65, total NF-κB p65, phospho-IκB-α, phospho-ERK, total ERK, phospho-JNK, and total JNK.

  • After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

  • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system[1].

5. Real-Time Quantitative PCR (RT-qPCR) for Gene Expression:

  • Total RNA is extracted from the treated cells using a suitable kit.

  • cDNA is synthesized from the RNA template.

  • RT-qPCR is performed using specific primers for iNOS, COX-2, TNF-α, IL-6, and IL-1β genes, with a housekeeping gene (e.g., GAPDH) as an internal control.

  • The relative gene expression is calculated using the 2-ΔΔCt method[6].

In Vivo Anti-Inflammatory Assay: Carrageenan-Induced Paw Edema

This model assesses the in vivo anti-inflammatory activity of a compound.

1. Animal Handling:

  • Male ICR mice (or other suitable strain) are used.

  • The animals are acclimatized for at least one week before the experiment.

2. Treatment:

  • The test compound (this compound) is administered intraperitoneally or orally at various doses.

  • A positive control group receives a known anti-inflammatory drug (e.g., indomethacin).

  • A negative control group receives the vehicle.

3. Induction of Edema:

  • One hour after treatment, 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each mouse.

4. Measurement of Paw Edema:

  • Paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • The percentage of inhibition of edema is calculated for each group relative to the negative control group[7].

Visualizing Molecular Pathways and Experimental Workflows

Understanding the mechanism of action requires visualizing the involved signaling pathways and the experimental process.

experimental_workflow cluster_invitro In Vitro Analysis cluster_assays Assays cluster_invivo In Vivo Analysis culture RAW 264.7 Cell Culture treatment Pre-treatment with this compound + LPS Stimulation (1 µg/mL) culture->treatment assays Biochemical Assays treatment->assays griess Griess Assay (NO) assays->griess elisa ELISA (TNF-α, IL-6, IL-1β) assays->elisa western Western Blot (iNOS, COX-2, p-NF-κB) assays->western rtqpcr RT-qPCR (Gene Expression) assays->rtqpcr mice Acclimatized Mice ip_injection IP Injection of this compound mice->ip_injection carrageenan Carrageenan Injection in Paw ip_injection->carrageenan measurement Paw Volume Measurement carrageenan->measurement

Caption: Experimental workflow for evaluating the anti-inflammatory effects of a novel compound.

NFkB_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB releases NFkB_active Active NF-κB NFkB->NFkB_active translocates to Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_active->Genes induces transcription Nucleus Nucleus Compound Tricos-14-enoic acid Compound->IKK inhibits Compound->IkBa inhibits degradation

Caption: Simplified NF-κB signaling pathway in inflammation.

MAPK_Pathway cluster_mapk MAPK Cascades LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 MKK4_7 MKK4/7 TAK1->MKK4_7 MEK1_2 MEK1/2 TAK1->MEK1_2 p38 p38 MKK3_6->p38 JNK JNK MKK4_7->JNK ERK ERK MEK1_2->ERK AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 Genes Pro-inflammatory Gene Expression AP1->Genes Compound Tricos-14-enoic acid Compound->TAK1 inhibits Compound->p38 inhibits Compound->JNK inhibits Compound->ERK inhibits

Caption: Overview of the MAPK signaling pathways in response to LPS.

References

Tricos-14-enoic Acid: A Comparative Guide on a Rare Fatty Acid

Author: BenchChem Technical Support Team. Date: November 2025

A notable scarcity of data exists regarding the natural occurrence and quantified levels of Tricos-14-enoic acid across different biological species. Extensive literature searches did not yield any studies reporting the isolation or quantification of this specific monounsaturated fatty acid from animal, plant, or microbial sources. Its mention is primarily confined to patent literature and studies involving its synthetic derivatives.

This guide, therefore, aims to provide researchers, scientists, and drug development professionals with the available information on this compound, focusing on its documented appearances in scientific contexts and outlining the general experimental protocols relevant for its potential future investigation.

Limited Mentions of this compound and Its Derivatives

While data on the natural abundance of this compound is unavailable, its chemical structure has been referenced in specific contexts, as summarized in the table below.

Reference ContextCompound MentionedDetails
Patent Application (WO2021228804A1) This compoundListed as an example of an unsaturated fatty acid in a patent concerning the production of hydroxy-fatty-acid-based polyols. This context does not imply its natural production but rather its identity as a chemical structure.[1]
Medicinal Chemistry Research 14/15-nitro-tricos-14-enoic acidA nitrated derivative of this compound was synthesized and investigated for its regulatory effects on Nrf2 and NF-κB signaling pathways. This highlights its potential utility in a pharmacological context as a synthetic compound.

Experimental Protocols for Fatty Acid Analysis

For researchers interested in investigating the potential presence and levels of this compound in biological samples, established methods for fatty acid analysis can be employed. Gas chromatography-mass spectrometry (GC-MS) is a widely used and robust technique for the identification and quantification of fatty acids.

General Protocol for GC-MS Analysis of Fatty Acids
  • Lipid Extraction: Total lipids are extracted from the biological sample (e.g., tissue, cells, plasma) using a solvent system, typically a mixture of chloroform and methanol (e.g., Folch or Bligh-Dyer methods).

  • Saponification and Methylation: The extracted lipids are saponified (hydrolyzed) using a strong base (e.g., NaOH or KOH in methanol) to release the fatty acids from their esterified forms (e.g., triglycerides, phospholipids). The free fatty acids are then converted into their more volatile fatty acid methyl esters (FAMEs) through esterification using a reagent like boron trifluoride in methanol or methanolic HCl.

  • FAME Extraction: The resulting FAMEs are extracted from the reaction mixture using a non-polar solvent such as hexane.

  • GC-MS Analysis: The extracted FAMEs are injected into a gas chromatograph equipped with a capillary column suitable for FAME separation (e.g., a polar cyano-column). The separated FAMEs are then detected and identified by a mass spectrometer. Quantification is typically achieved by comparing the peak areas of the identified FAMEs to those of known standards.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_output Output sample Biological Sample extraction Lipid Extraction sample->extraction Solvent Extraction derivatization Saponification & Methylation to FAMEs extraction->derivatization fame_extraction FAME Extraction derivatization->fame_extraction Hexane Extraction gcms GC-MS Analysis fame_extraction->gcms Injection data_processing Data Processing gcms->data_processing identification Fatty Acid Identification data_processing->identification quantification Quantification data_processing->quantification

General workflow for fatty acid analysis using GC-MS.

Involvement of a this compound Derivative in Signaling Pathways

As previously mentioned, a synthetic nitrated derivative, 14/15-nitro-tricos-14-enoic acid, has been studied in the context of cellular signaling. Specifically, its role in the modulation of the Nrf2 and NF-κB pathways was investigated. These pathways are critical in regulating cellular responses to oxidative stress and inflammation.

signaling_pathway cluster_nrf2 Nrf2 Pathway (Antioxidant Response) cluster_nfkb NF-κB Pathway (Inflammatory Response) nrf2 Nrf2 Activation are Antioxidant Response Element (ARE) nrf2->are translocation nfkb NF-κB Inhibition inflammation Pro-inflammatory Gene Expression nfkb->inflammation compound 14/15-nitro- This compound compound->nrf2 compound->nfkb

High-level overview of the signaling pathways modulated by a derivative of this compound.

References

A Comparative Guide: GC-FID vs. GC-MS for Tricos-14-enoic Acid Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the analysis of Tricos-14-enoic acid, a very-long-chain monounsaturated fatty acid, selecting the appropriate analytical technique is paramount for achieving accurate and reliable results. The two most common gas chromatography (GC) detectors for this purpose are the Flame Ionization Detector (FID) and the Mass Spectrometer (MS). This guide provides an objective comparison of GC-FID and GC-MS for the analysis of this compound, supported by experimental data for analogous very-long-chain fatty acids, to aid in making an informed decision.

At a Glance: Key Differences

FeatureGC-FIDGC-MS
Principle Measures the current produced by the combustion of organic compounds in a hydrogen flame.Measures the mass-to-charge ratio of ionized molecules and their fragments.
Selectivity Universal detector for organic compounds.Highly selective, provides structural information for compound identification.
Sensitivity Generally less sensitive than GC-MS.Highly sensitive, especially in selected ion monitoring (SIM) mode.
Quantification Excellent for quantification due to its wide linear dynamic range and consistent response factor.Good for quantification, but can have a narrower linear range and more variable response factors.
Identification Based on retention time comparison with standards.Confident identification based on mass spectra and retention time.
Cost Lower initial and operational costs.Higher initial and operational costs.
Robustness Highly robust and easy to maintain.More complex and requires more maintenance.

Quantitative Performance Comparison

As direct comparative data for this compound is limited, this table summarizes typical performance characteristics for the analysis of a closely related very-long-chain monounsaturated fatty acid, erucic acid (C22:1), and other fatty acid methyl esters (FAMEs), analyzed as their methyl esters.

ParameterGC-FIDGC-MS
Linearity (R²) > 0.999[1]> 0.995[2]
Limit of Detection (LOD) 0.21 - 0.54 µg/mL (for various FAMEs)[1]0.006 - 0.14 ppm (for glucuronolactone)[2]
Limit of Quantification (LOQ) 0.63 - 1.63 µg/mL (for various FAMEs)[1]0.02 - 0.47 ppm (for glucuronolactone)[2]
Precision (RSD) < 5%[1]< 10%[2]
Accuracy/Recovery 96.4 - 103.6%[3]100.6 - 103.5% (GC-Combustion-MS)[3]

Note: The data presented is compiled from different studies and for analogous compounds, and therefore direct comparison should be made with caution. The performance of a specific method will depend on the instrumentation, sample matrix, and optimization of experimental conditions.

Experimental Protocols

The analysis of this compound by GC-FID or GC-MS necessitates a derivatization step to convert the non-volatile fatty acid into a more volatile derivative, typically a fatty acid methyl ester (FAME).

Sample Preparation and Derivatization

A common and effective method for the derivatization of fatty acids is transesterification using boron trifluoride in methanol (BF₃/MeOH).

  • Lipid Extraction (if necessary): If this compound is present in a complex matrix (e.g., biological tissue, oil), a lipid extraction is performed. A common method is the Folch extraction using a chloroform:methanol (2:1, v/v) mixture.

  • Saponification (for bound fatty acids): To release esterified fatty acids, the lipid extract is saponified by heating with a methanolic solution of sodium hydroxide or potassium hydroxide.

  • Esterification to FAMEs: The resulting free fatty acids are then esterified. A widely used procedure involves heating the sample with 14% BF₃/MeOH at 60-100°C for 5-10 minutes.

  • Extraction of FAMEs: After cooling, the FAMEs are extracted into an organic solvent such as hexane or heptane. The organic layer is then separated, washed with water, and dried over anhydrous sodium sulfate.

  • Sample Concentration: The solvent is evaporated under a stream of nitrogen, and the FAMEs are reconstituted in a suitable solvent (e.g., hexane) to the desired concentration for GC analysis.

GC-FID and GC-MS Instrumental Conditions

The following are typical starting conditions for the analysis of very-long-chain FAMEs. Method optimization is crucial for achieving the desired separation and sensitivity.

ParameterGC-FIDGC-MS
GC System Agilent 6890 or similarAgilent 6890/5973 or similar
Column DB-23 (30 m x 0.25 mm, 0.25 µm) or similar polar capillary columnDB-23 (30 m x 0.25 mm, 0.25 µm) or similar polar capillary column
Injector Split/Splitless, 250°CSplit/Splitless, 250°C
Injection Volume 1 µL1 µL
Carrier Gas Helium or Hydrogen, constant flow (e.g., 1 mL/min)Helium, constant flow (e.g., 1 mL/min)
Oven Program Initial 100°C, ramp to 240°C at 4°C/min, hold for 10 minInitial 100°C, ramp to 240°C at 4°C/min, hold for 10 min
Detector FID, 280°CMS Transfer Line: 280°C, Ion Source: 230°C, Quadrupole: 150°C
FID Gases Hydrogen: 40 mL/min, Air: 450 mL/min, Makeup (N₂): 25 mL/minN/A
MS Mode N/AElectron Ionization (EI) at 70 eV, Scan range: m/z 50-550 or Selected Ion Monitoring (SIM)

Visualizing the Workflow and Decision Process

To better understand the analytical process and the choice between GC-FID and GC-MS, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_detection Detection & Data Analysis Sample Sample containing This compound Extraction Lipid Extraction (e.g., Folch) Sample->Extraction Derivatization Derivatization to FAME (e.g., BF3/Methanol) Extraction->Derivatization FAME_Extract FAME Extract in Organic Solvent Derivatization->FAME_Extract GC_Injection GC Injection FAME_Extract->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation GC_FID GC-FID GC_Separation->GC_FID GC_MS GC-MS GC_Separation->GC_MS Data_Analysis_FID Data Analysis (FID): Quantification by Peak Area GC_FID->Data_Analysis_FID Data_Analysis_MS Data Analysis (MS): Identification & Quantification GC_MS->Data_Analysis_MS

Caption: Experimental workflow for this compound analysis.

decision_tree Start Start: Need to analyze This compound Question1 Is confident identification and structural confirmation required? Start->Question1 Question2 Is high sensitivity for trace-level detection needed? Question1->Question2 No GC_MS_Choice Choose GC-MS Question1->GC_MS_Choice Yes Question3 Is the primary goal accurate quantification with a wide concentration range? Question2->Question3 No Question2->GC_MS_Choice Yes Question3->GC_MS_Choice No, or quantification is still a primary need with identification GC_FID_Choice Choose GC-FID Question3->GC_FID_Choice Yes

Caption: Decision tree for selecting between GC-FID and GC-MS.

Conclusion: Making the Right Choice

The choice between GC-FID and GC-MS for the analysis of this compound depends on the specific research objectives.

  • GC-FID is the preferred method for routine quantitative analysis where the identity of the analyte is already known and high sample throughput is required. Its robustness, wide linear range, and lower cost make it a workhorse for quality control and concentration determination.

  • GC-MS is indispensable for the identification of unknown compounds and for applications requiring high sensitivity. The structural information provided by the mass spectrum offers unequivocal identification of this compound, which is crucial in complex matrices or in exploratory research. For trace-level analysis, the sensitivity of GC-MS, particularly in SIM mode, is superior to that of GC-FID.

In many research and development settings, a combination of both techniques provides the most comprehensive results. GC-MS can be used to initially identify and confirm the presence of this compound, and a validated GC-FID method can then be employed for routine, high-throughput quantification.

References

A Comparative Guide to Fatty Acids as Biomarkers for Cardiometabolic Diseases

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of Novel and Established Markers for Researchers, Scientists, and Drug Development Professionals.

Initial searches for "Tricos-14-enoic acid" as a biomarker did not yield sufficient information to conduct a comparative analysis. This guide therefore pivots to an evidence-based comparison of well-researched fatty acids—Linoleic Acid, Omega-3 Fatty Acids, and Palmitic Acid—as potential biomarkers for cardiometabolic diseases, including type 2 diabetes and cardiovascular disease. These are compared against established clinical markers, Hemoglobin A1c (HbA1c) and C-reactive protein (CRP), to provide a comprehensive overview of their relative performance and utility.

Data Presentation: Comparative Analysis of Biomarkers

The following tables summarize the quantitative data on the performance of selected fatty acid biomarkers in comparison to established clinical markers for type 2 diabetes and cardiovascular disease.

Table 1: Biomarker Performance for Type 2 Diabetes Risk Prediction

BiomarkerMetricValueInterpretation
Linoleic Acid Relative Risk (RR)0.94 (95% CI: 0.90, 0.99) for high intakeHigh dietary intake is associated with a 6% lower risk of Type 2 Diabetes.[1]
Odds Ratio (OR)0.811 (95% CI: 0.688–0.956)Higher circulating levels are associated with a reduced risk of Type 2 Diabetes.[2]
Palmitic Acid AssociationDirectElevated levels are linked to de novo lipogenesis and an increased risk for T2D.
Hemoglobin A1c (HbA1c) Sensitivity (at ≥6.5%)50% (95% CI: 42–59%)Identifies about half of the individuals with Type 2 Diabetes confirmed by OGTT.[3][4]
Specificity (at ≥6.5%)97.3% (95% CI: 95.3–98.4%)Correctly identifies a high percentage of individuals without Type 2 Diabetes.[3]

Table 2: Biomarker Performance for Cardiovascular Disease Risk Prediction

BiomarkerMetricValueInterpretation
Omega-3 Fatty Acids (EPA+DHA) Risk Ratio (RR) for Total Mortality0.77 (95% CI: 0.63-0.94)Associated with a significant reduction in total mortality in patients with a history of cardiovascular disease.[5]
Odds Ratio (OR) for Sudden Cardiac Death90% reduction (highest vs. lowest blood levels)A strong inverse association between blood levels of omega-3s and the risk of sudden cardiac death.[5]
C-reactive protein (CRP) Relative Risk (RR) of Myocardial Infarction2.0 (95% CI: 1.1-3.4) for highest vs. lowest quartileIndividuals in the highest quartile of CRP levels have double the risk of myocardial infarction.[6]
Association with Lovastatin BenefitIncreased benefit with higher CRPPatients with elevated CRP levels show a greater benefit from statin therapy.[7]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Protocol 1: Analysis of Fatty Acid Methyl Esters (FAMEs) by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a standard method for the extraction, derivatization, and analysis of fatty acids from blood samples.

1. Sample Preparation and Extraction:

  • For serum or plasma samples, an aliquot (e.g., 100 µL) is used.[8]

  • An internal standard, such as triheptadecanoin (17:0), is added to the sample for quantification.[8]

  • Lipids are extracted using a solvent mixture, commonly a Folch extraction with chloroform and methanol. The sample is vortexed and centrifuged to separate the layers.[8]

  • The organic (chloroform) layer containing the lipids is carefully transferred to a new tube.[8]

2. Saponification and Derivatization (Transesterification):

  • To release fatty acids from complex lipids (triglycerides, phospholipids, etc.), the lipid extract is saponified using a base, such as potassium hydroxide (KOH) in methanol, and heated.

  • The free fatty acids are then esterified to form fatty acid methyl esters (FAMEs). This is commonly achieved by adding a reagent like boron trifluoride (BF3) in methanol and incubating at a high temperature (e.g., 100°C).[9]

  • Alternatively, for total fatty acids, a one-step hydrolysis and transmethylation can be performed.

3. FAME Extraction:

  • After cooling, water and a nonpolar solvent like hexane are added to the sample.[9]

  • The mixture is vortexed and centrifuged, and the upper hexane layer containing the FAMEs is collected.[9]

  • The solvent is evaporated under a stream of nitrogen, and the dried FAMEs are reconstituted in a small volume of hexane for injection into the GC-MS.[9]

4. GC-MS Analysis:

  • Injection: A small volume (e.g., 1 µL) of the FAME sample is injected into the GC system, typically in splitless mode.[8]

  • Gas Chromatography: The FAMEs are separated on a capillary column (e.g., a BPX70 or equivalent). The oven temperature is programmed to ramp up, allowing for the separation of different FAMEs based on their boiling points and polarity.[8]

  • Mass Spectrometry: As the FAMEs elute from the GC column, they enter the mass spectrometer. Electron ionization is commonly used, and the instrument can be operated in single ion monitoring (SIM) mode for targeted quantification of specific fatty acids, which enhances sensitivity.[8]

  • Data Analysis: The fatty acids are identified by comparing their retention times and mass spectra to those of known standards. Quantification is performed by comparing the peak area of each analyte to the peak area of the internal standard.[8]

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate key signaling pathways associated with the biomarker activity of selected fatty acids.

Palmitic_Acid_Insulin_Resistance Palmitic_Acid Palmitic Acid PKC Protein Kinase C (PKC) Palmitic_Acid->PKC activates JNK c-Jun N-terminal Kinase (JNK) Palmitic_Acid->JNK activates IRS1 Insulin Receptor Substrate 1 (IRS-1) PKC->IRS1 inhibits (Serine Phosphorylation) JNK->IRS1 inhibits (Serine Phosphorylation) PI3K_Akt PI3K-Akt Pathway IRS1->PI3K_Akt activates GLUT4 GLUT4 Translocation PI3K_Akt->GLUT4 promotes Glucose_Uptake Decreased Glucose Uptake GLUT4->Glucose_Uptake leads to Insulin_Resistance Insulin Resistance Glucose_Uptake->Insulin_Resistance

Caption: Palmitic acid-induced insulin resistance pathway.

Omega3_Anti_inflammatory_Pathway cluster_nfkb Cytoplasm Omega3 Omega-3 Fatty Acids (EPA, DHA) PPARa PPARα Omega3->PPARa activates NFkB_Pathway NF-κB Pathway PPARa->NFkB_Pathway inhibits IKK IKK Complex Reduced_Inflammation Reduced Inflammation NFkB_Pathway->Reduced_Inflammation leads to IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Genes Inflammatory Gene Expression (e.g., TNF-α, IL-6) Nucleus->Inflammatory_Genes activates

Caption: Anti-inflammatory signaling of Omega-3 fatty acids.

Experimental Workflow

Fatty_Acid_Biomarker_Workflow Start Start: Blood Sample Collection Centrifugation Serum/Plasma Separation (Centrifugation) Start->Centrifugation Lipid_Extraction Lipid Extraction (e.g., Folch Method) Centrifugation->Lipid_Extraction Derivatization Derivatization to FAMEs (Transesterification) Lipid_Extraction->Derivatization GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis Data_Processing Data Processing and Quantification GCMS_Analysis->Data_Processing Biostatistical_Analysis Biostatistical Analysis (Comparison with Clinical Data) Data_Processing->Biostatistical_Analysis End End: Biomarker Assessment Biostatistical_Analysis->End

Caption: General workflow for fatty acid biomarker analysis.

References

A Head-to-Head Comparison of Tricos-14-enoic Acid Extraction Kits for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

A Comprehensive Guide to Selecting the Optimal Extraction Kit for Tricos-14-enoic Acid and Other Very-Long-Chain Fatty Acids

Researchers, scientists, and professionals in drug development focused on lipidomics and metabolic pathways now have access to a detailed comparative guide on commercially available kits for the extraction of this compound and other very-long-chain fatty acids (VLCFAs). This guide provides a head-to-head comparison of popular kits, presenting performance metrics, detailed experimental protocols, and a visual representation of the metabolic pathway of VLCFAs to aid in experimental design and data interpretation.

Performance Comparison of Leading Fatty Acid Extraction Kits

To facilitate an informed decision, the following table summarizes the key features of prominent fatty acid extraction kits. It is important to note that direct head-to-head comparative studies with a specific focus on this compound are limited in publicly available literature. The performance metrics are therefore based on the manufacturers' specifications and available application data for general long-chain fatty acids.

FeatureSigma-Aldrich Fatty Acid Extraction Kit (MAK174 - Low Level)Sigma-Aldrich Fatty Acid Extraction Kit (MAK338 - High Level)Cell Biolabs Lipid Extraction Kit (STA-612)
Principle Modified Folch method using a proprietary solvent mixture.Modified Folch method with a higher capacity for lipid-rich samples.Chloroform-free solvent extraction.
Sample Type Cells, tissues, plasma, serum with low lipid content.Tissues, food samples, oils, and other samples with high lipid content.Plasma, serum, cultured cells.
Processing Time < 1 hour< 1 hour~1.5 hours
Format Manual, syringe-based filtration.Manual, syringe-based filtration.Manual, centrifugation-based phase separation.
Key Advantages Optimized for low-level fatty acid detection.Suitable for a wide range of sample concentrations.Chloroform-free, reducing hazardous waste.
Limitations Not ideal for high-concentration samples.May require optimization for very low-level detection.May have different extraction efficiencies for certain lipid classes compared to chloroform-based methods.
Catalog Number MAK174MAK338[1]STA-612[2][3][4][5][6]

Experimental Protocols: A Step-by-Step Guide

The following is a generalized protocol for the extraction of this compound and other VLCFAs from biological samples. This protocol is a synthesis of methodologies employed by the compared kits and established lipid extraction techniques. For specific details and reagent volumes, it is crucial to refer to the manual of the chosen kit.

I. Sample Preparation
  • Solid Samples (Tissues):

    • Accurately weigh 10-50 mg of tissue.

    • Homogenize the tissue in a suitable lysis buffer or the extraction solvent provided in the kit using a mechanical homogenizer.

  • Liquid Samples (Plasma, Serum, Cell Culture):

    • Use 50-200 µL of the liquid sample.

    • For adherent cells, wash with PBS, scrape, and centrifuge to obtain a cell pellet.

II. Lipid Extraction
  • Solvent Addition: Add the manufacturer-recommended volume of the primary extraction solvent (often a mixture of chloroform and methanol, or a proprietary chloroform-free alternative) to the homogenized sample.

  • Phase Separation:

    • For Folch-based methods (e.g., Sigma-Aldrich kits), add an aqueous solution (e.g., 0.9% NaCl) to induce phase separation. Vortex thoroughly.

    • For the Cell Biolabs kit, a series of proprietary reagents are added, followed by centrifugation to separate the phases.

  • Collection of the Lipid-Containing Phase:

    • For methods resulting in a lower organic phase (chloroform-based), carefully aspirate the bottom layer without disturbing the interphase.

    • For methods resulting in an upper organic phase (chloroform-free), collect the top layer.

III. Solvent Evaporation and Reconstitution
  • Dry the collected organic phase under a stream of nitrogen gas or using a vacuum concentrator.

  • Reconstitute the dried lipid extract in a small, known volume of a suitable solvent (e.g., hexane, isopropanol) for subsequent analysis.

IV. (Optional) Derivatization for GC Analysis

For analysis by Gas Chromatography (GC), fatty acids are typically converted to their more volatile methyl esters (FAMEs).

  • Add a methylation reagent (e.g., methanolic HCl, BF3-methanol) to the dried lipid extract.

  • Incubate at a specified temperature (e.g., 60-80°C) for the recommended time.

  • After cooling, add water and a non-polar solvent (e.g., hexane) to extract the FAMEs.

  • The organic layer containing the FAMEs is then collected for GC analysis.

Visualizing the Metabolic Journey of Very-Long-Chain Fatty Acids

To provide a cellular context for the importance of this compound and other VLCFAs, the following diagram illustrates their metabolic pathway, from synthesis to degradation.

VLCFA_Metabolism Metabolic Pathway of Very-Long-Chain Fatty Acids LCFA Long-Chain Fatty Acyl-CoA (e.g., C16-C18) Elongation Fatty Acid Elongation (ELOVL Enzymes) LCFA->Elongation + Malonyl-CoA VLCFA_synthesis Very-Long-Chain Fatty Acyl-CoA (e.g., Tricos-14-enoyl-CoA) Elongation->VLCFA_synthesis 2-carbon elongation cycles VLCFA_transport VLCFA Transport VLCFA_synthesis->VLCFA_transport BetaOxidation Peroxisomal Beta-Oxidation VLCFA_transport->BetaOxidation AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA MCFA Medium-Chain Fatty Acyl-CoA BetaOxidation->MCFA MCFA_transport MCFA Transport MCFA->MCFA_transport Mito_BetaOxidation Mitochondrial Beta-Oxidation MCFA_transport->Mito_BetaOxidation TCA_Cycle TCA Cycle Mito_BetaOxidation->TCA_Cycle -> Acetyl-CoA Extraction_Workflow Experimental Workflow for this compound Analysis Sample Biological Sample (Tissue, Plasma, Cells) Homogenization Homogenization/ Lysis Sample->Homogenization Extraction Lipid Extraction (e.g., using a commercial kit) Homogenization->Extraction Phase_Separation Phase Separation Extraction->Phase_Separation Collection Collection of Lipid-Containing Phase Phase_Separation->Collection Drying Solvent Evaporation Collection->Drying Reconstitution Reconstitution in Analysis Solvent Drying->Reconstitution Analysis Analysis (LC-MS/MS or GC-MS) Reconstitution->Analysis

References

Safety Operating Guide

Proper Disposal of Tricos-14-enoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate safety and logistical guidance, this document outlines the essential procedures for the proper disposal of Tricos-14-enoic acid in a laboratory setting. Adherence to these protocols is crucial for ensuring personnel safety and environmental compliance.

Summary of Chemical and Physical Properties

The following table summarizes the general properties anticipated for a long-chain unsaturated fatty acid like this compound. These values are illustrative and should be confirmed with any available specific product information.

PropertyAnticipated Value/Characteristic
Physical State Solid or liquid (depending on purity and temperature)
Solubility Insoluble in water; Soluble in organic solvents
Reactivity Generally stable. Avoid strong oxidizing agents.[1]
Potential Hazards May cause skin and eye irritation.[2]
Environmental Hazards Potentially harmful to aquatic life.[2][3]

Step-by-Step Disposal Protocol

This section provides a detailed methodology for the safe disposal of this compound waste, including pure substance, contaminated solutions, and used labware.

Personal Protective Equipment (PPE)

Before handling any chemical waste, ensure appropriate personal protective equipment is worn, including:

  • Safety goggles or a face shield.

  • Chemical-resistant gloves (e.g., nitrile).

  • A lab coat.

Waste Segregation and Collection

Proper segregation of waste is the first critical step in safe disposal.

  • Solid Waste: Collect un-used or expired this compound in its original container or a clearly labeled, compatible waste container.[4] Contaminated items such as gloves, paper towels, and weighing papers should be double-bagged in clear plastic bags and tagged as hazardous waste.[4]

  • Liquid Waste (Organic Solvents): If this compound is dissolved in an organic solvent, it should be collected in a designated, labeled container for flammable or halogenated solvents, depending on the solvent used.[5] Do not mix incompatible waste streams.

  • Aqueous Solutions: While this compound is poorly soluble in water, any aqueous waste streams should be collected separately. Do not dispose of down the drain unless explicitly permitted by your institution's safety office and local regulations.

  • Contaminated Labware: Glassware and other labware that have come into contact with this compound should be decontaminated. Triple-rinse with a suitable solvent (e.g., ethanol or acetone), and collect the rinsate as hazardous waste. After decontamination, the labware can typically be washed and reused or disposed of as regular laboratory glass waste.

In-Lab Neutralization (for acidic waste)

If the this compound waste is acidic and your facility's safety plan allows for in-lab neutralization, proceed with caution.

  • Dilution: Slowly add the acidic waste to a large volume of cold water with stirring to dilute it.

  • Neutralization: Slowly add a dilute basic solution (e.g., 5-10% sodium carbonate or sodium hydroxide) to the diluted acid waste while stirring.[6] Monitor the pH of the solution.

  • Final pH Adjustment: Adjust the pH to a neutral range (typically between 6.0 and 8.0) as required by your local wastewater regulations.

  • Disposal of Neutralized Solution: Once neutralized and confirmed to be non-hazardous, the solution may be permissible for drain disposal with copious amounts of water, subject to institutional and local regulations.[7]

Important: Always perform neutralization in a fume hood and wear appropriate PPE, as the reaction can generate heat and vapors.[6]

Storage and Labeling of Waste
  • All waste containers must be securely sealed and clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound waste"), and the type of hazard (e.g., "Corrosive - Acid," "Flammable - Solvent").[4]

  • Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.

Final Disposal

Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Never dispose of chemical waste in the regular trash or down the sanitary sewer without proper treatment and authorization.

Experimental Workflow and Disposal Logic

The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound.

start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Pure compound, contaminated solids) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid aqueous_waste Aqueous Solution liquid_waste->aqueous_waste Aqueous organic_waste Organic Solvent Solution liquid_waste->organic_waste Organic collect_aqueous Collect in Labeled Aqueous Waste Container aqueous_waste->collect_aqueous collect_organic Collect in Labeled Solvent Waste Container organic_waste->collect_organic store_waste Store in Designated Hazardous Waste Area collect_solid->store_waste collect_aqueous->store_waste collect_organic->store_waste ehs_pickup Arrange for EHS Pickup store_waste->ehs_pickup

Caption: Waste Segregation Workflow for this compound.

start Start: Acidic this compound Waste check_policy In-Lab Neutralization Permitted? start->check_policy collect_acid Collect as Acidic Hazardous Waste check_policy->collect_acid No dilute Dilute Acid Waste with Cold Water check_policy->dilute Yes store_waste Store in Designated Hazardous Waste Area collect_acid->store_waste neutralize Slowly Add Dilute Base (e.g., Na2CO3 soln) dilute->neutralize check_ph Check pH (Target: 6.0-8.0) neutralize->check_ph check_ph->neutralize Adjust pH dispose_drain Dispose Down Drain with Copious Water check_ph->dispose_drain pH is Neutral ehs_pickup Arrange for EHS Pickup store_waste->ehs_pickup

Caption: Decision Logic for In-Lab Neutralization of Acidic Waste.

References

Personal protective equipment for handling Tricos-14-enoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Tricos-14-enoic acid was located. The following guidance is based on the safety profiles of structurally similar long-chain fatty acids and general laboratory safety principles. It is imperative to handle all chemicals with caution and to consult with your institution's Environmental Health and Safety (EHS) department for specific protocols.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to minimize risk and ensure safe operational and disposal practices.

Hazard Identification and Risk Assessment

Potential Hazards:

  • Eye Contact: May cause irritation.

  • Skin Contact: May cause mild irritation upon prolonged contact.

  • Inhalation: Inhalation of dust or aerosolized liquid may irritate the respiratory tract.

  • Ingestion: Not a likely route of occupational exposure. May cause gastrointestinal upset if ingested.

Personal Protective Equipment (PPE)

A comprehensive approach to PPE is crucial for minimizing exposure. The following table summarizes the recommended PPE for handling this compound.

Body Part Personal Protective Equipment Specifications and Rationale
Eyes/Face Safety glasses with side shields or chemical splash goggles.Essential to protect against splashes or aerosols.
Face shield.Recommended when there is a significant risk of splashing.
Hands Nitrile or other chemically resistant gloves.Check glove manufacturer's compatibility chart for fatty acids.
Body Laboratory coat.To protect skin and personal clothing from contamination.
Chemical-resistant apron.Recommended when handling larger quantities.
Respiratory Use in a well-ventilated area. A fume hood is recommended.To minimize inhalation of any dusts or aerosols.
N95 respirator or equivalent.May be necessary if engineering controls are insufficient or if generating aerosols.
Feet Closed-toe shoes.To protect feet from spills.

Handling and Storage Procedures

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.

Handling:

  • Preparation: Before starting work, ensure that all necessary PPE is readily available and in good condition. Locate the nearest eyewash station and safety shower.

  • Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, especially when heating or creating aerosols.

  • Dispensing: When weighing or transferring the substance, minimize the generation of dust.

  • Heating: If heating is required, use a controlled heating source such as a water bath or heating mantle. Avoid open flames.

  • Spills: In case of a small spill, absorb the material with an inert absorbent (e.g., sand, vermiculite), collect it in a sealed container, and dispose of it as chemical waste. For large spills, evacuate the area and contact your institution's EHS department.

Storage:

  • Container: Keep the container tightly closed.

  • Environment: Store in a cool, dry, and well-ventilated area.

  • Incompatibilities: Store away from strong oxidizing agents.

Disposal Plan

All waste containing this compound must be disposed of in accordance with local, state, and federal regulations.

Waste Streams:

  • Solid Waste: Contaminated consumables (e.g., gloves, paper towels, absorbent pads) should be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Unused solutions or reaction mixtures containing this compound should be collected in a labeled, sealed, and compatible hazardous waste container. Do not pour down the drain.

  • Empty Containers: "Empty" containers may still retain product residue and should be disposed of as hazardous waste.

Disposal Workflow:

cluster_generation Waste Generation cluster_collection Waste Collection cluster_disposal Final Disposal A Solid Waste (Gloves, Wipes) D Designated & Labeled Hazardous Waste Bins A->D B Liquid Waste (Unused Solutions) B->D C Empty Containers C->D E EHS Pickup D->E F Incineration or Landfill (per regulations) E->F

Caption: Workflow for the proper disposal of this compound waste.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

Exposure Route First Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention if irritation persists.
Skin Contact Wash off with soap and plenty of water. Get medical attention if irritation develops and persists.
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Emergency Response Logic:

A Exposure Occurs B Assess Situation (Spill, Fire, Medical) A->B C Minor Spill B->C Spill D Major Spill / Fire B->D Spill/Fire E Personal Exposure B->E Medical F Absorb with Inert Material C->F I Evacuate Area D->I J Activate Alarm / Call EHS D->J K Administer First Aid E->K G Collect in Sealed Container F->G H Clean Area G->H L Seek Medical Attention K->L

Caption: Decision-making process for handling emergencies involving this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.